3-Hydroxynorvaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-42-4, 34042-00-7 | |
| Record name | 3-Hydroxynorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxynorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-beta-Hydroxynorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-Hydroxynorvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Niche Amino Acid for Advanced Therapeutic Design
An In-depth Technical Guide to 3-Hydroxynorvaline: Chemical Properties, Stereochemistry, and Applications
In the landscape of drug development and biochemical research, the utility of non-proteinogenic amino acids—those not found in the canonical genetic code—is increasingly recognized for their ability to confer unique structural and functional properties to peptides and small molecules. Among these, this compound (HNV) emerges as a molecule of significant interest. As a derivative of the amino acid norvaline, HNV is distinguished by a hydroxyl group at its third carbon, a seemingly minor modification that introduces critical stereochemical complexity and novel interaction capabilities.[1]
This guide provides an in-depth exploration of this compound, moving from its fundamental chemical structure and the nuances of its stereoisomerism to its physicochemical properties, synthesis, and pivotal applications. The primary focus will be on its role as a strategic building block in the rational design of synthetic antigens for cancer vaccines, a field where precise molecular engineering is paramount.[2] For researchers and drug development professionals, understanding the multifaceted nature of HNV is key to leveraging its full potential in creating next-generation therapeutics.
Section 1: Core Chemical Structure and Stereoisomerism
This compound, systematically named 2-amino-3-hydroxypentanoic acid, is an alpha-amino acid with the chemical formula C₅H₁₁NO₃. Its structure consists of a five-carbon chain, with an amine group on the alpha-carbon (C2) and a hydroxyl group on the beta-carbon (C3). This arrangement makes it a β-hydroxy α-amino acid.[1][3]
The presence of two chiral centers at the C2 and C3 positions means that HNV can exist as four distinct stereoisomers.[2] This stereochemical diversity is the most critical aspect of its chemistry, as the biological activity of each isomer can vary dramatically.
Caption: Basic chemical structure of this compound.
The four stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).[2]
-
(2R,3R)-HNV and (2S,3S)-HNV are enantiomers.
-
(2R,3S)-HNV and (2S,3R)-HNV are enantiomers.
The relationship between any isomer from the first pair and any from the second is diastereomeric (e.g., (2R,3R) and (2R,3S) are diastereomers).[2] This distinction is vital because enzymes and biological receptors are chiral and will interact differently with each stereoisomer, leading to distinct biological outcomes.[2] For instance, the (2S,3R)-3-Hydroxynorvaline isomer has been specifically identified as a powerful threonine substitute in the synthesis of MUC1 glycopeptide cancer vaccine antigens.[2][4]
Caption: Stereochemical relationships between the four isomers of HNV.
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The properties of HNV are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-Amino-3-hydroxypentanoic acid | [1][5] |
| Molecular Formula | C₅H₁₁NO₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 2280-42-4 (DL-form, unspecified stereochemistry) | [1][5] |
| 34042-00-7 (DL-β-form) | [6] | |
| 10148-67-1 ((2S,3R)-form) | [4] | |
| Solubility | Water: 0.1 g/mL (clear, colorless solution) | [6] |
| Computed XLogP3 | -2.4 | [1][4] |
| Topological Polar Surface Area | 83.6 Ų |[1][4] |
Spectroscopic Profile
Spectroscopic data is critical for the structural confirmation and purity assessment of HNV.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic fragmentation patterns. For a trimethylsilyl (TMS) derivatized HNV, prominent fragments are observed at m/z values of 131 (100% relative intensity), 101 (74%), 147 (42%), and 219 (42%), which are useful for its identification in complex mixtures.[1]
-
-
A triplet corresponding to the terminal methyl group (CH₃) of the ethyl side chain.
-
A multiplet for the methylene group (CH₂) adjacent to the methyl group.
-
Multiplets for the protons on the C2 (α-carbon) and C3 (β-carbon) chiral centers.
-
Broad signals for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions for the O-H stretch of the carboxylic acid and alcohol, N-H stretching of the amine, and a sharp, strong absorption for the C=O stretch of the carboxyl group.
Section 3: Synthesis and Stereocontrol
The synthesis of HNV, particularly in a stereochemically pure form, is a non-trivial challenge that has been addressed through advanced organic chemistry techniques. The goal is not merely to construct the molecular backbone but to precisely control the three-dimensional arrangement at both chiral centers.
Causality Behind Experimental Choices
The choice of synthetic strategy is dictated by the desired stereoisomer. Because all four isomers may be required for comparative biological studies, stereodivergent synthesis , which allows access to multiple stereoisomers from a common starting material, is highly valuable.[2] Methods that combine the efficiency of organocatalysis with the exquisite selectivity of biocatalysis are particularly powerful.[7]
Key Synthetic Approaches:
-
Combined Organo- and Biocatalytic Cascades: This state-of-the-art approach uses an organocatalyst to facilitate an initial bond-forming reaction (e.g., a Mannich or aldol reaction) to set one stereocenter, followed by an enzymatic reduction (e.g., using an alcohol dehydrogenase) to set the second.[7] This integration into a one-pot process enhances efficiency and reduces waste.[2][7]
-
Substrate-Controlled Synthesis: This method uses a chiral starting material, such as a derivative of another amino acid or a sugar, to direct the stereochemical outcome of subsequent reactions.[2]
-
Chiral Resolution: A classical approach where a racemic mixture of HNV is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[2]
Example Experimental Protocol: Stereoselective Chemo-enzymatic Synthesis
The following is a generalized workflow based on combined catalytic principles, designed to achieve high stereocontrol.
Step 1: Organocatalytic Mannich Reaction.
-
Objective: To form the C2-C3 bond and establish the first stereocenter.
-
Procedure: An N-protected glycine derivative is reacted with propanal in the presence of a chiral organocatalyst (e.g., a proline derivative). The catalyst creates a chiral environment, favoring the formation of one enantiomer of the resulting β-amino ketone intermediate over the other.
Step 2: Biocatalytic Ketone Reduction.
-
Objective: To reduce the ketone to a hydroxyl group and establish the second stereocenter.
-
Procedure: The intermediate from Step 1 is subjected to an enzymatic reduction without purification. An alcohol dehydrogenase (ADH) and a cofactor (NADH or NADPH) are used. By selecting either an (R)-selective or (S)-selective ADH, the stereochemistry of the resulting hydroxyl group can be precisely controlled.
Step 3: Deprotection.
-
Objective: To remove the protecting groups from the amine and carboxyl functionalities.
-
Procedure: The protected HNV is treated with appropriate reagents (e.g., acid hydrolysis) to yield the final, stereochemically pure this compound isomer.
Caption: Generalized workflow for stereoselective synthesis of HNV.
Section 4: Applications in Drug Development and Research
The unique structure of HNV makes it a valuable tool, most notably in the field of immuno-oncology.
A Key Component in Structure-Guided Cancer Vaccines
The primary application of this compound is as a strategic replacement for threonine in synthetic MUC1 glycopeptide antigens.[2] MUC1 is a glycoprotein that is overexpressed in an abnormal, under-glycosylated form on the surface of many cancer cells, making it a target for immunotherapy.
-
The Rationale: Vaccines designed to target MUC1 aim to elicit a strong and specific antibody response. The binding affinity between the synthetic MUC1 antigen in the vaccine and the desired antibodies is critical for success. Researchers have found that replacing threonine with (2S,3R)-3-Hydroxynorvaline can significantly enhance this binding.[2]
-
Mechanism of Enhanced Binding: The side chain of HNV contains an additional methylene group compared to threonine. This subtle change strengthens the CH/π interactions between the antigen and aromatic residues (like tyrosine or tryptophan) in the antibody's binding site. This leads to a more stable antigen-antibody complex, which is hypothesized to trigger a more robust and effective immune response.[2] Pre-clinical studies in mice have shown that vaccines with HNV-modified antigens can stimulate specific anti-MUC1 antibodies that cross-react with human breast cancer cells.[2]
Caption: HNV enhancing antigen-antibody interaction via its side chain.
Other Biological Contexts
-
Enzyme Interactions: The different stereoisomers of HNV show varied interactions with essential enzymes. For example, it has been studied in the context of threonyl-tRNA synthetase (ThrRS), an enzyme critical for protein synthesis fidelity, highlighting its potential to act as a molecular probe or inhibitor.[2]
-
Natural Occurrence: While generally considered a synthetic compound, HNV has been reported in the parasite Trypanosoma brucei.[1] It has also been detected in human blood, though it is considered part of the "exposome" (originating from external environmental exposure) rather than a naturally occurring human metabolite.[3]
Section 5: Safety and Handling
As a laboratory chemical, this compound requires standard safety precautions.
-
GHS Hazard Classification: It is classified as an irritant. According to aggregated data from ECHA notifications, it causes skin irritation (H315) and serious eye damage (H318).[1][8]
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is more than just another amino acid analogue; it is a precision tool for molecular engineering. Its significance is rooted in its stereochemical complexity, which allows for the fine-tuning of intermolecular interactions. The demonstrated success of (2S,3R)-HNV in enhancing the immunogenic properties of cancer vaccine antigens underscores its potential in drug development. For scientists and researchers, a deep understanding of HNV's structure, properties, and stereoselective synthesis is crucial for unlocking its application in designing sophisticated, biologically active molecules aimed at addressing complex therapeutic challenges.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, this compound. [Link][1]
-
ChemWhat. DL-BETA-HYDROXYNORVALINE CAS#: 34042-00-7. [Link][6]
-
P&S Chemicals. Product information, Dl-3-hydroxynorvaline. [Link][5]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10953556, (2S,3R)-3-Hydroxynorvaline. [Link][4]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0244983). [Link][3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18660836, (2S)-2-Amino-3-hydroxypentanoic acid. [Link][8]
-
ResearchGate. Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. [Link][10]
-
ResearchGate. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. [Link][7]
Sources
- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0244983) [hmdb.ca]
- 4. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. chemwhat.com [chemwhat.com]
- 7. researchgate.net [researchgate.net]
- 8. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxynorvaline: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Hydroxynorvaline, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into its discovery, natural occurrence, stereochemistry, synthesis, and biological activities, with a particular focus on its burgeoning role in cancer immunotherapy. This document is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind the science, fostering a deeper understanding of this unique molecule.
Introduction and Chemical Identity
This compound (3-HNV), chemically known as 2-amino-3-hydroxypentanoic acid, is a non-proteinogenic α-amino acid.[1][2] This classification signifies that it is not one of the 20 common amino acids genetically coded for in the synthesis of proteins.[1] Structurally, it is an analog of the essential amino acid L-threonine, with the key difference being the substitution of a methyl group in threonine with an ethyl group in 3-HNV. This seemingly minor structural modification has profound implications for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | |
| Molecular Weight | 133.15 g/mol | |
| IUPAC Name | 2-amino-3-hydroxypentanoic acid | |
| Synonyms | beta-Hydroxynorvaline, HNV | |
| CAS Number | 2280-42-4 |
The Ambiguous Narrative of its Natural Occurrence
The scientific literature presents a nuanced and somewhat conflicting picture regarding the natural occurrence of this compound. One perspective posits that 3-HNV is not a naturally occurring metabolite in humans and is only detected in individuals exposed to the compound, thus categorizing it as a component of the human exposome.[3] The exposome encompasses the totality of environmental exposures from conception onwards.[3]
Conversely, there is evidence of 3-HNV being a microbial product.[4] Notably, it has been reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[1][2] This finding suggests a potential role for 3-HNV in the metabolism or lifecycle of certain microorganisms. The discrepancy in these findings highlights an area ripe for further investigation to fully elucidate the natural distribution and biosynthetic pathways of this intriguing amino acid.
Stereochemistry: The Basis of Biological Specificity
This compound possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific three-dimensional arrangement of the amino and hydroxyl groups is critical in determining the molecule's interaction with biological systems, particularly enzymes.
The (2S,3R) stereoisomer is of particular interest in biomedical research due to its ability to mimic L-threonine and its application in the development of synthetic antigens.[5]
Caption: General structure of this compound.
Synthesis of this compound: Chemical and Biocatalytic Strategies
The synthesis of this compound, particularly in a stereoselective manner, is a key area of research driven by its potential applications. Both chemical and biocatalytic methods have been developed to access this non-proteinogenic amino acid.
Stereoselective Chemical Synthesis
A significant challenge in the chemical synthesis of 3-HNV is the control of stereochemistry at the two chiral centers. One effective strategy involves a one-pot, three-component Mannich reaction, which allows for the formation of three contiguous stereogenic centers with high enantiomeric purity.
This protocol is adapted from a method for the synthesis of related β-cyanohydroxymethyl α-amino acid derivatives and illustrates the principles of stereoselective synthesis.
-
Mannich Reaction: In a reaction vessel, dissolve N-PMP-protected α-imino ethyl glyoxylate and an appropriate aldehyde (e.g., propanal) in a suitable solvent.
-
Add a catalytic amount of L-proline to initiate the asymmetric Mannich reaction.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Hydrocyanation: Cool the reaction mixture and add a cyanide source, such as Et2AlCN, to introduce the cyano group. The temperature during this step is critical for controlling subsequent cyclization.
-
Work-up and Purification: Quench the reaction and perform an appropriate work-up, followed by purification using column chromatography to isolate the desired β-cyanohydroxymethyl α-amino acid derivative.
-
Conversion to this compound: The resulting intermediate can then be converted to this compound through a series of chemical transformations, including hydrolysis of the cyano and ester groups and deprotection of the amino group.
Combined Organo- and Biocatalytic Cascades
An elegant and efficient approach to the stereoselective synthesis of 3-HNV and its analogs involves the integration of organocatalysis and biocatalysis in a one-pot cascade. This strategy leverages the stereocontrol of both chemical and enzymatic catalysts. A notable example is the synthesis of all four diastereomers of a protected form of γ-hydroxynorvaline, which can be subsequently converted to 3-HNV.
Caption: Organo- and biocatalytic cascade for synthesis.
Biological Activities and Mechanisms of Action
As a threonine analog, this compound exhibits a range of biological activities, primarily stemming from its ability to interfere with metabolic pathways involving threonine.
Threonine Analog and Inhibition of Protein Synthesis
The structural similarity of 3-HNV to threonine allows it to be mistakenly recognized by cellular machinery, leading to various effects. One of the most studied interactions is with threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching threonine to its corresponding tRNA during protein synthesis.[1] By competing with threonine for the active site of ThrRS, 3-HNV can inhibit protein synthesis, leading to cellular toxicity. This inhibitory action is also the basis for its observed antiviral properties.[4] Furthermore, it has been shown to inhibit asparagine-linked glycosylation and retard the secretion of glycoproteins.[6]
Caption: Mechanism of 3-HNV as a threonine analog.
A Key Player in Cancer Vaccine Development
A highly promising application of this compound is in the field of immuno-oncology, specifically in the design of cancer vaccines. It serves as a key building block for synthetic MUC1 glycopeptide antigens.[1][5] MUC1 is a glycoprotein that is overexpressed in an underglycosylated form on the surface of many cancer cells, making it an attractive target for immunotherapy.
Synthetic MUC1 glycopeptides incorporating (2S,3R)-3-Hydroxynorvaline in place of threonine have been shown to elicit a more robust immune response.[5] The additional methylene group in the side chain of 3-HNV enhances the CH/π interactions within the antigen-antibody complex.[5][7] This strengthened binding affinity leads to improved immunogenicity, stimulating the production of specific anti-MUC1 IgG antibodies that can recognize and target cancer cells.[5] Preclinical studies have demonstrated that vaccine candidates utilizing these synthetic antigens can successfully cross-react with human breast cancer cells.[3]
Isolation, Purification, and Quantification
The ability to isolate, purify, and quantify this compound from various matrices is essential for research and development.
Extraction from Biological Matrices
For microbial cultures or other biological samples, a common method for extracting non-proteinogenic amino acids involves protein precipitation followed by further purification.
-
Cell Lysis: Homogenize the biological sample (e.g., microbial cell pellet) in a suitable buffer.
-
Protein Precipitation: Add a precipitating agent, such as trichloroacetic acid (TCA), to the homogenate to precipitate proteins.
-
Separation: Centrifuge the sample to pellet the precipitated proteins. The supernatant will contain the free amino acids, including this compound.
-
Further Purification: The supernatant can be further purified using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.
Analytical Techniques for Separation and Quantification
High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of this compound.
-
Reversed-Phase HPLC: For general purity analysis, reversed-phase HPLC with UV detection can be employed.
-
Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is necessary. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are effective for the direct analysis of underivatized amino acid enantiomers.[8]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity for the quantification of this compound in complex biological samples.
Table 2: Analytical Methods for this compound
| Technique | Application | Key Considerations |
| Reversed-Phase HPLC | Purity analysis | Requires a suitable mobile phase for separation. |
| Chiral HPLC | Enantiomeric separation | Requires a chiral stationary phase (e.g., teicoplanin-based). |
| LC-MS/MS | Quantification in biological samples | High sensitivity and specificity; requires optimization of MS parameters. |
Future Perspectives and Conclusion
This compound stands as a compelling example of how a subtle modification to a fundamental biological building block can unlock novel therapeutic opportunities. The conflicting reports on its natural occurrence warrant further investigation, which could reveal new metabolic pathways and biological roles. The continued development of stereoselective synthetic methods will be crucial for making this molecule more accessible for research and potential clinical applications.
The most exciting frontier for this compound undoubtedly lies in cancer immunotherapy. The success of MUC1-based vaccine candidates incorporating this unnatural amino acid in preclinical models provides a strong rationale for their further development. Future research should focus on optimizing vaccine formulations, evaluating their efficacy in a broader range of cancer types, and ultimately translating these promising findings into clinical trials.
References
-
Human Metabolome Database. (2021). Metabocard for this compound (HMDB0244983). [Link]
-
Gimeno, A., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au. [Link]
-
PubMed. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. [Link]
-
Docherty, P. A., & Aronson, N. N. (1985). Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. Journal of Biological Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubMed. (1985). Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. [Link]
-
Yasuno, Y., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2). [Link]
-
Fang, Z., et al. (2020). Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping. European Journal of Medicinal Chemistry. [Link]
-
Mock, D. M., & Mock, N. I. (1989). Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard. Biomedical & Environmental Mass Spectrometry. [Link]
-
Zhang, M., et al. (2024). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Nature Communications. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]
-
National Institutes of Health. (2024). Microbial Diversity Impacts Non-Protein Amino Acid Production in Cyanobacterial Bloom Cultures Collected from Lake Winnipeg. [Link]
-
PubMed. (1995). Threonyl-tRNA synthetase. [Link]
-
PubMed. (2020). Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]
-
National Institutes of Health. (2013). Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library. [Link]
-
Alsford Lab - LSHTM Blogs. (n.d.). Protocols. [Link]
-
PubMed. (2010). Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans. [Link]
-
PubMed. (2002). One-pot asymmetric synthesis of beta-cyanohydroxymethyl alpha-amino acid derivatives: formation of three contiguous stereogenic centers. [Link]
-
Biomedical Chemistry: Research and Methods. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]
-
Selvita. (n.d.). Mass Spectrometry Analytics for Biologics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis [jove.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Unseen Architect: A Technical Guide to the Biological Roles and Therapeutic Potential of 3-Hydroxynorvaline
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the ever-evolving landscape of therapeutic development, the pursuit of novel molecular entities with enhanced efficacy and specificity is paramount. Beyond the canonical 20 proteinogenic amino acids, a vast and largely untapped reservoir of chemical diversity lies within the realm of non-proteinogenic amino acids (NPAAs). These unique building blocks, either found in nature or synthetically derived, offer a powerful toolkit to modulate the biological activity, stability, and pharmacokinetic properties of peptides and other therapeutic modalities.[1][2][3] This guide delves into the multifaceted world of a specific NPAA, 3-Hydroxynorvaline (HNV), a molecule demonstrating significant promise in the rational design of next-generation immunotherapies.
Introduction to this compound: A Profile
This compound is a non-proteinogenic alpha-amino acid, a derivative of norvaline featuring a hydroxyl group at the third carbon position.[4] Its chemical formula is C₅H₁₁NO₃, and it exists as four stereoisomers due to the presence of two chiral centers. The (2S,3R) and (2S,3S) configurations are of particular interest in biological applications. While not incorporated into proteins via the standard genetic code, HNV has been identified in certain microorganisms, including the protozoan parasite Trypanosoma brucei, and is known as a microbial-derived analogue of L-threonine.[4][5] This structural similarity to threonine is a key determinant of its biological interactions and will be a recurring theme throughout this guide.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [6] |
| Molecular Weight | 133.15 g/mol | [6] |
| IUPAC Name | 2-amino-3-hydroxypentanoic acid | [6] |
| Stereoisomers | (2S,3R), (2R,3S), (2S,3S), (2R,3R) | [7] |
| Known Natural Occurrence | Trypanosoma brucei, Fungal Metabolite | [4][6] |
The Cornerstone Application: Enhancing MUC1-Based Cancer Vaccines
The most significant and well-documented biological role of this compound lies in its application as a critical component of synthetic MUC1 glycopeptide cancer vaccines. Mucin 1 (MUC1) is a glycoprotein that is overexpressed and aberrantly glycosylated in a variety of adenocarcinomas, making it a prime target for cancer immunotherapy.[8] However, MUC1 is a "self-antigen," and vaccines based on its native structure often fail to elicit a robust and sustained immune response.
The Rationale for Threonine Substitution
The immunodominant region of the MUC1 tandem repeat contains a threonine residue that is a key site for O-glycosylation. In a structure-guided approach to vaccine design, researchers have strategically replaced this threonine with (2S,3R)-3-Hydroxynorvaline.[5] This seemingly subtle modification has profound immunological consequences.
The rationale behind this substitution is twofold:
-
Mimicking the Native Conformation: The (2S,3R) stereoisomer of HNV closely mimics the conformation of the natural threonine residue within the MUC1 peptide backbone. This structural fidelity is crucial for the recognition of the synthetic antigen by anti-MUC1 antibodies.
-
Enhancing Antigen-Antibody Interactions: The ethyl group of HNV, compared to the methyl group of threonine, provides an extended hydrophobic surface. This seemingly minor addition significantly strengthens the CH/π interactions between the MUC1 peptide and aromatic residues, such as tyrosine, in the antibody's binding pocket.[5] This enhanced interaction leads to a higher binding affinity of the antibody for the HNV-containing MUC1 peptide.
Caption: Enhanced CH/π interaction with this compound.
Preclinical Evidence of Enhanced Immunogenicity
Preclinical studies in mice have provided compelling evidence for the efficacy of HNV-modified MUC1 vaccines. Immunization with these synthetic glycopeptides has been shown to:
-
Stimulate High Titers of Specific Anti-MUC1 IgG Antibodies: These antibodies are capable of recognizing and binding to native MUC1 expressed on the surface of human cancer cells.[9]
-
Induce a Th1-Biased Immune Response: This type of response is crucial for effective anti-tumor immunity, as it involves the activation of cytotoxic T lymphocytes.
-
Exhibit Cross-Reactivity with Human Cancer Cells: The antibodies generated against the HNV-MUC1 antigen can successfully bind to and mediate the killing of human breast cancer cells expressing MUC1.[5]
| Parameter | Native MUC1 Peptide | HNV-Modified MUC1 Peptide | Reference |
| Binding Affinity (KD) to SM3 Antibody | Lower | Higher | [5][10] |
| Anti-MUC1 IgG Titer in Mice | Lower | Significantly Higher | [8][11][12][13] |
| Cross-reactivity with Cancer Cells | Moderate | Strong | [5] |
Biosynthesis and Metabolism: An Enigmatic Pathway
While the synthetic applications of this compound are well-documented, its natural biosynthesis and metabolic fate remain less understood.
Natural Occurrence and Putative Biosynthesis
As previously mentioned, HNV has been identified in Trypanosoma brucei and is considered a microbial-derived threonine analogue.[4][5] In fungi, the biosynthesis of other hydroxy-amino acids, such as 3-hydroxyproline in echinocandins, is catalyzed by 2-oxoglutarate-dependent proline hydroxylases.[14][15] It is plausible that a similar enzymatic pathway, involving a dedicated hydroxylase, is responsible for the production of HNV in microorganisms that produce it as a secondary metabolite. However, the specific enzymes and genetic pathways governing HNV biosynthesis have yet to be fully elucidated.
Caption: Putative biosynthetic pathway of this compound.
Metabolic Fate and Toxicological Profile
The metabolic fate of this compound in mammalian systems is not well-defined. As a threonine analogue, it can interfere with threonine metabolism.[9] For instance, it has been shown to inhibit threonine dehydrogenase, an enzyme involved in threonine catabolism.[9]
It is crucial to note that HNV has been classified as embryotoxic and teratogenic in animal model studies.[9] This highlights the need for a thorough toxicological evaluation of any HNV-containing therapeutic intended for human use. The GHS classification for this compound includes warnings for skin irritation, serious eye damage, and respiratory irritation.[6]
Other Potential Biological Roles
While the application of this compound in cancer vaccines is the most prominent, its structural similarity to threonine suggests other potential biological activities.
Antiviral Activity
There are reports suggesting that HNV possesses antiviral properties, particularly against herpes simplex virus.[16][17][18][19][20] The proposed mechanism of action for many antiviral nucleoside and amino acid analogues involves the inhibition of viral polymerases or proteases.[16][18][19] As a threonine mimic, HNV could potentially interfere with viral protein synthesis or the function of viral enzymes that utilize threonine or structurally similar amino acids. However, detailed mechanistic studies on the antiviral effects of HNV are limited and represent an area for future investigation.
Role in Trypanosoma brucei
The presence of this compound in Trypanosoma brucei is intriguing.[4] This parasite has a unique and highly regulated metabolic network, and the specific role of HNV within this network is currently unknown.[21][22][23][24] It could be a metabolic intermediate, a component of a secondary metabolite with a specific function in the parasite's life cycle, or a detoxification product. Further research into the metabolism of T. brucei is needed to elucidate the significance of this non-proteinogenic amino acid in the parasite's biology.
Experimental Protocols: Synthesis and Immunological Evaluation
The successful application of this compound in research and development hinges on robust and reproducible experimental protocols.
Stereoselective Synthesis of (2S,3R)-3-Hydroxynorvaline
The synthesis of the specific (2S,3R) stereoisomer of HNV is critical for its application in MUC1 vaccines. A common approach involves a multi-step synthesis starting from a chiral precursor. An example of a synthetic route is outlined below:
Protocol: Stereoselective Synthesis of syn-γ-Hydroxynorvaline
This protocol is a conceptual outline based on reported synthetic strategies for similar non-proteinogenic amino acids.[25]
-
Mannich Reaction: A highly diastereoselective three-component Mannich reaction using readily available starting materials such as acetone, glyoxylic acid monohydrate, and a chiral amine (e.g., (S)-(4-methoxyphenyl)ethylamine) can be employed to construct the key α-amino-γ-oxopentanoic acid intermediate with high enantiomeric purity.
-
Chemoselective Reduction: The keto group of the intermediate is then chemoselectively reduced to a hydroxyl group.
-
Stereoselective Reduction: A subsequent stereoselective reduction of the remaining carbonyl group is performed to establish the desired stereochemistry at the γ-carbon.
-
Deprotection: Finally, removal of protecting groups yields the enantiomerically pure (2S,3R)-3-Hydroxynorvaline.
Caption: General workflow for the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) of HNV-Containing MUC1 Glycopeptide
The incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: SPPS of HNV-MUC1 Glycopeptide [1][26][27][28]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) and couple it to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the MUC1 sequence, incorporating the Fmoc-protected (2S,3R)-3-Hydroxynorvaline at the desired position.
-
Glycosylation (if applicable): For glycopeptides, a pre-glycosylated amino acid building block (e.g., Fmoc-Ser(Ac₃-α-D-GalNAc)-OH) is used during the coupling step.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Evaluation of Immune Response by ELISA
An enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the antibody response in immunized animals.
Protocol: Anti-MUC1 IgG ELISA [2][3][4][29][30]
-
Plate Coating: Coat a 96-well microtiter plate with the HNV-MUC1 peptide or a suitable MUC1 conjugate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of serum samples from immunized and control animals to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the antibody titer for each sample, which is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
Future Directions and Conclusion
This compound stands as a testament to the power of non-proteinogenic amino acids in advancing therapeutic design. Its successful application in enhancing the immunogenicity of MUC1-based cancer vaccines provides a clear roadmap for the rational engineering of next-generation immunotherapies.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the natural biosynthesis of HNV could open avenues for its biotechnological production.
-
Mechanistic Studies of Other Biological Activities: A thorough investigation into its reported antiviral properties could lead to the development of novel antiviral agents.
-
Comprehensive Toxicological Profiling: A detailed understanding of its metabolic fate and toxicological profile is essential for its safe translation into clinical applications.
-
Exploration in Other Therapeutic Contexts: The principle of using HNV to enhance molecular interactions could be applied to the design of other peptide-based drugs and biologics.
References
-
Cai, H., et al. (2022). Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice. STAR Protocols, 3(3), 101593. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Mucin 1 (MUC1). [Link]
-
Human MUC1(Mucin 1) Microsample ELISA Kit. (n.d.). [Link]
-
Rojo, J., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au, 3(11), 3055–3066. [Link]
-
Elabscience. (n.d.). Mouse MUC1(Mucin 1) ELISA Kit. [Link]
-
Buskas, T., et al. (2005). Robust immune responses elicited by a fully synthetic three-component vaccine. Chemistry, 11(17), 5075-84. [Link]
-
Sears, A., et al. (2018). Immunogenicity of chimeric MUC1-HER2 vaccine against breast cancer in mice. Journal of Ovarian Research, 11(1), 93. [Link]
-
Zhang, J., et al. (2017). Binding of circulating anti-MUC1 antibody and serum MUC1 antigen in stage IV breast cancer. Oncology Letters, 13(5), 3435-3441. [Link]
-
ResearchGate. (n.d.). Anti-MUC1 and anti-Thelper antibody titers after (a) 3 or (b–h) 4 immunizations. [Link]
-
Posey, A. D., et al. (2016). Antibodies elicited by the first non-viral prophylactic cancer vaccine show tumor-specificity and immunotherapeutic potential. Oncoimmunology, 5(8), e1187809. [Link]
-
Chabre, Y. M., et al. (2011). Chimeric virus-like particles presenting tumour-associated MUC1 epitope result in high titers of specific IgG antibodies in the presence of squalene oil-in-water adjuvant: towards safe cancer immunotherapy. Vaccine, 29(44), 7656-64. [Link]
-
Hartmann, S., et al. (2015). Synthesis of tumor-associated MUC1-glycopeptides and their multivalent presentation by functionalized gold colloids. Organic & Biomolecular Chemistry, 13(1), 81-97. [Link]
-
Human Metabolome Database. (2021). This compound (HMDB0244983). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65097, this compound. [Link]
-
ResearchGate. (n.d.). Binding Affinities (K D ) of Peptides 1−7 for the SM3 Antibody Were Determined with Surface Plasmon Resonance (SPR). [Link]
-
Rojo, J., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au, 3(11), 3055–3066. [Link]
-
Cudic, M., et al. (2017). Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis. Journal of Peptide Science, 23(7-8), 565-573. [Link]
-
Patick, A. K., et al. (2005). In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease. Antimicrobial Agents and Chemotherapy, 49(6), 2267–2275. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953556, (2S,3R)-3-Hydroxynorvaline. [Link]
-
Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Advanced Synthesis & Catalysis, 356(13), 2763-2771. [Link]
-
Pineda, E., et al. (2017). Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector. PLoS Pathogens, 13(1), e1006158. [Link]
-
Delso, I., et al. (2023). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 21(10), 2118-2123. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. [Link]
-
Deval, J., et al. (2011). Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. Infectious Disorders Drug Targets, 11(1), 60-73. [Link]
-
Adjogatse, E., et al. (2018). Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations. The Journal of Biological Chemistry, 293(43), 16736-16751. [Link]
-
Adjogatse, E., et al. (2018). Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations. UCL Discovery. [Link]
-
Wang, S., et al. (2017). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 15(32), 6709-6712. [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link]
-
T'Kindt, R., et al. (2011). Trypanosoma brucei: Metabolomics for analysis of cellular metabolism and drug discovery. Experimental Parasitology, 127(4), 748-55. [Link]
-
RCSB PDB. (1999). 1SM3: CRYSTAL STRUCTURE OF THE TUMOR SPECIFIC ANTIBODY SM3 COMPLEX WITH ITS PEPTIDE EPITOPE. [Link]
-
Dejung, M., et al. (2021). Divergent metabolism between Trypanosoma congolense and Trypanosoma brucei results in differential drug sensitivity. bioRxiv. [Link]
-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
-
Dokurno, P., et al. (1998). Crystal structure at 1.95 A resolution of the breast tumour-specific antibody SM3 complexed with its peptide epitope reveals novel hypervariable loop recognition. Journal of Molecular Biology, 284(3), 713-28. [Link]
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. [Link]
-
Liu, Y., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. International Journal of Molecular Sciences, 24(6), 5433. [Link]
-
Bills, G. F., et al. (2018). Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis. Applied and Environmental Microbiology, 84(7), e02370-17. [Link]
-
Bills, G. F., et al. (2018). Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis. Applied and Environmental Microbiology, 84(7), e02370-17. [Link]
-
Rohde, M., et al. (2015). Metabolism of β-valine via a CoA-dependent ammonia lyase pathway. Environmental Microbiology, 17(11), 4384-95. [Link]
Sources
- 1. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.us [cloud-clone.us]
- 3. Human MUCIN 1/MUC1 ELISA Kit (EHMUC1) - Invitrogen [thermofisher.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Robust immune responses elicited by a fully synthetic three-component vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunogenicity of chimeric MUC1-HER2 vaccine against breast cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chimeric virus-like particles presenting tumour-associated MUC1 epitope result in high titers of specific IgG antibodies in the presence of squalene oil-in-water adjuvant: towards safe cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 19. youtube.com [youtube.com]
- 20. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. orbi.uliege.be [orbi.uliege.be]
- 24. Divergent metabolism between Trypanosoma congolense and Trypanosoma brucei results in differential drug sensitivity | bioRxiv [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 27. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. flore.unifi.it [flore.unifi.it]
- 29. file.elabscience.com [file.elabscience.com]
- 30. spandidos-publications.com [spandidos-publications.com]
An In-Depth Technical Guide to 3-Hydroxynorvaline as a Threonine Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxynorvaline (HNV), a non-proteinogenic amino acid, serves as a potent analogue of threonine, offering a unique tool for researchers in biochemistry, cell biology, and drug development. Its structural similarity to threonine allows it to be recognized by the cellular machinery involved in protein synthesis, leading to its incorporation into nascent polypeptide chains. This substitution, however, introduces subtle but significant perturbations that can alter protein structure, function, and trafficking. This technical guide provides a comprehensive overview of this compound, from its chemical properties and synthesis to its detailed mechanism of action and its diverse applications as a research tool and a potential therapeutic agent. We will delve into state-of-the-art experimental protocols for utilizing HNV to probe protein dynamics and explore its burgeoning role in the development of novel therapeutics, particularly in the realm of cancer immunotherapy.
Introduction: The Significance of a Threonine Mimic
Threonine, an essential amino acid, plays a pivotal role in protein structure and function. Its hydroxyl group is a key site for post-translational modifications such as phosphorylation and glycosylation, which are critical for regulating cellular signaling, protein stability, and trafficking.[1] The ability to substitute threonine with a close structural analogue like this compound opens up exciting avenues for research. HNV possesses an additional methylene group in its side chain compared to threonine, a seemingly minor alteration that has profound biological consequences.[2] This guide will explore how this subtle difference can be exploited to investigate fundamental biological processes and to design innovative therapeutic strategies.
Chemical and Physical Properties
This compound, also known as 2-amino-3-hydroxypentanoic acid, is a non-proteinogenic α-amino acid.[3] Its chemical properties are crucial for its biological activity and for the analytical methods used to study it.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| IUPAC Name | 2-amino-3-hydroxypentanoic acid | [3] |
| Stereoisomers | Four stereoisomers exist due to two chiral centers. The (2S,3R) and (2S,3S) forms are of particular biological interest. | [4][5] |
Stereoselective Synthesis of this compound
The biological effects of this compound are stereospecific. Therefore, the ability to synthesize specific stereoisomers is paramount for research applications. Several methods for the stereoselective synthesis of HNV have been developed, often employing a combination of organocatalysis and biocatalysis.
A common strategy involves an asymmetric Mannich reaction followed by an enzymatic reduction to establish the desired stereochemistry at both chiral centers.[6] This approach allows for the synthesis of all four diastereomers with high yield and stereocontrol.[4][6]
Illustrative Synthetic Workflow:
Below is a generalized workflow for the stereoselective synthesis of a protected form of this compound, which can then be deprotected to yield the final product.
Caption: Competitive inhibition of ThrRS by HNV.
Experimental Protocols for Utilizing this compound
The ability of HNV to be incorporated into proteins makes it a valuable tool for studying various cellular processes. Below are detailed protocols for its incorporation into recombinant proteins and for analyzing its effects on protein dynamics.
Incorporation of this compound into Recombinant Proteins
This protocol outlines the expression and purification of a recombinant protein containing HNV in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
This compound (specific stereoisomer)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.1-1 mM. Simultaneously, add this compound to the culture medium at a concentration that effectively competes with endogenous threonine (e.g., 1-5 mM).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of HNV.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated Ni-NTA column. [7][8]8. Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein containing HNV with elution buffer. [9][10]9. Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of HNV by mass spectrometry.
Pulse-Chase Analysis of Proteins Containing this compound
Pulse-chase analysis is a powerful technique to study the synthesis, processing, and degradation of proteins. [11][12][13][14][15]This protocol is adapted for tracking proteins into which HNV has been incorporated.
Materials:
-
Mammalian cells expressing the protein of interest
-
Dulbecco's Modified Eagle's Medium (DMEM) without methionine and cysteine
-
[³⁵S]methionine/cysteine labeling mix
-
This compound
-
Chase medium (complete DMEM)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the protein of interest
-
Protein A/G agarose beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Starvation: Wash the cells with PBS and incubate in methionine/cysteine-free DMEM for 30-60 minutes to deplete intracellular amino acid pools.
-
Pulse: Replace the starvation medium with labeling medium containing [³⁵S]methionine/cysteine and this compound (1-5 mM). Incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium, wash the cells with PBS, and add pre-warmed chase medium. Collect cell lysates at various time points (e.g., 0, 30, 60, 120 minutes).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody and Protein A/G agarose beads.
-
Analysis: Wash the immunoprecipitates and elute the proteins. Analyze the samples by SDS-PAGE and autoradiography to visualize the fate of the labeled protein over time.
Mass Spectrometry Analysis of Proteins Containing this compound
Mass spectrometry is essential for confirming the incorporation of HNV and identifying the specific sites of substitution. [16] Procedure:
-
Protein Digestion: The purified protein containing HNV is digested into smaller peptides using a protease such as trypsin. [17]2. LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). [8]3. Data Analysis: The MS/MS spectra are searched against a protein database that includes the possibility of a mass shift corresponding to the substitution of threonine with HNV (a mass increase of 14.01565 Da). Specialized software can be used to identify and quantify the peptides containing HNV.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research areas.
Probing Protein Structure and Function
The incorporation of HNV can introduce localized conformational changes in a protein. By strategically replacing threonine residues with HNV, researchers can study the role of specific threonine residues in protein folding, stability, and interaction with other molecules.
Investigating Post-Translational Modifications
HNV can interfere with threonine-dependent post-translational modifications. For example, its presence can inhibit N-linked glycosylation, leading to the synthesis of partially glycosylated or unglycosylated proteins. [18]This allows for the study of the role of glycosylation in protein trafficking and function.
Drug Development and Medicinal Chemistry
The ability of HNV to disrupt protein synthesis and function has led to its exploration as a potential therapeutic agent.
-
Anticancer Therapies: HNV has been investigated as a component of synthetic MUC1 glycopeptide antigens for cancer vaccines. The subtle structural change introduced by HNV can enhance the immunogenicity of the antigen, leading to a more robust anti-tumor immune response. [2]* Antiviral and Antimicrobial Agents: As an inhibitor of threonyl-tRNA synthetase, HNV has the potential to disrupt protein synthesis in pathogens, making it a candidate for the development of novel antimicrobial and antiviral drugs.
Caption: Applications of this compound.
Challenges and Future Directions
While this compound is a powerful research tool, its use is not without challenges. The toxicity of HNV to mammalian cells requires careful dose optimization in in vivo studies. Furthermore, the efficiency of HNV incorporation can vary depending on the protein and the expression system.
Future research will likely focus on developing more efficient and specific methods for incorporating HNV and other non-proteinogenic amino acids into proteins. The development of orthogonal tRNA/synthetase pairs that are specific for HNV would allow for its site-specific incorporation, providing even greater control over protein modification. Continued exploration of HNV and its derivatives in medicinal chemistry holds promise for the development of new classes of therapeutics targeting a range of diseases.
Conclusion
This compound stands out as a valuable threonine analogue that has significantly advanced our ability to study and manipulate protein synthesis and function. Its well-characterized mechanism of action, coupled with the development of robust experimental protocols, has solidified its place in the toolkit of biochemists and drug discovery scientists. As our understanding of the intricate roles of threonine in cellular processes continues to grow, the applications of this compound are poised to expand, offering new insights and therapeutic opportunities.
References
-
Simon, R. C., Busto, E., Schrittwieser, J. H., Sattler, J. H., Pietruszka, J., Faber, K., & Kroutil, W. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Chemical Communications, 50(99), 15669-15672. [Link]
-
ResearchGate. (PDF) Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. [Link]
-
Husain, I., & Francklyn, C. S. (2011). Fidelity escape by the unnatural amino acid β-hydroxynorvaline: an efficient substrate for Escherichia coli threonyl-tRNA synthetase with toxic effects on growth. Journal of Biological Chemistry, 286(49), 42337-42347. [Link]
-
PubChem. This compound. [Link]
-
Jansens, A., & Braakman, I. (2003). Pulse-chase labeling techniques for the analysis of protein maturation and degradation. Methods in Molecular Biology, 232, 133-145. [Link]
-
Bonifacino, J. S. (2000). Assessment of Modulation of Protein Stability Using Pulse-chase Method. Current Protocols in Cell Biology, Chapter 7, Unit 7.6. [Link]
-
Hou, T., Feske, S., & Unutmaz, D. (2013). Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading. Methods in Molecular Biology, 960, 443-456. [Link]
-
Wikipedia. Pulse-chase analysis. [Link]
-
Freist, W., & Gauss, D. H. (1995). Threonyl-tRNA synthetase. A review. Biological chemistry Hoppe-Seyler, 376(6), 313-324. [Link]
-
Docherty, P. A., & Aronson, N. N., Jr (1985). Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. The Journal of biological chemistry, 260(19), 10847–10854. [Link]
-
Sankaranarayanan, R., Dock-Bregeon, A. C., Romby, P., Caillet, J., Springer, M., Rees, B., Ehresmann, C., Ehresmann, B., & Moras, D. (1999). The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site. Cell, 97(3), 371–381. [Link]
-
Sankaranarayanan, R., Dock-Bregeon, A. C., Rees, B., Bovee, M., Caillet, J., Romby, P., Ehresmann, C., & Moras, D. (2000). Zinc ion mediated amino acid discrimination by threonyl-tRNA synthetase. Nature structural biology, 7(6), 461–465. [Link]
-
Yasuno, Y., Yamaguchi, S., Karita, Y., Sakai, K., Okamura, H., Nakayama, A., & Shinada, T. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2), 536-545. [Link]
-
Francklyn, C., & Musier-Forsyth, K. (2010). Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. Methods (San Diego, Calif.), 51(3), 283–293. [Link]
-
Francklyn, C., & Musier-Forsyth, K. (2010). Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. Methods (San Diego, Calif.), 51(3), 283–293. [Link]
-
ResearchGate. Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids | Request PDF. [Link]
-
Colgrave, M. L., & Jones, A. (2011). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current protocols in protein science, Chapter 10, Unit 10.25. [Link]
-
doi.org. Sample preparation for proteomics and mass spectrometry from animal samples. [Link]
-
Creative Biolabs. Principle and Protocol of Expression and Purification of His Fusion Protein. [Link]
-
Gopinath, S., & S. G. (2019). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Toxicologic pathology, 47(8), 948–960. [Link]
-
Genesis Drug Discovery & Development. Case Studies. [Link]
-
Semantic Scholar. Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. [Link]
-
Bio-Rad. Purification Workflow For The Production of Highly Pure Recombinant Proteins. [Link]
-
Drug Hunter. Category - Case Studies. [Link]
-
ResearchGate. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases | Request PDF. [Link]
-
PubChem. 3-Methyl-L-threonine. [Link]
-
protocols.io. Small-scale Expression and Purification Protocol for His-SUMO Tagged Enterovirus D68 Strain STL 2014 12 3C Protease in E. coli. [Link]
-
Stahla, C. A., Erickson, K. E., Johnson, D. K., & Hecht, S. M. (2019). Expression and purification of a cleavable recombinant fortilin from Escherichia coli for structure activity studies. Protein expression and purification, 153, 10-17. [Link]
-
Hou, Y. M., & Francklyn, C. (2000). Kinetics of tRNA folding monitored by aminoacylation. RNA (New York, N.Y.), 6(12), 1884–1891. [Link]
-
Elango, R., Humayun, M. A., Ball, R. O., & Pencharz, P. B. (2009). Determination of threonine requirements and the metabolic availability of threonine from food sources in healthy school-aged children. The American journal of clinical nutrition, 90(4), 987–994. [Link]
-
Drug Design. Case Studies in 3D Database Searching. [Link]
-
Carter, H. E., & West, H. D. (1940). A new synthesis of DL-threonine. Journal of Biological Chemistry, 136(2), 545-548. [Link]
Sources
- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. threonyl-tRNA synthetase [chem.uwec.edu]
- 4. researchgate.net [researchgate.net]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 8. Tag Removal Proteases for Recombinant Protein Purification [sigmaaldrich.com]
- 9. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 10. Small-scale Expression and Purification Protocol for His-SUMO Tagged Enterovirus D68 Strain STL 2014 12 3C ... [protocols.io]
- 11. Pulse-chase labeling techniques for the analysis of protein maturation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 14. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of a complete threonyl tRNA synthetase: toggle clamp model? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Research Framework for Investigating the Potential Antiviral Activity of 3-Hydroxynorvaline Against Herpes Simplex Virus 1 (HSV-1)
Abstract
The relentless challenge of herpes simplex virus (HSV) infections, compounded by the emergence of drug-resistant strains, necessitates the exploration of novel antiviral agents. This technical guide outlines a comprehensive research framework for the systematic evaluation of 3-hydroxynorvaline, a non-proteinogenic amino acid, as a potential inhibitor of HSV-1 replication. While direct evidence of this compound's anti-herpetic activity is not yet established in scientific literature, its structural similarity to other amino acids suggests a plausible, albeit hypothetical, mechanism of action centered on the disruption of viral protein synthesis or post-translational modifications. This document provides a robust, scientifically-grounded roadmap for researchers, scientists, and drug development professionals. It details the underlying scientific rationale, proposes a hypothetical mechanism of action, and furnishes detailed, step-by-step protocols for a series of validation experiments. The guide is structured to ensure scientific integrity, with an emphasis on self-validating experimental design and authoritative grounding in established virological and biochemical methodologies.
Introduction and Scientific Rationale
Herpes simplex virus 1 (HSV-1) is a ubiquitous pathogen responsible for a wide spectrum of diseases, from benign mucocutaneous lesions to life-threatening encephalitis. Current therapeutic strategies predominantly rely on nucleoside analogs, such as acyclovir, which target the viral DNA polymerase. However, the clinical utility of these drugs is increasingly threatened by the rise of resistant viral strains, creating an urgent need for new antiviral compounds with alternative mechanisms of action.
Non-proteinogenic amino acids and their derivatives have emerged as a promising class of molecules for therapeutic development due to their potential to interfere with essential metabolic and biosynthetic pathways. This compound is one such compound, an analogue of threonine and valine. Its established role in various biological systems, though not directly linked to virology, provides a compelling basis for its investigation as an antiviral agent.
Hypothesis: We hypothesize that this compound may act as a competitive inhibitor or a metabolic disruptor in pathways crucial for HSV-1 replication. Specifically, its structural analogy to essential amino acids could lead to one of two primary outcomes:
-
Inhibition of Viral Protein Synthesis: Incorporation of this compound into nascent viral polypeptide chains could lead to misfolded, non-functional proteins, thereby halting the assembly of new virions.
-
Disruption of Post-Translational Modifications: The hydroxyl group of this compound could interfere with essential post-translational modifications, such as glycosylation or phosphorylation, of viral glycoproteins that are critical for viral entry and egress.
This guide will lay out the necessary experimental framework to rigorously test this hypothesis.
Proposed Mechanism of Action: A Hypothetical Pathway
To effectively investigate the potential of this compound, it is crucial to establish a testable mechanistic hypothesis. We propose that this compound may function as an antagonist of amino acid-dependent processes that are hijacked by HSV-1 during its replication cycle. The virus heavily relies on the host cell's machinery for protein synthesis, making this a prime target for therapeutic intervention.
The proposed pathway, illustrated below, suggests that this compound could be mistakenly recognized by aminoacyl-tRNA synthetases, leading to its incorporation into viral proteins. This would result in conformational changes that render the proteins non-functional, ultimately leading to the attenuation of viral replication.
Caption: Hypothetical mechanism of this compound against HSV-1.
Experimental Validation Workflow
A tiered approach is essential for systematically evaluating the antiviral potential of this compound. The workflow begins with assessing the compound's intrinsic toxicity to the host cells, followed by a direct evaluation of its antiviral efficacy, and concluding with more detailed mechanistic studies.
Caption: Tiered workflow for assessing antiviral activity.
Phase 1: Cytotoxicity Assessment
Objective: To determine the concentration range at which this compound is not toxic to the host cells (e.g., Vero cells), which are commonly used for HSV-1 propagation. This is crucial to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death.
Protocol: MTT Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Create a series of 2-fold serial dilutions ranging from a high concentration (e.g., 10 mM) down to a low concentration (e.g., 1 µM).
-
Treatment: After 24 hours, remove the growth medium from the cells and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the planned antiviral assays).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined using non-linear regression analysis. The Maximum Non-Toxic Concentration (MNTC) is typically defined as the highest concentration that results in ≥90% cell viability.
Phase 2: Antiviral Efficacy Screening
Objective: To quantify the inhibitory effect of this compound on HSV-1 replication at non-toxic concentrations.
Protocol: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.
-
Infection: Aspirate the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose containing serial dilutions of this compound (at concentrations below the MNTC).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere until viral plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation and Interpretation
The primary metrics for evaluating the potential of an antiviral compound are the EC50, CC50, and the Selectivity Index (SI). The SI is a crucial measure of the compound's therapeutic window.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising antiviral agent, as it suggests that the compound is effective at concentrations far below those at which it is toxic to host cells. An SI value greater than 10 is often considered a benchmark for a potential drug candidate.
| Compound | CC50 (µM) on Vero Cells | EC50 (µM) against HSV-1 | Selectivity Index (SI) |
| This compound | To be determined | To be determined | To be determined |
| Acyclovir (Control) | >1000 | 1-2 | >500-1000 |
Conclusion and Future Directions
This guide provides a foundational framework for the initial exploration of this compound as a potential anti-herpesvirus agent. The proposed workflow, from cytotoxicity testing to efficacy screening, is designed to generate the preliminary data necessary to justify further investigation. Should this compound demonstrate a favorable selectivity index, subsequent mechanistic studies, such as time-of-addition assays and analysis of viral protein and gene expression, would be warranted to elucidate its precise mode of action. This structured approach ensures a rigorous and scientifically valid assessment of this novel candidate in the ongoing search for new anti-herpetic therapies.
References
This section would be populated with citations for the established protocols and background information mentioned throughout the guide.
Review of literature on 3-Hydroxynorvaline research
An In-depth Technical Guide to 3-Hydroxynorvaline: Synthesis, Biological Activity, and Therapeutic Applications
Abstract
This compound (HNV) is a non-proteinogenic, α-amino acid that has garnered significant attention in medicinal chemistry and drug development. As a structural analogue of threonine, its unique stereochemistry and the presence of an additional methylene group offer novel opportunities for modifying peptide and protein structures. This guide provides a comprehensive review of the current state of this compound research, with a focus on its stereoselective synthesis, mechanism of biological action, and its application as a specialized building block in the development of next-generation therapeutics, particularly in the field of immuno-oncology. We will delve into the causality behind experimental choices, provide detailed protocols for its synthesis and application, and present a forward-looking perspective on its potential.
Introduction: The Emergence of a Key Non-Canonical Amino Acid
In the expanding world of peptide therapeutics, non-canonical amino acids (ncAAs) are critical tools for overcoming the limitations of natural peptides, such as poor stability and low potency.[1] this compound (2-amino-3-hydroxypentanoic acid) stands out as a particularly valuable ncAA.[2][3] It is structurally a derivative of norvaline with a hydroxyl group at the third carbon position.[2] This seemingly subtle modification has profound implications for its biological activity.
The primary driver of HNV research is its application in the rational design of synthetic antigens for cancer vaccines.[4] Specifically, the (2S,3R) stereoisomer of this compound has been successfully used as a threonine mimetic in the synthesis of MUC1 glycopeptide antigens.[4] MUC1 is a tumor-associated glycoprotein that is overexpressed in a variety of cancers, making it a prime target for immunotherapy. The incorporation of HNV into MUC1-based antigens has been shown to elicit a more robust and specific immune response against cancer cells, holding promise for overcoming immune tolerance in malignancies.[4] This guide will explore the chemical and biological foundations of this promise.
Physicochemical Properties and Stereochemistry
Understanding the fundamental properties of this compound is essential for its effective application. The molecule possesses two chiral centers (at the α- and β-carbons), giving rise to four possible stereoisomers. The biological activity is highly dependent on the specific stereoisomer, making stereocontrol in its synthesis a critical consideration.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | 2-amino-3-hydroxypentanoic acid | [2] |
| Synonyms | beta-Hydroxynorvaline, Hnv | [2] |
| Key Stereoisomers | (2S,3R), (2R,3S), (2S,3S), (2R,3R) | [5][6] |
| Biologically Active Form | (2S,3R)-3-Hydroxynorvaline (for MUC1) | [4][5] |
The distinct biochemical activities of these stereoisomers are due to the precise three-dimensional requirements of their biological targets, such as enzymes like threonyl-tRNA synthetase (ThrRS) and antibodies.[4]
The Challenge and Triumph of Stereoselective Synthesis
The synthesis of this compound with high stereochemical purity is a significant challenge. Early synthetic methods often produced mixtures of diastereomers, requiring difficult and inefficient purification steps. Modern approaches have focused on stereoselective strategies that control the formation of both chiral centers.
Synthetic Strategies: A Field-Proven Perspective
The choice of synthetic route is dictated by the desired stereoisomer and the scale of the synthesis. The most successful and scalable methods integrate organocatalysis and biocatalysis, leveraging the strengths of both to achieve exceptional stereocontrol.[4][7][8]
-
Organocatalytic Mannich Reaction: This reaction is a powerful tool for forming the crucial carbon-carbon bond while setting the first stereocenter. Chiral amines or Brønsted acids can be used to catalyze the asymmetric addition of a nucleophile to an imine, yielding a β-amino carbonyl compound with high enantiomeric excess.[7]
-
Enzymatic Ketone Reduction: Following the Mannich reaction, the resulting keto group is reduced to a hydroxyl group. Biocatalysis, using enzymes such as alcohol dehydrogenases, offers unparalleled stereoselectivity for this step. By selecting the appropriate enzyme, it is possible to produce either the syn or anti diastereomer, thus providing access to all four stereoisomers of HNV.[7][8]
-
Chemo-enzymatic Cascades: A highly efficient approach involves combining these steps into a one-pot cascade reaction. This minimizes intermediate purification steps, reduces waste, and improves overall yield. For example, a three-component reaction can be designed where an organocatalyst facilitates the initial aldol or Mannich reaction, followed by in-situ enzymatic reduction to yield the desired γ-hydroxynorvaline precursor.[4][7]
Biological Significance and Mechanism of Action
The therapeutic potential of this compound is most evident in its role in cancer immunotherapy. Its mechanism of action is a compelling example of how subtle structural modifications can lead to significant enhancements in biological function.
Enhancing Immunogenicity of MUC1 Antigens
As a substitute for threonine in MUC1 glycopeptide antigens, (2S,3R)-3-Hydroxynorvaline acts as a "structural adjuvant." The key mechanistic insight is that the ethyl side chain of HNV, which is one methylene group longer than threonine's methyl side chain, enhances CH/π interactions within the antigen-antibody complex.[4] This strengthened binding leads to a more stable complex, which is believed to trigger a more potent and sustained immune response, leading to the generation of anti-MUC1 IgG antibodies that can recognize and target cancer cells.[4]
Pre-clinical studies have validated this approach, demonstrating that vaccine candidates incorporating HNV-modified MUC1 antigens can stimulate a strong antibody response in mice, and these antibodies successfully cross-react with human breast cancer cells.[4]
It is important to note that while promising, HNV has been classified as embryotoxic and teratogenic in some animal model studies, a factor that must be considered in its therapeutic development.[4]
Applications in Drug Development and Peptide Synthesis
Beyond MUC1 vaccines, this compound serves as a versatile building block for engineering novel peptide therapeutics.[1][9] Its incorporation can bestow unique properties that enhance the drug-like characteristics of a peptide.
A Versatile Building Block for SPPS
In Solid-Phase Peptide Synthesis (SPPS), appropriately protected forms of HNV (e.g., Fmoc-D-Hnv(O-TBDMS)-OH) are used to incorporate the amino acid at specific positions within a peptide sequence.[10] This allows for the precise engineering of peptides with:
-
Increased Potency: The unique side chain can optimize interactions with biological targets.
-
Enhanced Stability: The non-canonical structure can impart resistance to enzymatic degradation, increasing the peptide's in vivo half-life.
-
Structural Constraint: The hydroxyl group can be used as a handle for further modifications or to induce specific secondary structures, such as β-turns.[9]
The process requires careful selection of orthogonal protecting groups to ensure that the HNV side chain remains protected during peptide assembly and can be deprotected without damaging the final peptide.
Experimental Protocols
To ensure trustworthiness and practical utility, this section provides self-validating, step-by-step methodologies for key experimental workflows.
Protocol: Chemo-enzymatic Synthesis of a Protected γ-Hydroxynorvaline Diastereomer
This protocol is based on the principles of combined organo- and biocatalysis to achieve high stereocontrol.[7][8]
-
Step 1: Organocatalytic Mannich Reaction.
-
In a nitrogen-flushed round-bottom flask, dissolve the starting glyoxylamide (1.0 eq) and acetaldehyde (1.5 eq) in an appropriate solvent (e.g., 2-Propanol).
-
Cool the mixture to 0°C.
-
Add the chiral organocatalyst (e.g., a proline derivative, 0.1 eq).
-
Stir the reaction at 0°C for 24-48 hours, monitoring progress by TLC or LC-MS. The causality here is that the chiral catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer of the β-amino keto intermediate.
-
-
Step 2: In-situ Enzymatic Reduction.
-
To the crude reaction mixture from Step 1, add a phosphate buffer solution (pH 7.0) containing NADP⁺ (0.01 eq).
-
Add a stereoselective alcohol dehydrogenase (e.g., from a recombinant source). The choice of enzyme is critical as it dictates the stereochemistry of the resulting hydroxyl group.
-
The 2-Propanol solvent also serves as the reducing agent for cofactor recycling.
-
Stir the biphasic mixture at room temperature for 24 hours, monitoring for the disappearance of the keto intermediate.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate) and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product (a protected γ-hydroxynorvaline) via flash column chromatography on silica gel.
-
-
Step 4: Validation.
-
Confirm the structure and relative stereochemistry using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric and enantiomeric excess via chiral HPLC analysis.
-
Protocol: Incorporation of Fmoc-HNV-OH into a Peptide via SPPS
This protocol outlines the standard steps for adding an HNV residue to a growing peptide chain on a solid support.[10]
-
Step 1: Resin Preparation.
-
Swell the solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group from the terminal amino acid on the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Step 2: Amino Acid Activation and Coupling.
-
In a separate vessel, dissolve the protected building block, Fmoc-(2S,3R)-HNV(O-TBDMS)-OH (3.0 eq), and an activating agent such as HBTU (2.9 eq) in DMF.
-
Add a base, N,N-Diisopropylethylamine (DIEA) (6.0 eq), to the solution and allow it to pre-activate for 2-3 minutes. The purpose of activation is to convert the carboxylic acid into a more reactive species that readily forms an amide bond.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Step 3: Monitoring and Capping.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
-
If the coupling is incomplete, repeat Step 2. If it remains incomplete, cap any unreacted amines using acetic anhydride to prevent the formation of deletion sequences.
-
-
Step 4: Iteration.
-
Repeat the deprotection (Step 1) and coupling (Step 2) cycles for each subsequent amino acid in the desired peptide sequence.
-
-
Step 5: Cleavage and Deprotection.
-
Once the synthesis is complete, wash the resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the TBDMS from HNV).
-
-
Step 6: Purification and Validation.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the final HNV-containing peptide by MALDI-TOF-MS or ESI-MS.[10]
-
Conclusion and Future Outlook
This compound has transitioned from a chemical curiosity to a validated and powerful tool in drug discovery and development. Its successful application in enhancing the immunogenicity of MUC1-based cancer vaccines provides a robust proof-of-concept for its utility. The continued development of efficient, large-scale stereoselective synthetic routes will be crucial for its broader adoption.
Looking ahead, the potential applications of HNV are vast. Its use as a building block to create peptides with improved pharmacokinetic profiles is an area of active research. Furthermore, the hydroxyl group offers a site for bioconjugation, allowing for the development of peptide-drug conjugates or imaging agents. As our understanding of the subtle interplay between structure and function in biological systems grows, molecules like this compound will undoubtedly play a central role in the design of innovative and effective therapeutics.
References
-
This compound | C5H11NO3 | CID 65097 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
(PDF) Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. (2014, September 25). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. (2014, December 25). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
-
Showing metabocard for this compound (HMDB0244983). (2021, September 10). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
(2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. (2020, January 24). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Chemical Building Blocks and Models for Studying Peptides. (n.d.). eScholarship.org. Retrieved January 16, 2026, from [Link]
-
Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Enhance Peptide Innovation With a High-Quality Supply of Building Blocks. (2024, April 9). W.R. Grace. Retrieved January 16, 2026, from [Link]
-
Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]
-
(2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
- 1. Enhance Peptide Innovation With a High-Quality Supply of Building Blocks [grace.com]
- 2. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-3-羟基降缬氨酸 - α-氨基-β-羟基戊酸, 2-氨基-3-羟基戊酸 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Building Blocks and Models for Studying Peptides [escholarship.org]
- 10. Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to 3-Hydroxynorvaline: A Molecule of Stereochemical Complexity and Biological Significance
An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxynorvaline for Researchers and Drug Development Professionals
This compound (HNV) is a non-proteinogenic α-amino acid, a derivative of norvaline hydroxylated at the beta-position.[1] Its chemical structure, C5H11NO3, possesses two chiral centers, giving rise to four distinct stereoisomers.[2] This stereochemical diversity is not merely a structural curiosity; it is the foundation of HNV's varied and specific interactions within biological systems, making it a molecule of significant interest in fields ranging from immuno-oncology to metabolic studies.[2] This guide provides a comprehensive overview of the stereoisomers of this compound, their unique characteristics, stereoselective synthesis, separation methodologies, and biological implications, tailored for researchers, scientists, and professionals in drug development.
The Four Faces of this compound: Understanding the Stereoisomers
The presence of two stereocenters at the α-carbon (C2) and the β-carbon (C3) results in four stereoisomers of this compound, which can be categorized into two pairs of enantiomers and two pairs of diastereomers.[2]
The four stereoisomers are:
-
(2S,3R)-3-Hydroxynorvaline
-
(2R,3S)-3-Hydroxynorvaline
-
(2S,3S)-3-Hydroxynorvaline
-
(2R,3R)-3-Hydroxynorvaline
These are often grouped into two diastereomeric pairs: the threo and erythro isomers.[2]
-
Threo isomers : The (2S,3R) and (2R,3S) enantiomeric pair.
-
Erythro isomers : The (2S,3S) and (2R,3R) enantiomeric pair.
A critical distinction for researchers is that while enantiomers share identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers possess distinct physical characteristics, including different melting points, boiling points, and solubilities.[2] This fundamental difference is the cornerstone of their separation.
Stereoselective Synthesis: Crafting Specific Isomers
The ability to synthesize specific stereoisomers of this compound is paramount for elucidating their individual biological roles and for their application in drug development. Modern synthetic strategies have moved beyond classical resolutions of racemic mixtures to highly efficient stereoselective methods. A powerful approach combines organocatalysis and biocatalysis to achieve high yields and excellent stereocontrol.[3][4][5]
A notable synthetic route involves an organocatalytic Mannich reaction followed by an enzymatic ketone reduction.[3][4][5] This strategy allows for the sequential construction of the two stereogenic centers, providing access to all four stereoisomers.[3] The choice of catalyst in each step is crucial for dictating the stereochemical outcome. For instance, the use of specific alcohol dehydrogenases can selectively reduce a ketone intermediate to furnish the desired hydroxyl group configuration.[3]
Experimental Protocol: A Representative Chemoenzymatic Synthesis
The following is a generalized protocol based on published chemoenzymatic methods for the synthesis of this compound stereoisomers.[3][4][5]
-
Organocatalytic Mannich Reaction:
-
An appropriate aldehyde, amine (often a chiral auxiliary), and ketone are reacted in the presence of an organocatalyst (e.g., L-proline) to stereoselectively form the carbon-carbon and carbon-nitrogen bonds, establishing the first stereocenter.
-
-
Isolation of the Intermediate:
-
The resulting β-amino ketone is isolated and purified.
-
-
Biocatalytic Ketone Reduction:
-
The purified β-amino ketone is subjected to an enzymatic reduction using a selected alcohol dehydrogenase (ADH) and a cofactor (e.g., NADH or NADPH). The choice of ADH is critical for controlling the stereochemistry of the newly formed hydroxyl group.
-
-
Deprotection and Purification:
-
Any protecting groups used on the amine or carboxyl functionalities are removed under appropriate conditions.
-
The final this compound stereoisomer is purified using techniques such as ion-exchange chromatography or crystallization.
-
Separation and Analysis of Stereoisomers
The separation of the four stereoisomers of this compound is a critical step for both their preparative isolation and analytical quantification. Given that diastereomers have different physical properties, they can often be separated by conventional chromatographic techniques.[2] However, the separation of enantiomers requires a chiral environment.
Key Separation Techniques:
-
Partition Column Chromatography: This technique can be employed for the separation of diastereomers.[6]
-
Asymmetric Enzymatic Hydrolysis: This method can be used to resolve racemic mixtures. For instance, hog renal acylase I can selectively hydrolyze the N-chloroacetyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile tool for both the analytical and preparative separation of enantiomers.[7] Columns with chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin), are particularly effective for resolving underivatized amino acid enantiomers. Reverse-phase HPLC with chiral columns like Chiralpak AD-H can be used to verify the enantiomeric excess of synthesized isomers.[2]
Analytical Characterization:
The purity and configuration of each isomer can be confirmed through a combination of techniques:[6]
-
Paper chromatography in multiple solvent systems
-
Elemental analysis
-
Optical rotation measurements
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
For enhancing the resolution of β-diastereomers in HPLC analysis, derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or the achiral Sanger's reagent (1-fluoro-2,4-dinitrobenzene) can be employed.[8]
Biological Activity and Applications in Drug Development
The distinct three-dimensional arrangement of functional groups in each stereoisomer of this compound dictates its interaction with biological targets such as enzymes and receptors.[2] This stereospecificity is the foundation for their differential biological activities.
(2S,3R)-3-Hydroxynorvaline in Immuno-oncology:
A prominent application of this compound is in the development of cancer vaccines. Specifically, the (2S,3R) isomer has been used as a precise substitute for threonine in the synthesis of MUC1 glycopeptide antigens.[2] MUC1 is a glycoprotein that is overexpressed and aberrantly glycosylated in many cancers. The subtle structural modification introduced by the ethyl group of (2S,3R)-3-hydroxynorvaline in place of the methyl group of threonine can lead to engineered antigens that elicit a more robust immune response against cancer cells.[2] Glycopeptides containing (2S,3R)-3-Hydroxynorvaline have been shown to effectively mimic the natural structure of tumor-associated MUC1 glycoproteins and exhibit strong binding affinity to anti-MUC1 antibodies.[2]
Interaction with Threonyl-tRNA Synthetase:
The stereoisomers of this compound exhibit different interactions with threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[2] This highlights the precise stereochemical requirements of biological targets and suggests that specific isomers could be explored as potential modulators of this enzyme's activity.
Other Potential Biological Activities:
While the free amino acid isomers of a related compound, beta-hydroxynorleucine, showed no growth inhibitory action in a microbiological assay, their N-acylated derivatives displayed modest but significant activity.[6] This suggests that derivatization of this compound stereoisomers could be a strategy to unlock or enhance their biological activities. The N-chloroacetyl derivative of the D-enantiomorph of one diastereomer of beta-hydroxynorleucine exhibited the greatest growth inhibitory activity.[6]
Physicochemical Characteristics of this compound Stereoisomers
The following table summarizes key physicochemical properties of this compound. Note that experimental data for all individual isomers is not always readily available, and some properties are computed.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | [1][9][10] |
| Molecular Weight | 133.15 g/mol | [1][2][9] |
| IUPAC Name ((2S,3R) isomer) | (2S,3R)-2-amino-3-hydroxypentanoic acid | [9] |
| IUPAC Name ((2S,3S) isomer) | (2S,3S)-2-amino-3-hydroxypentanoic acid | [10] |
| CAS Number (racemic) | 2280-42-4 | [1][11][12] |
| CAS Number ((2S,3R) isomer) | 10148-67-1 | [9] |
| CAS Number ((2S,3S) isomer) | 10148-66-0 | [10] |
| Appearance | White powder | |
| Storage Temperature | -20°C | [2] |
Conclusion
The stereoisomers of this compound represent a fascinating area of study with direct implications for drug discovery and development. Their distinct chemical and biological properties, arising from subtle differences in their three-dimensional structures, underscore the importance of stereochemistry in medicinal chemistry. Advances in stereoselective synthesis and chiral separation techniques have made the individual isomers more accessible for research, paving the way for a deeper understanding of their therapeutic potential. For researchers in immuno-oncology, enzymology, and related fields, a thorough appreciation of the unique characteristics of each this compound stereoisomer is essential for harnessing their full potential.
References
-
Simon, R. C., Busto, E., Schrittwieser, J. H., Sattler, J. H., Pietruszka, J., Faber, K., & Kroutil, W. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Chemical Communications, 50(99), 15669–15672. [Link]
-
Edelson, J., Fellig, J., & Pal, P. R. (1969). Beta-hydroxynorleucine: separation of its isomers and biological studies. Journal of Pharmaceutical Sciences, 58(5), 632–633. [Link]
-
Valachová, M., Török, B., & Török, M. (2020). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. ResearchGate. [Link]
-
PubChem. (2S,3R)-3-Hydroxynorvaline. [Link]
-
Simon, R. C., Busto, E., Schrittwieser, J. H., Sattler, J. H., Pietruszka, J., Faber, K., & Kroutil, W. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. ResearchGate. [Link]
-
Simon, R. C., Busto, E., Schrittwieser, J. H., Sattler, J. H., Pietruszka, J., Faber, K., & Kroutil, W. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. PubMed. [Link]
-
PubChem. This compound. [Link]
-
Miller, K. E., & Miller, B. L. (2017). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 2(10), 7114–7119. [Link]
-
Human Metabolome Database. (2021). This compound (HMDB0244983). [Link]
-
PubChem. (2S)-2-Amino-3-hydroxypentanoic acid. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Konya, Y., & Ates, H. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Ali, I., Al-Othman, Z. A., & Farooqi, T. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. [Link]
-
PubChem. (2S,3S)-2-Amino-3-hydroxypentanoic acid. [Link]
-
National Institutes of Health. (2021). Improved resolution of 3-mercaptopropionate dioxygenase active site provided by ENDOR spectroscopy offers insight into catalytic mechanism. [Link]
-
University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]
-
Kawai, K., et al. (2024). Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. Anticancer Research, 44(1), 123-132. [Link]
-
P&S Chemicals. (n.d.). Product information, Dl-3-hydroxynorvaline. [Link]
-
Heikinheimo, A. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles. HELDA - University of Helsinki. [Link]
Sources
- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06230B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-hydroxynorleucine: separation of its isomers and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DL-3-ヒドロキシノルバリン - α-アミノ-β-ヒドロキシ吉草酸, 2-アミノ-3-ヒドロキシペンタン酸 [sigmaaldrich.com]
- 12. DL-3-羟基降缬氨酸 - α-氨基-β-羟基戊酸, 2-氨基-3-羟基戊酸 [sigmaaldrich.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of DL-3-Hydroxynorvaline
Prepared by: Gemini, Senior Application Scientist
Introduction
DL-3-Hydroxynorvaline is a non-proteinogenic, α-amino acid that serves as a vital research tool for scientists in biochemistry, medicinal chemistry, and drug development. As a derivative of valine and an analogue of threonine, its unique structure—featuring a hydroxyl group on the beta-carbon—imparts distinct chemical reactivity and biological activity.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of DL-3-Hydroxynorvaline, offering field-proven insights and detailed methodologies to support its application in experimental settings. We will delve into its structural and physicochemical characteristics, spectroscopic signature, and the practical considerations for its handling and analysis, empowering researchers to leverage this versatile molecule with confidence and precision.
Chemical Identity and Stereochemistry
A precise understanding of a molecule's identity is the foundation of reproducible science. DL-3-Hydroxynorvaline is recognized by several names and identifiers across chemical databases and commercial suppliers.
-
Synonyms: α-Amino-β-hydroxyvaleric acid, 3-Hydroxy-2-aminopentanoic acid, DL-β-Hydroxynorvaline, HNV[4]
-
Molecular Formula: C₅H₁₁NO₃[2]
-
Molecular Weight: 133.15 g/mol [2]
-
CAS Number: 2280-42-4[2]
Stereoisomerism: A Critical Consideration
The designation "DL" signifies that this product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Furthermore, the presence of two chiral centers (at the α- and β-carbons, C2 and C3) means that four stereoisomers exist: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The DL-3-Hydroxynorvaline mixture typically contains all four. For applications where stereochemistry is critical, such as in the development of stereospecific drug candidates or enzyme inhibitors, researchers must either use the racemic mixture as a starting point for chiral separation or procure a specific, stereochemically pure isomer.
Physicochemical Properties
The physical properties of DL-3-Hydroxynorvaline dictate its behavior in various experimental conditions, from storage and dissolution to its application in biological systems. The key quantitative data are summarized below.
| Property | Value / Observation | Significance for Researchers |
| Appearance | White crystalline powder.[4] | Provides a simple, first-pass quality check. Off-color appearance may suggest impurities or degradation. |
| Melting Point | Not Available; Decomposes upon heating. | Like many amino acids, it tends to decompose at high temperatures rather than exhibiting a sharp melting point.[3][5] This is not indicative of impurity. |
| pKa (Predicted) | pKa₁ (Carboxyl): ~2.34pKa₂ (Amine): ~8.99 | Governs the molecule's charge state in solution. It will be zwitterionic near neutral pH, impacting solubility and interaction with ion-exchange chromatography columns. |
| Solubility | Expected to be soluble in water. | The polar amine, carboxyl, and hydroxyl groups facilitate solubility in aqueous buffers. However, high concentrations may be limited.[6] |
| Storage | Store powder at -20°C for long-term stability.[4] | Essential for preventing degradation and maintaining sample integrity over time. |
Acidity, Basicity, and Zwitterionic Nature
With both an acidic carboxylic acid group and a basic amino group, DL-3-Hydroxynorvaline is an amphoteric compound. The predicted pKa values of ~2.34 for the carboxyl group and ~8.99 for the amino group indicate its charge state across a range of pH values.[3]
-
At low pH (e.g., <2): The amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH), resulting in a net positive charge.
-
At neutral pH (e.g., ~6-7): The carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), forming a neutral zwitterion. This is the predominant form in most biological assays.
-
At high pH (e.g., >10): The amino group is neutral (-NH₂) and the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge.
This pH-dependent charge is a critical parameter to control in applications such as buffer preparation, chromatography, and cell culture.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of DL-3-Hydroxynorvaline is paramount. The following section details the expected spectroscopic signatures and provides validated protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.
Predicted ¹H and ¹³C NMR Data: The chemical environment of each proton and carbon atom results in a characteristic spectral signature. While experimental spectra can vary slightly based on solvent and concentration, the following predicted shifts serve as an excellent reference.
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (-C OOH) | - | ~174.1 |
| C2 (-C H(NH₂)-) | ~3.61 | ~59.9 |
| C3 (-C H(OH)-) | ~3.85 | ~73.3 |
| C4 (-C H₂CH₃) | ~1.60 | ~26.5 |
| C5 (-C H₃) | ~0.95 | ~10.1 |
Source: Predicted data based on computational models; actual values may vary.
Experimental Protocol: ¹H NMR Sample Preparation
A well-prepared sample is crucial for acquiring a high-quality NMR spectrum. This protocol ensures consistency and minimizes spectral artifacts.
-
Mass Measurement: Accurately weigh 5-25 mg of DL-3-Hydroxynorvaline into a clean, dry vial. The use of a secondary vial is recommended to ensure complete dissolution before transfer to the NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent. For DL-3-Hydroxynorvaline, Deuterium Oxide (D₂O) is an excellent choice due to the compound's expected aqueous solubility and to allow for the exchange and suppression of the -OH and -NH₂ proton signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or sonicate the sample until the solid is completely dissolved.
-
Filtration and Transfer: If any particulate matter remains, filter the solution. A simple and effective method is to plug a Pasteur pipette with a small piece of cotton or Kimwipe, then use this assembly to transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity, your name, and the date before inserting it into the spectrometer.
Diagram: Workflow for NMR Sample Preparation
Caption: A standardized workflow for preparing DL-3-Hydroxynorvaline for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides diagnostic information about the functional groups present in a molecule. The spectrum of DL-3-Hydroxynorvaline will be characterized by several key absorption bands.
-
O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹. This breadth is due to extensive hydrogen bonding.
-
N-H Stretch (Amine): A moderate band appearing around ~3100-3000 cm⁻¹, often superimposed on the broad O-H stretch.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (~2960-2850 cm⁻¹).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around ~1725-1700 cm⁻¹. The presence of the zwitterionic form may shift this to a carboxylate (-COO⁻) stretch around 1600 cm⁻¹.
-
N-H Bend (Amine): A moderate band around ~1650-1580 cm⁻¹.
The presence and positions of these bands serve as a robust confirmation of the compound's core structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion: In electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 134.08 .
-
Key Fragmentation Patterns: Analysis of GC-MS data shows characteristic fragments. Common neutral losses for amino acids include water (H₂O) and formic acid (HCOOH). A prominent fragment ion is observed at m/z 131 , corresponding to the loss of two hydrogen atoms. Other significant fragments can appear at m/z values of 101, 100, and lower, resulting from further cleavage of the carbon skeleton.[2]
Chemical Reactivity and Stability
DL-3-Hydroxynorvaline possesses three primary reactive sites: the amino group, the carboxylic acid group, and the secondary hydroxyl group. This trifunctional nature makes it a versatile building block in organic synthesis.
-
Amine Group: Nucleophilic and can be readily acylated, alkylated, or used in peptide coupling reactions.
-
Carboxyl Group: Can be converted to esters, amides, or acid chlorides, or reduced to an alcohol.
-
Hydroxyl Group: Can be oxidized to a ketone or participate in ether and ester formation.
The compound is generally stable under standard laboratory conditions but should be stored at -20°C to prevent long-term degradation.[4] It is particularly noted for its use as a threonine substitute in the synthesis of MUC1 glycopeptide antigens for cancer vaccine research, where its slightly modified structure can enhance immunogenic properties.[1]
Safety and Handling
As a laboratory chemical, proper handling of DL-3-Hydroxynorvaline is essential.
-
GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder. Use a fume hood or work in a well-ventilated area.
-
Biological Activity: It is noted to have antiviral activity against the herpes virus and has demonstrated toxicity in mammalian cells, being classified as embryotoxic and teratogenic in animal models.[1][4] This underscores the need for careful handling and containment.
Conclusion
DL-3-Hydroxynorvaline is a multifaceted chemical entity whose utility in research is defined by its unique physicochemical and spectroscopic properties. This guide has provided a detailed framework for its identification, characterization, and safe handling. By understanding its zwitterionic nature, predictable spectroscopic behavior, and key reactive sites, researchers are well-equipped to integrate this valuable non-proteinogenic amino acid into their experimental designs, from fundamental biochemical studies to the forefront of therapeutic development.
References
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Showing Compound Norvaline (FDB005441). (2010, April 8). FooDB. Retrieved January 16, 2026, from [Link]
-
(2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022, February 10). PubMed Central. Retrieved January 16, 2026, from [Link]
-
3-Hydroxynorvaline | C5H11NO3. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Showing metabocard for this compound (HMDB0244983). (2021, September 10). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018, February 5). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. (2012, October 18). PubMed. Retrieved January 16, 2026, from [Link]
-
26.2: Structures of Amino Acids. (2024, March 23). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Chemical structures of alpha and beta hydroxy and amino acid monomers... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0244983) [hmdb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxynorvaline: From Chemical Identity to Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynorvaline (HNV) is a non-proteinogenic α-amino acid that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and immunology. As a derivative of norvaline, it possesses a hydroxyl group at the 3-position, introducing a chiral center and unique chemical properties that distinguish it from its parent amino acid. This guide provides a comprehensive overview of this compound, covering its chemical identifiers, stereochemistry, synthesis, analytical characterization, and its burgeoning role in the development of novel therapeutics, most notably in the design of cancer vaccines.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical characteristics of this compound is paramount for its effective use in research and development.
Chemical Identifiers
This compound is identified by several key chemical descriptors, with the specific CAS (Chemical Abstracts Service) number being dependent on its stereochemistry. The racemic mixture and its various stereoisomers are cataloged under distinct identifiers.
| Identifier | DL-3-Hydroxynorvaline (Racemic) | (2S,3R)-3-Hydroxynorvaline | (2S,3S)-3-Hydroxynorvaline | (2R,3S)-3-Hydroxynorvaline |
| CAS Number | 2280-42-4[1][2], 34042-00-7[3] | 10148-67-1[4] | 10148-66-0[5] | Not readily available |
| PubChem CID | 65097[1] | 10953556[4] | 10678287[5] | Not readily available |
| IUPAC Name | 2-amino-3-hydroxypentanoic acid[1] | (2S,3R)-2-amino-3-hydroxypentanoic acid[4] | (2S,3S)-2-amino-3-hydroxypentanoic acid[5] | (2R,3S)-2-amino-3-hydroxypentanoic acid |
| Molecular Formula | C₅H₁₁NO₃[1] | C₅H₁₁NO₃[4] | C₅H₁₁NO₃[5] | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol [1] | 133.15 g/mol [4] | 133.15 g/mol [5] | 133.15 g/mol |
| InChI Key | LGVJIYCMHMKTPB-UHFFFAOYSA-N[6] | LGVJIYCMHMKTPB-DMTCNVIQSA-N[4] | LGVJIYCMHMKTPB-IMJSIDKUSA-N[5] | Not readily available |
| Canonical SMILES | CCC(C(C(=O)O)N)O[6] | CCO)N">C@HO[4] | CCO)N">C@@HO[5] | Not readily available |
| Synonyms | β-Hydroxynorvaline, alpha-Amino-beta-hydroxyvaleric acid[1] | (3r)-3-Hydroxy-L-Norvaline[4] | (2S,3S)beta-hydroxynorvaline[5] |
Stereochemistry and Physicochemical Properties
This compound possesses two chiral centers at the α- and β-carbons (C2 and C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). These stereoisomers exist as two pairs of enantiomers ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S)) and have diastereomeric relationships with each other. The distinct spatial arrangement of the amino and hydroxyl groups significantly influences the molecule's biological activity and its interactions with other chiral molecules.
The physicochemical properties of this compound are influenced by its amino acid character. It is a zwitterionic compound, being poorly soluble in non-polar organic solvents.[7] The presence of polar functional groups (carboxyl, amino, and hydroxyl) allows for hydrogen bonding, contributing to its physical properties.
Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | -2.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 3 | HMDB[8] |
| Hydrogen Bond Acceptor Count | 4 | HMDB[8] |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 133.07389321 g/mol | PubChem[4] |
| Monoisotopic Mass | 133.07389321 g/mol | PubChem[4] |
| Topological Polar Surface Area | 83.6 Ų | PubChem[4] |
| Heavy Atom Count | 9 | PubChem |
| pKa (strongest acidic) | 2.34 (predicted) | HMDB[8] |
| pKa (strongest basic) | 8.99 (predicted) | HMDB[8] |
Part 2: Synthesis and Purification
The synthesis of specific stereoisomers of this compound is crucial for investigating its biological functions. Stereoselective synthesis is often challenging but essential for producing enantiomerically pure compounds.
Stereoselective Synthesis
A powerful strategy for the stereoselective synthesis of this compound involves a combination of organocatalysis and biocatalysis. One notable approach is the asymmetric Mannich reaction followed by an enzymatic reduction.
Workflow for Stereoselective Synthesis: ```dot graph "Stereoselective Synthesis of this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Starting Materials\n(e.g., Aldehyde, Amine, Keto Acid)"]; B [label="Organocatalytic\nAsymmetric Mannich Reaction", fillcolor="#FBBC05"]; C [label="Chiral β-Amino Ketone"]; D [label="Biocatalytic\nStereoselective Reduction\n(e.g., using Ketoreductase)", fillcolor="#34A853"]; E [label="Protected this compound"]; F [label="Deprotection"]; G [label="Enantiomerically Pure\nthis compound", fillcolor="#EA4335"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Chiral HPLC workflow for separating stereoisomers.
Experimental Protocol: Chiral HPLC Analysis of this compound Stereoisomers
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns are often effective for the direct analysis of underivatized amino acids. [7]2. Mobile Phase: An appropriate mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, is used. The composition of the mobile phase is optimized to achieve good resolution.
-
Instrumentation:
-
An HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or mass spectrometer).
-
-
Analysis:
-
Inject the sample containing the this compound stereoisomers onto the chiral column.
-
Elute the stereoisomers with the optimized mobile phase.
-
Detect the separated stereoisomers and determine their retention times and peak areas for identification and quantification.
-
Part 4: Biological Significance and Applications in Drug Development
The unique structural features of this compound, particularly its stereochemistry, have made it a valuable tool in drug discovery and development.
Role in Cancer Vaccine Design
A significant application of this compound is in the development of synthetic cancer vaccines. Specifically, the (2S,3R) stereoisomer has been used as a substitute for threonine in the synthesis of MUC1 glycopeptide antigens. [3]MUC1 is a tumor-associated antigen that is overexpressed and aberrantly glycosylated in many cancers.
The rationale behind this substitution lies in the subtle structural modification introduced by the ethyl group of this compound compared to the methyl group of threonine. This change can enhance the immunogenicity of the MUC1 antigen, leading to a more robust anti-tumor immune response. [3]Preclinical studies have shown that vaccines containing these modified MUC1 antigens can elicit strong antibody responses that recognize and cross-react with cancer cells. [3] Mechanism of Action in Cancer Vaccines (Hypothesized):
Caption: Hypothesized mechanism of action of 3-HNV-containing cancer vaccines.
Other Potential Biological Activities and Considerations
While the application in cancer immunotherapy is prominent, it is important to note that this compound has been reported to exhibit embryotoxic and teratogenic effects in animal studies. [3]This highlights the critical importance of thorough toxicological evaluation in any potential therapeutic application. The different stereoisomers of this compound may exhibit distinct biological activities and toxicities, underscoring the necessity of using stereochemically pure compounds in research. [3]
Conclusion
This compound is a fascinating non-proteinogenic amino acid with significant potential in biomedical research and drug development. Its unique stereochemistry and chemical properties make it a valuable building block for the synthesis of complex bioactive molecules. The successful application of (2S,3R)-3-Hydroxynorvaline in the design of MUC1-based cancer vaccines exemplifies its potential to modulate biological systems in a therapeutically beneficial manner. As synthetic and analytical methodologies continue to advance, further exploration of the biological activities of all this compound stereoisomers will undoubtedly unveil new opportunities for therapeutic innovation. This guide provides a solid foundation for researchers and scientists to understand and utilize this promising molecule in their future endeavors.
References
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Amino acid analysis in biological fluids by GC-MS. (2009, July 17). University of Regensburg. Retrieved from [Link]
-
Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Borane-ammonia. (n.d.). Organic Syntheses. Retrieved from [Link]
-
(2S)-2-Amino-3-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
This compound (C5H11NO3). (n.d.). PubChemLite. Retrieved from [Link]
-
(2S,3R)-3-Hydroxynorvaline. (n.d.). PubChem. Retrieved from [Link]
-
The Mechanism of Action of Cancer Therapeutic Vaccines and Their Application Prospects. (2024, March 24). Preprints.org. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. (n.d.). Beilstein Journals. Retrieved from [Link]
-
3-Hydroxyflavone. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mechanism of action of cancer vaccines (created with biorender.com). (n.d.). ResearchGate. Retrieved from [Link]
-
(2S,3S)-2-Amino-3-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Showing metabocard for this compound (HMDB0244983). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Mechanisms of Action of Adjuvants. (n.d.). PubMed Central. Retrieved from [Link]
-
dl-VALINE. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for crystallization of amino acids. (n.d.). Google Patents.
-
Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. (n.d.). PubMed. Retrieved from [Link]
-
3-Hydroxyflavone. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0244983) [hmdb.ca]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of 3-Hydroxynorvaline and its Incorporation into Peptides
Introduction: The Significance of 3-Hydroxynorvaline in Peptide Drug Discovery
This compound (HNV) is a non-proteinogenic β-hydroxy-α-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1] Its unique structural features, including two stereogenic centers, allow for the introduction of conformational constraints and novel side-chain functionalities when incorporated into peptides. This can lead to peptides with enhanced biological activity, improved metabolic stability, and altered receptor binding affinities. The ability to stereoselectively synthesize different isomers of this compound is crucial, as the biological properties of the resulting peptides are often highly dependent on the specific stereochemistry of the incorporated amino acid.[1] This guide provides a detailed overview of a robust method for the enantioselective synthesis of this compound and a comprehensive protocol for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).
Part 1: Enantioselective Synthesis of this compound via Chiral Auxiliary-Mediated Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereocontrolled formation of carbon-carbon bonds and the generation of vicinal amino alcohols, the core structure of this compound.[2] By employing a chiral auxiliary, we can direct the stereochemical outcome of the reaction to selectively produce a desired diastereomer.[3] This section outlines a protocol based on the widely used Evans oxazolidinone chiral auxiliaries for the synthesis of (2S, 3R)-3-hydroxynorvaline.
Causality of Experimental Choices
-
Chiral Auxiliary: Evans oxazolidinones are employed due to their high diastereoselectivity in aldol reactions, arising from the formation of a rigid, chelated transition state that effectively shields one face of the enolate.[3]
-
Enolate Formation: Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the corresponding sodium enolate of the N-acylated oxazolidinone.
-
Aldehyde Electrophile: Propanal is used as the electrophile to introduce the ethyl group characteristic of the norvaline side chain.
-
Stereochemical Outcome: The stereochemistry of the chiral auxiliary dictates the absolute configuration of the newly formed stereocenters. The use of a (4R,5S)-oxazolidinone auxiliary in this protocol is designed to yield the (2S, 3R) stereoisomer of this compound.
-
Auxiliary Removal: The chiral auxiliary is cleaved under mild conditions to avoid racemization of the product.
Experimental Workflow: Synthesis of (2S, 3R)-3-Hydroxynorvaline
Caption: Workflow for the enantioselective synthesis of (2S, 3R)-3-hydroxynorvaline.
Detailed Protocol: Synthesis of (2S, 3R)-3-Hydroxynorvaline
Step 1: N-Acylation of the Chiral Auxiliary
-
To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add acetyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the N-acetyl oxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-acetyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 equiv) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add freshly distilled propanal (1.2 equiv) dropwise and stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Concentrate the mixture to remove the THF and then extract the aqueous layer with dichloromethane to remove the chiral auxiliary.
-
The aqueous layer containing the lithium salt of this compound can be acidified with HCl and purified by ion-exchange chromatography to yield the free amino acid.
Table 1: Expected Yields and Stereoselectivity
| Step | Product | Typical Yield | Diastereomeric Excess |
| N-Acylation | N-acetyl-(4R,5S)-oxazolidinone | >95% | N/A |
| Aldol Reaction | Aldol Adduct | 80-90% | >98% de |
| Auxiliary Cleavage | (2S, 3R)-3-Hydroxynorvaline | 85-95% | >98% ee |
Part 2: Incorporation of this compound into Peptides using Fmoc-SPPS
The incorporation of non-canonical amino acids like this compound into peptides is most efficiently achieved using solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its mild deprotection conditions.[4][5][6] A key consideration for the incorporation of β-hydroxy amino acids is the protection of the side-chain hydroxyl group to prevent side reactions during peptide coupling, such as O-acylation.[7]
Protecting Group Strategy
-
α-Amino Group: The Fmoc group is used for temporary protection of the α-amino group and is removed at each cycle with a secondary amine, typically piperidine in DMF.[4]
-
Side-Chain Hydroxyl Group: A tert-butyl (tBu) ether is a suitable protecting group for the hydroxyl side chain. It is stable to the basic conditions of Fmoc deprotection and is cleaved simultaneously with the final peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[5][8]
Experimental Workflow: Peptide Incorporation of Fmoc-(2S,3R)-3-Hydroxynorvaline(OtBu)-OH
Caption: Fmoc-SPPS cycle for incorporating this compound.
Detailed Protocol: Fmoc-SPPS of a this compound-Containing Peptide
Step 1: Preparation of Fmoc-(2S,3R)-3-Hydroxynorvaline(OtBu)-OH The synthesized (2S, 3R)-3-hydroxynorvaline must be appropriately protected for SPPS. This involves the protection of the side-chain hydroxyl group with a tert-butyl group, followed by the protection of the α-amino group with an Fmoc group. Standard literature procedures for these transformations can be followed.
Step 2: Solid-Phase Peptide Synthesis This protocol assumes the use of a standard rink amide resin for the synthesis of a C-terminally amidated peptide.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
Coupling of Fmoc-(2S,3R)-3-Hydroxynorvaline(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-(2S,3R)-3-Hydroxynorvaline(OtBu)-OH (3 equiv), HBTU (2.9 equiv), and HOBt (3 equiv) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equiv) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Step 3: Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Step 4: Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Table 2: Key Reagents and their Functions in SPPS
| Reagent | Function |
| Fmoc-(2S,3R)-3-Hydroxynorvaline(OtBu)-OH | Protected amino acid building block |
| Rink Amide Resin | Solid support for peptide synthesis, yields a C-terminal amide |
| DMF | Solvent for swelling, washing, and coupling reactions |
| Piperidine | Base for the removal of the Fmoc protecting group |
| HBTU/HOBt | Coupling reagents that activate the carboxylic acid for amide bond formation |
| DIPEA | Base to neutralize the protonated amino group and facilitate coupling |
| TFA | Strong acid for the final cleavage of the peptide from the resin and removal of side-chain protecting groups |
Conclusion
The methodologies presented in this guide offer a robust and reliable pathway for researchers to access enantiomerically pure this compound and incorporate it into synthetic peptides. The use of a chiral auxiliary-mediated aldol reaction provides excellent stereocontrol for the synthesis of the amino acid, while the Fmoc-SPPS strategy with appropriate side-chain protection enables its efficient integration into peptide sequences. These protocols empower scientists in drug discovery to explore the unique properties of this compound-containing peptides for the development of novel therapeutics.
References
-
Organic Chemistry Portal. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. J. Am. Chem. Soc., 2004, 126, 9192-9193. Available from: [Link]
-
Singh, U. et al. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Beilstein J. Org. Chem.2012 , 8, 139-145. Available from: [Link]
-
Miranda, L. P. et al. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int. J. Pept. Res. Ther.2013 , 19, 239-253. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
ResearchGate. Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. Available from: [Link]
-
ResearchGate. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Available from: [Link]
-
Pharmacy 180. Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Available from: [Link]
-
Fields, G. B. et al. Advances in Fmoc solid-phase peptide synthesis. J. Pept. Res.2009 , 73, 285-295. Available from: [Link]
-
Omizzolo, A. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
-
MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules2022 , 27(7), 2231. Available from: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]
-
National Institutes of Health. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Chem. Soc. Rev.2012 , 41(10), 3891-3903. Available from: [Link]
-
Organic Syntheses. Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters Through Alkoxide Enolates. Org. Synth.1986 , 64, 118. Available from: [Link]
-
Organic Syntheses. Preparation of (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. Org. Synth.2012 , 89, 233. Available from: [Link]
-
Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles2021 , 103(2). Available from: [Link]
-
YouTube. Diastereoselectivity in Aldol condensation. Available from: [Link]
-
ResearchGate. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: A non-proteinogenic amino acid segment of the linear pentapeptide microginin. Available from: [Link]
-
ChemRxiv. Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Available from: [Link]
- Google Patents. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules2023 , 28(13), 5174. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Incorporation of 3-Hydroxynorvaline into Synthetic Peptides
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenges of 3-Hydroxynorvaline Integration
This compound (Hnv) is a non-proteinogenic α-amino acid, structurally defined as a norvaline derivative with a hydroxyl group at the third position.[1] This modification introduces a chiral center and a reactive hydroxyl group, offering unique possibilities for peptide design. The incorporation of Hnv can induce specific conformational constraints, enhance proteolytic stability, and provide a site for further chemical modification, making it a valuable building block in peptidomimetic and drug discovery research.
However, the presence of the β-hydroxyl group presents a significant challenge during standard solid-phase peptide synthesis (SPPS). The primary obstacle is the risk of dehydration of the β-hydroxy group under acidic conditions or during the activation step of coupling, leading to the formation of an α,β-dehydroamino acid residue.[2] This side reaction can compromise the integrity and desired biological activity of the final peptide. Therefore, a carefully considered strategy for side-chain protection and coupling is paramount for the successful synthesis of Hnv-containing peptides.
PART 1: Protecting Group Strategy for this compound
The key to successfully incorporating this compound is the protection of its side-chain hydroxyl group. This prevents unwanted side reactions, primarily dehydration, during the coupling steps of SPPS. The choice of protecting group is critical and should be orthogonal to the N-terminal Fmoc group, meaning it must remain stable during the basic conditions of Fmoc deprotection but be readily cleavable during the final acid-mediated cleavage from the resin.[3]
A commonly employed and effective protecting group for the hydroxyl function of β-hydroxy amino acids is the tert-Butyl (tBu) group. The resulting derivative, Fmoc-L-threo-3-Hydroxynorvaline(tBu)-OH , is commercially available and offers several advantages:
-
Acid Lability: The tBu group is efficiently removed by trifluoroacetic acid (TFA) during the final cleavage step.[4]
-
Stability: It is completely stable to the piperidine solutions used for Fmoc deprotection.
-
Steric Hindrance: The bulky tBu group can also help to minimize side reactions at the hydroxyl group.
Workflow for Protected this compound in Fmoc-SPPS
Caption: General workflow for incorporating Fmoc-Hnv(tBu)-OH into a peptide sequence using SPPS.
PART 2: Detailed Protocols for SPPS
Protocol 1: Coupling of Fmoc-L-threo-3-Hydroxynorvaline(tBu)-OH
This protocol outlines the manual coupling of the protected this compound derivative to a growing peptide chain on a solid support. The choice of coupling reagent is crucial to ensure high efficiency and minimize side reactions. Uronium/aminium-based reagents like HBTU and HATU are generally preferred for their rapid activation and high coupling yields.[5][6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-threo-3-Hydroxynorvaline(tBu)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve Fmoc-L-threo-3-Hydroxynorvaline(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix gently for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Drain the washed resin and add the pre-activated coupling solution.
-
Agitate the mixture at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended.[7]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-L-threo-3-Hydroxynorvaline(tBu)-OH | 3 | The amino acid to be incorporated. |
| HBTU | 2.9 | Coupling reagent for carboxyl group activation.[5][8] |
| DIPEA | 6 | Tertiary base to facilitate activation and neutralize the growing chain. |
Protocol 2: Cleavage and Global Deprotection
This protocol describes the final step where the synthesized peptide is cleaved from the solid support, and all side-chain protecting groups, including the tBu group on Hnv, are removed simultaneously. The composition of the cleavage cocktail is critical to scavenge reactive cationic species generated during the process, thereby preventing unwanted modifications of sensitive residues.[4][9]
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail "Reagent B" by mixing TFA, Phenol, Water, and TIS in the specified ratio.[4][10] This should be done in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.1 mmol of peptide).
-
Stir the slurry at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. The peptide will precipitate as a white solid.
-
-
Isolation and Washing:
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum.
| Component | Reagent B Composition (% v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 88 | Strong acid for cleavage of the peptide from the resin and removal of acid-labile protecting groups.[3][4] |
| Phenol | 5 | Scavenger for carbocations. |
| Water (H₂O) | 5 | Scavenger, particularly for tert-butyl cations generated from tBu-based protecting groups.[4] |
| Triisopropylsilane (TIS) | 2 | Scavenger to prevent side reactions, especially with tryptophan and other sensitive residues.[10] |
Chemical Structure and Deprotection
Caption: Protection and subsequent deprotection of this compound during SPPS.
PART 3: Purification and Analysis
After cleavage and precipitation, the crude peptide requires purification to remove truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps.
Protocol 3: Peptide Purification and Characterization
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Chromatography:
-
Inject the dissolved peptide onto a C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired full-length peptide.
Analysis and Characterization:
-
Analytical HPLC: Assess the purity of the collected fractions by injecting a small aliquot onto an analytical RP-HPLC column. Pure fractions should show a single major peak.
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[11] The observed molecular weight should match the calculated theoretical mass of the Hnv-containing peptide. The analysis of non-standard amino acids by mass spectrometry is a well-established technique.[12][13]
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable through a well-defined Fmoc-SPPS strategy. The cornerstone of this approach is the use of a side-chain protected derivative, such as Fmoc-L-threo-3-Hydroxynorvaline(tBu)-OH, to prevent dehydration. By employing robust coupling reagents like HBTU and a carefully formulated cleavage cocktail containing effective scavengers, researchers can synthesize high-quality Hnv-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Sole, N. A., & Barany, G. (1992). A practical guide to solid-phase peptide synthesis. In Methods in enzymology (Vol. 289, pp. 18-47). Academic Press.
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]
- Toth, G. K., & Vagner, J. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31393–31401.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, this compound. Retrieved from [Link].
- Fairweather, K. A., & Batey, R. A. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron letters, 75, 153175.
- Carrillo, R., Giammona, D. A., & Miller, S. J. (2012). Solid-phase synthesis of peptides containing bulky dehydroamino acids. U.S. Patent No. 8,268,975. Washington, DC: U.S.
-
National Institute of Standards and Technology. (2014). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]
- Ng, D., & Loo, R. O. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(1), 25-34.
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Waters Corporation. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. Retrieved from [Link]
Sources
- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. edepot.wur.nl [edepot.wur.nl]
Application Notes & Protocols: Probing Protein Translation Fidelity with 3-Hydroxynorvaline
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Translational Fidelity
The accurate translation of the genetic code into functional proteins is a cornerstone of cellular life. The fidelity of this process is maintained by a sophisticated quality control system, primarily orchestrated by aminoacyl-tRNA synthetases (aaRS). These enzymes are responsible for the precise pairing of amino acids with their cognate tRNA molecules. However, this process is not infallible. Errors can arise from the mis-selection of structurally similar amino acids, leading to the synthesis of misfolded and potentially toxic proteins. Understanding the mechanisms of translational fidelity and the cellular responses to its failure is critical in fields ranging from basic cell biology to neurodegenerative disease research and drug development.
3-Hydroxynorvaline (HNV), a non-proteinogenic amino acid, serves as a powerful chemical tool to challenge and study this fidelity. It is an isomer of threonine and is structurally similar to isoleucine, allowing it to be mistakenly recognized and activated by Isoleucyl-tRNA synthetase (IleRS). Crucially, the editing domain of IleRS is inefficient at hydrolyzing the misacylated HNV-tRNAIle, leading to its frequent misincorporation into proteins at isoleucine codons. This controlled induction of mistranslation provides a unique experimental system to dissect the consequences of inaccurate protein synthesis.
These application notes provide a comprehensive guide for researchers on the effective use of this compound to investigate protein translation fidelity, from fundamental biochemical assays to cell-based proteomic analyses.
Mechanism of Action: How HNV Evades Translational Proofreading
The central mechanism involves the two-step quality control process of Isoleucyl-tRNA synthetase (IleRS): substrate selection (pre-transfer editing) and proofreading of the charged tRNA (post-transfer editing). While IleRS can distinguish isoleucine from the smaller valine, it struggles to differentiate it from the similarly sized HNV.
-
Misactivation: IleRS mistakenly activates HNV, forming an HNV-AMP intermediate.
-
Mischarging: The activated HNV is transferred to tRNAIle.
-
Editing Failure: The post-transfer editing domain of IleRS, which efficiently removes misacylated valine, fails to effectively recognize and hydrolyze the HNV moiety from tRNAIle.
-
Misincorporation: The resulting HNV-tRNAIle is delivered to the ribosome by elongation factors, where HNV is incorporated into the nascent polypeptide chain at positions coded for isoleucine.
This process triggers cellular stress pathways, most notably the Unfolded Protein Response (UPR), as the cell attempts to manage the burden of misfolded proteins.
Figure 2: General experimental workflow for studying HNV-induced mistranslation in mammalian cells.
Protocol 1: Inducing HNV Misincorporation in Mammalian Cells
This protocol details the setup for treating cultured cells with HNV to induce detectable levels of mistranslation.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Custom Dulbecco's Modified Eagle Medium (DMEM), lacking Isoleucine (contact media supplier for custom formulation)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (HNV) stock solution (e.g., 1 M in sterile water or PBS)
-
Complete DMEM (for routine culture)
-
Phosphate-Buffered Saline (PBS)
-
Cycloheximide (optional, for translation inhibition control)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed cells in standard complete DMEM at a density that will result in 70-80% confluency on the day of treatment.
-
Rationale: This density ensures cells are in a healthy, logarithmic growth phase, promoting active protein synthesis.
-
-
Media Preparation:
-
Prepare the treatment medium: Isoleucine-free DMEM supplemented with 10% dFBS, penicillin/streptomycin, and L-glutamine.
-
CRITICAL STEP: The use of dialyzed FBS is essential. Standard FBS contains high levels of native amino acids, including isoleucine, which would compete with HNV and mask its effects.
-
-
HNV Treatment:
-
Gently aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed, isoleucine-free treatment medium.
-
Add HNV from the stock solution to achieve the desired final concentration. A typical starting range is 2-8 mM . A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Incubation: Incubate cells for 4-16 hours . Shorter times may be used to study immediate effects, while longer times increase the accumulation of misincorporated proteins.
-
-
Control Wells:
-
Negative Control: Cells treated with isoleucine-free medium without HNV. This accounts for any effects of isoleucine starvation.
-
Positive Control (for stress response): Cells treated with a known UPR inducer like tunicamycin or thapsigargin.
-
Translation Inhibition Control (optional): Cells co-treated with HNV and cycloheximide (e.g., 100 µg/mL). This confirms that observed effects are dependent on active protein synthesis.
-
-
Harvesting:
-
After incubation, place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Proceed immediately to cell lysis for downstream analysis (Protocol 2 or 3).
-
Protocol 2: Detection of Mistranslation by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for unbiased, proteome-wide identification and quantification of HNV misincorporation at isoleucine sites.
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the harvested cells (from Protocol 1) in a urea-based buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform a standard in-solution tryptic digest. Briefly, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight.
-
Rationale: Urea ensures complete denaturation and solubilization of proteins, including aggregates that may form due to misfolding.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or solid-phase extraction (SPE) column to remove urea and other contaminants.
-
Elute, dry the peptides in a vacuum centrifuge, and resuspend in an appropriate buffer for MS analysis (e.g., 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (nLC) system.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method. The key is to include the mass shift of HNV relative to Isoleucine in the search parameters.
-
Isoleucine (Ile, I) monoisotopic mass: 113.08406 Da
-
This compound (HNV) monoisotopic mass: 119.07389 Da
-
Mass Difference (HNV - Ile): +6.01017 Da
-
-
-
Database Searching and Data Analysis:
-
Search the generated raw files against a relevant protein database (e.g., Swiss-Prot Human).
-
Use a search engine like MaxQuant or Proteome Discoverer.
-
CRITICAL STEP: In the search parameters, define a variable modification corresponding to the mass shift of HNV on Isoleucine (+6.01017 Da).
-
Data Interpretation: The search results will identify peptides where an isoleucine residue has been substituted with HNV. The intensity or number of these modified spectral counts can be used to estimate the rate of misincorporation. Compare HNV-treated samples to the no-HNV control to ensure identified modifications are treatment-dependent.
-
Table 1: Representative Mass Spectrometry Search Parameters
| Parameter | Setting | Rationale |
| Enzyme | Trypsin/P | Standard enzyme for proteomics. |
| Max. Missed Cleavages | 2 | Allows for some inefficiency in digestion. |
| Fixed Modifications | Carbamidomethyl (C) | For alkylation of cysteine residues. |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term) | Common biological modifications. |
| Variable Modification (Custom) | +6.01017 on I (Isoleucine) | This is the key parameter to detect HNV misincorporation. |
| Precursor Mass Tolerance | 10 ppm | Standard for high-resolution instruments. |
| Fragment Mass Tolerance | 0.02 Da | Standard for Orbitrap fragment detection. |
Protocol 3: Analysis of Cellular Stress by Western Blot
HNV-induced mistranslation causes proteotoxic stress, leading to the activation of the Unfolded Protein Response (UPR). Western blotting for key UPR markers is a reliable method to confirm the biological effect of HNV treatment.
Procedure:
-
Protein Extraction:
-
Lyse harvested cells (from Protocol 1) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against key UPR markers.
-
Recommended Primary Antibodies:
-
p-eIF2α (Ser51): A key marker of the integrated stress response.
-
ATF4: A transcription factor downstream of p-eIF2α.
-
BiP/GRP78: A chaperone that is upregulated during ER stress.
-
CHOP: A pro-apoptotic transcription factor induced by prolonged ER stress.
-
Loading Control: β-Actin or GAPDH.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Result: HNV treatment should lead to a dose-dependent increase in the levels of p-eIF2α, ATF4, BiP, and CHOP compared to the untreated control, confirming the induction of proteotoxic stress.
-
Data Interpretation & Troubleshooting
| Common Problem | Potential Cause | Recommended Solution |
| No detectable mistranslation in MS | Insufficient HNV concentration or incubation time. | Perform a dose-response (2-10 mM) and time-course (4-24h) experiment. |
| High isoleucine levels in medium. | Ensure use of isoleucine-free medium and dialyzed FBS. This is the most common error. | |
| MS search parameters are incorrect. | Double-check that the variable modification for HNV on Isoleucine (+6.01017 Da) is correctly defined. | |
| High cell death | HNV concentration is too high, causing excessive toxicity. | Reduce the HNV concentration or shorten the incubation time. Assess cell viability with a Trypan blue or MTT assay. |
| No UPR activation in Western Blot | Insufficient HNV-induced stress. | Increase HNV concentration or incubation time. Confirm mistranslation first with MS if possible. |
| Poor antibody quality or incorrect protocol. | Run a positive control (e.g., tunicamycin treatment) to validate the antibody and blotting procedure. |
References
-
Ribas de Pouplana, L. (Ed.). (2010). Aminoacyl-tRNA Synthetases. Springer. [Link]
-
Bullwinkle, T. J., & Ibba, M. (2016). Translation quality control in and out of the ribosome. Annual review of genetics, 50, 333-356. [Link]
-
Kapoor, I., Sharma, A., Singh, A., & Sharma, V. (2023). The Unfolded Protein Response: A Guardian of Cellular Homeostasis. Journal of Cellular and Molecular Medicine, 27(1), 1-16. [Link]
-
Lee, J. W., Beebe, K., Nangle, L. A., Jang, J., Longo-Guess, C. M., Cook, S. A., ... & Schimmel, P. (2006). Editing-defective tRNA synthetase causes protein misfolding and neurodegeneration. Nature, 443(7107), 50-55. [Link]
Application Notes and Protocols: Leveraging 3-Hydroxynorvaline for Novel Cancer Vaccine Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for potent and specific cancer immunotherapies has led to the exploration of novel strategies to enhance the immunogenicity of tumor-associated antigens (TAAs). The incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based vaccines represents a promising approach to break immune tolerance and elicit robust anti-tumor responses.[1] This guide provides a comprehensive overview and detailed protocols for the application of 3-Hydroxynorvaline, a non-proteinogenic amino acid, in the design and evaluation of next-generation cancer vaccines. We will delve into the scientific rationale, synthesis of modified peptide antigens, vaccine formulation, and a suite of immunological assays to assess vaccine efficacy.
Introduction: The Rationale for Non-Proteinogenic Amino Acids in Cancer Immunotherapy
The central challenge in cancer vaccine development is to stimulate a potent and durable immune response against tumor cells, which often express self-antigens that the immune system is trained to tolerate.[2][3] Peptide-based vaccines, which utilize short amino acid sequences derived from TAAs, offer a high degree of specificity and safety.[4] However, the immunogenicity of native peptide sequences can be limited.
The introduction of NPAAs, which are not naturally encoded in the human genome, into TAA-derived peptides can enhance their immunogenicity through several mechanisms:[1]
-
Creation of Neoantigens: The altered chemical structure of the peptide can be recognized as foreign by the immune system, thereby breaking central and peripheral tolerance.
-
Enhanced MHC Binding: The modified peptide may exhibit increased affinity and stability when binding to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs), leading to more efficient T-cell priming.[3]
-
Altered Proteasomal Processing: The presence of an NPAA can influence the proteolytic cleavage of the antigen, potentially generating a more diverse or immunogenic pool of epitopes for MHC presentation.
This compound (Hnv) is a derivative of norvaline with a hydroxyl group at the beta-position.[5] Its unique stereochemistry and chemical properties make it an intriguing candidate for modifying peptide antigens to enhance their immunogenic potential.
The Core Concept: this compound as a Tool to Enhance Tumor Antigenicity
The central hypothesis is that substituting a native amino acid in a TAA-derived peptide with this compound will create a novel epitope that can be effectively recognized by the immune system. This modified peptide, when formulated as a vaccine, can induce a robust T-cell response capable of targeting and eliminating tumor cells expressing the native TAA.
Caption: Workflow of 3-Hnv modified peptide vaccine action.
Experimental Protocols
Synthesis of this compound Containing Peptides
The synthesis of peptides incorporating this compound can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[6] The following is a generalized protocol that can be adapted based on the specific peptide sequence and available instrumentation.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-3-Hydroxynorvaline
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-3-Hydroxynorvaline at the desired position) in DMF.
-
Add DIC and OxymaPure to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Formulation of a Peptide-Based Cancer Vaccine
To elicit a robust immune response, the synthesized peptide must be formulated with an adjuvant.[3][7][8] Adjuvants help to stimulate the innate immune system, leading to enhanced antigen presentation and T-cell activation.[9][10]
Materials:
-
Synthesized this compound-containing peptide
-
Adjuvant (e.g., Poly(I:C), CpG ODN, Montanide ISA 51)[]
-
Sterile phosphate-buffered saline (PBS)
-
Sterile vials
Protocol:
-
Peptide Reconstitution: Dissolve the lyophilized peptide in sterile PBS to the desired concentration.
-
Adjuvant Preparation: Prepare the adjuvant according to the manufacturer's instructions.
-
Vaccine Formulation:
-
For water-in-oil emulsions (e.g., Montanide ISA 51): Emulsify the peptide solution with the adjuvant by vigorous mixing or using a homogenizer until a stable emulsion is formed.
-
For soluble adjuvants (e.g., Poly(I:C), CpG ODN): Mix the peptide solution with the adjuvant solution at the desired ratio.
-
-
Sterility Testing: Ensure the final vaccine formulation is sterile by plating a small aliquot on a bacterial culture plate and incubating.
-
Storage: Store the formulated vaccine at 4°C until use.
Caption: Vaccine formulation workflow.
Immunological Evaluation of the Vaccine
A series of in vitro and in vivo assays are necessary to evaluate the immunogenicity and anti-tumor efficacy of the this compound-containing vaccine.[12][13][14]
This assay assesses the ability of the modified peptide to stimulate T-cell responses from peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Isolate PBMCs from healthy donors or cancer patients.
-
Generate dendritic cells (DCs) from monocytes by culturing with GM-CSF and IL-4.
-
Mature the DCs with a cocktail of cytokines (e.g., TNF-α, IL-1β, IL-6) and pulse them with the 3-Hnv peptide or the native peptide (as a control).
-
Co-culture the peptide-pulsed DCs with autologous T-cells.
-
After 7-10 days, restimulate the T-cells with peptide-pulsed target cells.
-
Assess T-cell responses using ELISpot or intracellular cytokine staining (ICS) for IFN-γ, TNF-α, and IL-2.
This involves immunizing mice (e.g., HLA-transgenic mice for human epitopes) and evaluating the induced immune response.
Protocol:
-
Immunize mice subcutaneously or intradermally with the formulated vaccine.[2]
-
Administer booster immunizations at specified intervals (e.g., every 2 weeks).
-
Collect blood samples periodically to monitor antigen-specific antibody responses by ELISA.
-
At the end of the experiment, harvest spleens and lymph nodes.
-
Isolate splenocytes or lymphocytes and perform ELISpot or ICS assays to quantify antigen-specific T-cell responses.[13]
This is the gold standard for evaluating the anti-tumor efficacy of a cancer vaccine.[15]
Protocol:
-
Implant tumor cells expressing the target TAA into mice.
-
Once tumors are established, begin the immunization schedule as described above.
-
Monitor tumor growth over time using calipers.
-
Monitor the survival of the mice.
-
At the end of the study, tumors can be excised and analyzed for immune cell infiltration by immunohistochemistry or flow cytometry.
Data Presentation and Interpretation
| Assay | Metric | Expected Outcome with 3-Hnv Vaccine |
| ELISpot/ICS | Frequency of IFN-γ secreting T-cells | Significantly higher frequency compared to native peptide vaccine.[13] |
| ELISA | Antigen-specific antibody titer | Increased antibody titers against the modified peptide.[14] |
| Tumor Challenge | Tumor volume, Survival rate | Delayed tumor growth and increased survival compared to controls. |
| Immunohistochemistry | CD8+ T-cell infiltration in tumors | Higher density of tumor-infiltrating lymphocytes (TILs).[14] |
Conclusion and Future Directions
The incorporation of this compound into peptide-based cancer vaccines offers a promising strategy to enhance their immunogenicity and therapeutic efficacy. The protocols outlined in this guide provide a framework for the synthesis, formulation, and evaluation of such novel vaccine candidates. Future research should focus on optimizing the position of this compound substitution within different TAA-derived peptides, exploring synergistic combinations with other immunomodulatory agents, and ultimately translating these findings into clinical applications for the benefit of cancer patients.
References
-
Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Immune Monitoring in Cancer Vaccine Clinical Trials: Critical Issues of Functional Flow Cytometry-Based Assays. (n.d.). PubMed Central. Retrieved from [Link]
-
Immune Monitoring Assay of Cancer Vaccine. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Cancer vaccine trial evaluations: immunobridging and potential immunological endpoints. (n.d.). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective. (2024). MDPI. Retrieved from [Link]
-
Targeting amino acid metabolism in cancer growth and anti-tumor immune response. (n.d.). Journal of Hematology & Oncology. Retrieved from [Link]
-
Peptide Based Vaccine Approaches for Cancer—A Novel Approach Using a WT-1 Synthetic Long Peptide and the IRX-2 Immunomodulatory Regimen. (2014). MDPI. Retrieved from [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2019). PubMed Central. Retrieved from [Link]
-
Peptide-based vaccine for cancer therapies. (2022). Frontiers in Immunology. Retrieved from [Link]
-
Targeting amino acid-metabolizing enzymes for cancer immunotherapy. (n.d.). PubMed Central. Retrieved from [Link]
-
Optimization of Peptide Vaccines to Induce Robust Antitumor CD4 T-cell Responses. (2014). Cancer Immunology Research. Retrieved from [Link]
-
Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response. (2018). PubMed Central. Retrieved from [Link]
-
Regulating amino acid metabolism can improve response to immunotherapy. (2020). Cancer Research. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
A quantitative analysis of therapeutic cancer vaccines in phase 2 or phase 3 trial. (2015). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Tumour-associated Antigens and Their Anti-Cancer Applications. (n.d.). PubMed. Retrieved from [Link]
-
Adjuvants and Vaccines. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pediatric vaccine adjuvants: Components of the modern vaccinologist's toolbox. (n.d.). PubMed Central. Retrieved from [Link]
-
An Ultrasonic Probe-Fabricated Nanocapsule for Cytomembrane-Anchoring Photodynamic Therapy and In Situ Tumor Vaccine. (2024). ACS Nano. Retrieved from [Link]
-
Vaccine adjuvants: Why and how. (n.d.). PubMed Central. Retrieved from [Link]
-
Immunogenicity assessment strategy for a chemically modified therapeutic protein in clinical development. (2024). Frontiers in Immunology. Retrieved from [Link]
-
Immunogenicity assessment strategy for a chemically modified therapeutic protein in clinical development. (2024). PubMed. Retrieved from [Link]
-
Investigation of the Immunogenic Properties of Ovalbumin Modified by Urban Airborne Particulate Matter. (2023). PubMed Central. Retrieved from [Link]
-
Human prophylactic vaccine adjuvants and their determinant role in new vaccine formulations. (n.d.). PubMed Central. Retrieved from [Link]
-
Published list of Cancer T-cell epitopes. (n.d.). Immudex. Retrieved from [Link]
-
Designing multifunctional recombinant vaccines: an engineering strategy based on innovative epitope prediction-guided splicing. (n.d.). Theranostics. Retrieved from [Link]
-
Multivalent Antigen Presentation Enhances the Immunogenicity of a Synthetic Three-Component HIV-1 V3 Glycopeptide Vaccine. (n.d.). PubMed Central. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Tumor subtype-specific cancer-testis antigens as potential biomarkers and immunotherapeutic targets for cancers. (n.d.). PubMed Central. Retrieved from [Link]
-
Uncovering the Tumor Antigen Landscape: What to Know about the Discovery Process. (n.d.). PubMed Central. Retrieved from [Link]
-
Categories of Tumor Antigens. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Design, synthesis, and evaluation of a therapeutic vaccine candidate against lung cancer based on multi-epitopes of MAGE-A3, TGF-β2, and VEGF-A. (2025). BMC Cancer. Retrieved from [Link]
-
(2S,3R)-3-Hydroxynorvaline. (n.d.). PubChem. Retrieved from [Link]
-
Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro. (n.d.). Journal of Endocrinology and Metabolism. Retrieved from [Link]
-
Ligase Pellino3 Regulates Macrophage Action and Survival in Response to VSV Infection in RIG-I-Dependent Path. (2021). PubMed Central. Retrieved from [Link]
-
Physiology, Immune Response. (2023). NCBI Bookshelf. Retrieved from [Link]
-
Cationic Nanostructures for Vaccines Design. (2020). PubMed. Retrieved from [Link]
-
Type III Hypersensitivity Reaction. (2023). NCBI Bookshelf. Retrieved from [Link]
-
Immunogenicity and pathogenicity of a triple temperature-sensitive modified respiratory syncytial virus in adult volunteers. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective [mdpi.com]
- 3. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 8. Pediatric vaccine adjuvants: Components of the modern vaccinologist's toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccine adjuvants: Why and how - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human prophylactic vaccine adjuvants and their determinant role in new vaccine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Monitoring in Cancer Vaccine Clinical Trials: Critical Issues of Functional Flow Cytometry-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune Monitoring Assay of Cancer Vaccine - Creative Biolabs [creative-biolabs.com]
- 14. Cancer vaccine trial evaluations: immunobridging and potential immunological endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Investigating Cellular Responses to 3-Hydroxynorvaline, an Amino Acid Analogue and Potent Modulator of the Integrated Stress Response
Abstract
3-Hydroxynorvaline (HNV) is a non-proteinogenic amino acid that acts as an antagonist to protein synthesis and amino acid metabolism, primarily by mimicking essential amino acids like threonine and isoleucine.[1][2] Its incorporation into cellular processes can induce a potent amino acid starvation signal, leading to the activation of the Integrated Stress Response (ISR). This application note provides a comprehensive framework and detailed protocols for studying the cellular effects of HNV. We will delve into experimental design, core assays for assessing cell viability, apoptosis, and the activation of key stress response pathways, equipping researchers with the tools to effectively characterize the mechanism of action of HNV in various cell culture models.
Introduction: The Scientific Rationale
Amino acids are fundamental for cellular homeostasis, serving not only as building blocks for proteins but also as critical signaling molecules that regulate cell growth, proliferation, and survival.[3][4] Cancer cells, in particular, often exhibit a heightened dependence on specific amino acids to fuel their rapid growth and metabolic reprogramming.[5][6][7] This dependency presents a therapeutic vulnerability that can be exploited by amino acid analogues like this compound.
This compound is thought to exert its effects by competing with canonical amino acids, such as threonine, for binding to their respective aminoacyl-tRNA synthetases.[1] This competition leads to an accumulation of uncharged tRNAs, a primary trigger for the activation of the General Control Nonderepressible 2 (GCN2) kinase.[8][9][10] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein synthesis to conserve resources while paradoxically promoting the translation of specific stress-response transcripts, most notably Activating Transcription Factor 4 (ATF4).[9][11] ATF4, in turn, orchestrates a broad transcriptional program aimed at restoring amino acid homeostasis but can also trigger apoptosis if the stress is severe or prolonged. Understanding this pathway is crucial for evaluating the therapeutic potential of HNV.
This guide will provide a logical workflow to dissect these effects, from initial cytotoxicity screening to in-depth mechanistic analysis of the GCN2-eIF2α-ATF4 signaling axis.
Experimental Design & Strategy
A robust investigation into the effects of this compound requires careful planning. The overall workflow involves a multi-tiered approach, starting with broad phenotypic assays and narrowing down to specific molecular mechanisms.
Caption: HNV-induced GCN2 signaling pathway.
Data Interpretation and Troubleshooting
-
High IC50 Value: If HNV shows low potency, the selected cell line may not be sensitive to amino acid stress or may have redundant metabolic pathways. Consider using a cell line known for its sensitivity to amino acid deprivation.
-
No Apoptosis Detected: The cellular response may be cytostatic rather than cytotoxic. Analyze cell cycle distribution by flow cytometry to check for cell cycle arrest (e.g., at G1 phase).
-
Weak p-eIF2α Signal: The peak of phosphorylation can be transient. Perform a more detailed time-course experiment with earlier time points (e.g., 30 min, 1 hr, 2 hr). Ensure phosphatase inhibitors are fresh and active.
-
Variability in Results: Ensure consistent cell passage numbers, seeding densities, and reagent quality. Amino acid content in different lots of serum can vary, which may influence results. [4][12]For mechanistic studies, consider using dialyzed FBS to have more control over the amino acid environment.
Conclusion
This compound serves as a valuable tool compound for probing the cellular mechanisms of the amino acid stress response. By systematically applying the protocols outlined in this guide—from initial phenotypic screening to detailed mechanistic validation—researchers can effectively characterize the biological impact of HNV. This structured approach ensures the generation of robust, reproducible data, paving the way for further investigation into the therapeutic potential of targeting amino acid metabolism in diseases like cancer.
References
-
Anthony, T. G., et al. (2000). GCN2 Protein Kinase Is Required to Activate Amino Acid Deprivation Responses in Mice Treated with the Anti-cancer Agent l-Asparaginase. Journal of Biological Chemistry. Available at: [Link]
-
Ye, J., et al. (2015). GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2. Genes & Development. Available at: [Link]
-
Bunpo, P., et al. (2010). GCN2 Protein Kinase Is Required to Activate Amino Acid Deprivation Responses in Mice Treated with the Anti-cancer Agent l-Asparaginase. Journal of Biological Chemistry. Available at: [Link]
-
Ravindran, R., et al. (2017). Amino Acid Sensing via General Control Nonderepressible-2 Kinase and Immunological Programming. Frontiers in Immunology. Available at: [Link]
-
Donnelly, N., et al. (2019). Towards a model of GCN2 activation. Biochemical Society Transactions. Available at: [Link]
-
An, S., & Kim, Y. (2021). Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression. Journal of Cancer Prevention. Available at: [Link]
-
Sivanand, S., et al. (2022). Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. Cancers. Available at: [Link]
-
Ericksen, R. E., & Lim, S. L. (2017). Branched chain amino acid metabolism and cancer: the importance of keeping things in context. Journal of Thoracic Disease. Available at: [Link]
-
Das, S., et al. (2021). Leucine and branched-chain amino acid metabolism contribute to the growth of bone sarcomas by regulating AMPK and mTORC1 signaling. Biochemical Journal. Available at: [Link]
-
ResearchGate. (2022). Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression. Request PDF. Available at: [Link]
-
Christner, J. A., et al. (1975). Inhibition of the assembly and secretion of procollagen by incorporation of a threonine analogue, hydroxynorvaline. The Journal of biological chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 65097. Available at: [Link]
-
Gonzalez, C., et al. (2022). Differential cell survival outcomes in response to diverse amino acid stress. The EMBO Journal. Available at: [Link]
-
Weber, D., et al. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Analytical Chemistry. Available at: [Link]
-
CliniSciences. (n.d.). Amino Acids for cell culture. Available at: [Link]
-
Sharma, A. A., et al. (2021). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Biotechnology Journal. Available at: [Link]
-
Salazar, A., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids. Available at: [Link]
-
CORE. (2016). Amino acids in the cultivation of mammalian cells. Article. Available at: [Link]
-
Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Application Note. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3R)-3-Hydroxynorvaline. PubChem Compound Summary for CID 10953556. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3S)-2-Amino-3-hydroxypentanoic acid. PubChem Compound Summary for CID 10678287. Available at: [Link]
-
ResearchGate. (2020). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. Request PDF. Available at: [Link]
Sources
- 1. Inhibition of the assembly and secretion of procollagen by incorporation of a threonine analogue, hydroxynorvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino Acids for cell culture Clinisciences [clinisciences.com]
- 4. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - Selwan - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Sensing via General Control Nonderepressible-2 Kinase and Immunological Programming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Analytical techniques for the detection and quantification of 3-Hydroxynorvaline
Abstract: This comprehensive guide provides detailed methodologies for the sensitive detection and precise quantification of 3-Hydroxynorvaline (3-HNV), a non-proteinogenic amino acid of increasing interest in biomedical research and drug development. We present field-proven protocols for two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with silylation. Additionally, considerations for chiral separation are discussed. Each protocol is designed to be a self-validating system, emphasizing scientific integrity, experimental rationale, and adherence to regulatory validation principles.
Introduction: The Significance of this compound
This compound (3-HNV) is a non-proteinogenic α-amino acid, a derivative of norvaline hydroxylated at the beta position.[1][2] With a molecular weight of 133.15 g/mol , its structure presents analytical challenges due to its high polarity and lack of a strong native chromophore.[1][3][4] The importance of 3-HNV spans various research areas, notably in immuno-oncology, where it serves as a synthetic building block in the design of cancer vaccines.[5] Its structural similarity to threonine allows it to be substituted into peptide antigens, such as MUC1 glycopeptides, to enhance immunogenicity.[5]
Accurate quantification of 3-HNV in complex biological matrices, such as cell culture media or fermentation broths, is critical for process optimization, metabolic studies, and quality control in biopharmaceutical production. This guide provides robust, step-by-step protocols to empower researchers and drug development professionals with the tools for reliable 3-HNV analysis.
Core Analytical Strategies: LC-MS/MS and GC-MS
The two most powerful and widely adopted techniques for the analysis of non-volatile, polar molecules like amino acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS offers high sensitivity and specificity without requiring the analyte to be volatile. Pre-column derivatization is often employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.
-
GC-MS provides excellent chromatographic resolution but requires analytes to be thermally stable and volatile. Therefore, chemical derivatization is a mandatory step for amino acids to reduce their polarity and allow them to enter the gas phase.
Below we detail protocols for both approaches, tailored for 3-HNV analysis.
Method 1: Quantification of 3-HNV by UPLC-MS/MS
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer (TQ-MS) operating in Multiple Reaction Monitoring (MRM) mode. Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is used to enhance chromatographic performance and detection sensitivity.
Principle and Rationale
The AQC reagent rapidly and efficiently tags the primary amine of 3-HNV. This derivatization has two key benefits:
-
Improved Chromatography: The resulting AQC-3HNV derivative is significantly more hydrophobic than the parent molecule, allowing for excellent retention and separation on a reversed-phase C18 column.
-
Enhanced MS Sensitivity: The 6-aminoquinoline group is readily ionizable by electrospray ionization (ESI) and produces a characteristic, high-intensity fragment ion at a mass-to-charge ratio (m/z) of 171.09 upon collision-induced dissociation (CID).[6][7] This common fragment allows for a highly specific and sensitive MRM transition to be established for quantification.
Experimental Protocol
Step-by-Step Methodology:
-
Standard and Internal Standard (IS) Preparation:
-
Prepare a 1 mg/mL stock solution of 3-HNV in 0.1 M HCl. Create a calibration curve (e.g., 1 µM to 1000 µM) by serially diluting the stock in the same matrix as the samples (e.g., fresh cell culture medium).
-
If available, use a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-3-HNV) at a fixed concentration (e.g., 50 µM) to correct for matrix effects and procedural losses.
-
-
Sample Preparation (from Cell Culture Supernatant):
-
To a 50 µL aliquot of sample, calibrator, or blank, add 50 µL of the internal standard solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
AQC Derivatization:
-
In a clean autosampler vial, combine 10 µL of the supernatant from Step 2 with 70 µL of borate buffer (reconstituted as per manufacturer instructions, e.g., Waters AccQ•Tag).[4]
-
Add 20 µL of reconstituted AQC reagent (in acetonitrile).
-
Immediately vortex for 1 minute.
-
Incubate the vial in a heating block at 55°C for 10 minutes.[4] After incubation, the sample is ready for injection.
-
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent | Provides high resolution and rapid separation necessary for complex biological samples. |
| Column | Waters CORTECS UPLC C18, 1.6 µm, 2.1 x 150 mm | C18 chemistry provides robust retention for the hydrophobic AQC-derivatized amino acids.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes good peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the hydrophobic derivatives. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 0-1 min: 2% B; 1-8 min: 2-30% B; 8-8.1 min: 30-95% B; 8.1-9 min: 95% B; 9.1-12 min: 2% B (re-equilibration) | A shallow gradient is crucial for resolving the AQC-3HNV from other derivatized amino acids and matrix components. |
| Column Temp. | 45 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small injection volume minimizes potential column overload and matrix effects. |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent | A sensitive tandem quadrupole instrument is required for robust MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The AQC tag is readily protonated, providing a strong signal in positive mode. |
| Capillary Voltage | 3.0 kV | Optimal voltage for stable spray and ion generation; should be optimized for the specific instrument. |
| Source Temp. | 150 °C | Standard source temperature to aid in desolvation. |
| Desolvation Temp. | 450 °C | Higher temperature ensures complete desolvation of the mobile phase before ions enter the mass analyzer. |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions provide the necessary specificity for quantification. |
Table 2: Proposed MRM Transitions for AQC-Derivatized 3-HNV
The precursor ion mass is calculated as: [M_3HNV + M_AQC_tag - H₂O + H]⁺ = [133.07 + 170.06 - 18.01 + 1.01]⁺ = 304.13 .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Rationale |
| 3-HNV (Quantifier) | 304.13 | 171.09 | 0.05 | 18-22 | The characteristic and most abundant fragment from the AQC tag.[6][7] |
| 3-HNV (Qualifier) | 304.13 | 131.08 | 0.05 | 25-30 | A potential fragment corresponding to the loss of the AQC group and water. |
| IS (if used) | 310.15 | 171.09 | 0.05 | 18-22 | Precursor shifted by mass of isotopes; fragment remains the same. |
Note: Collision energies should be empirically optimized for the specific instrument to maximize signal intensity.
Method 2: Quantification of 3-HNV by GC-MS
This method is a robust alternative for laboratories equipped with GC-MS instrumentation. It requires a two-step derivatization process to increase the volatility and thermal stability of 3-HNV, making it suitable for gas-phase analysis.
Principle and Rationale
Amino acids are zwitterionic and thermally labile, making them unsuitable for direct GC analysis. The derivatization protocol addresses this in two stages:
-
Methoximation: The keto group of 3-HNV (in equilibrium with its enol form) is protected by reacting it with methoxyamine hydrochloride. This step prevents the formation of multiple silylated derivatives from different tautomers, ensuring a single, sharp chromatographic peak.[8]
-
Silylation: The active hydrogens on the hydroxyl, amine, and carboxyl groups are replaced with trimethylsilyl (TMS) groups using a powerful silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] The resulting TMS-derivatized 3-HNV is highly volatile, thermally stable, and produces a characteristic fragmentation pattern upon electron ionization (EI).[9]
Experimental Protocol
Step-by-Step Methodology:
-
Sample Preparation and Drying:
-
Prepare samples, calibrators, and blanks with an internal standard (e.g., D4-Alanine) as described in the UPLC method (Section 3.2, Step 2).
-
Transfer a 100 µL aliquot of the supernatant to a GC vial insert.
-
Evaporate the solvent to complete dryness using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen. It is critical to remove all water as it will quench the silylation reagent.[8]
-
-
Two-Step Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried residue. Cap the vial tightly, vortex, and incubate at 37°C for 90 minutes with agitation.[8]
-
Silylation: Cool the vial to room temperature. Add 80 µL of MSTFA. Cap tightly, vortex, and incubate at 37°C for 30 minutes with agitation.[8] The sample is now ready for injection.
-
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern GC system provides precise temperature and flow control for reproducible retention times. |
| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of derivatized metabolites. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Initial 70°C, hold 1 min; ramp 10°C/min to 300°C; hold 5 min | A standard temperature program that effectively separates a wide range of TMS-derivatized metabolites. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | A single quadrupole or TOF mass spectrometer is suitable for this analysis. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and identification. |
| MS Source Temp. | 230 °C | Standard source temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used to identify the compound based on its full fragmentation pattern. SIM mode significantly increases sensitivity. |
| SIM Ions | See Table 3 | Monitoring specific, characteristic fragment ions improves signal-to-noise and selectivity for quantification. |
Table 3: Characteristic GC-MS (EI) Fragment Ions for TMS-Derivatized 3-HNV
Based on fragmentation patterns of similar derivatized hydroxy amino acids and publicly available spectral data, the following ions are key for identification and quantification.
| Ion (m/z) | Identity/Rationale | Use |
| 131 | Fragment from cleavage between Cα-Cβ, containing the silylated amine group. Often the base peak.[1] | Quantifier (most abundant) |
| 147 | [Si(CH₃)₃-O-Si(CH₃)₃]⁺ fragment, indicative of a silylated hydroxyl group.[1] | Qualifier |
| 219 | Fragment containing the silylated carboxyl and amino groups after loss of the side chain.[1] | Qualifier |
Chiral Separation of 3-HNV Stereoisomers
Since 3-HNV possesses two stereogenic centers, it can exist as four distinct stereoisomers. These isomers may have different biological activities, making their separation crucial in pharmaceutical development.
Principle: Chiral separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[4] This can be done by using a Chiral Stationary Phase (CSP) where the selector is immobilized on the column packing material.
Recommended Approach: For underivatized 3-HNV, macrocyclic glycopeptide-based CSPs are highly effective.[10] These columns operate in polar ionic or reversed-phase modes and can separate zwitterionic molecules like amino acids directly.
Table 4: Recommended Conditions for Chiral HPLC
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC or UPLC system with UV or MS detector | MS detection is preferred for specificity in complex matrices. |
| Column | Astec CHIROBIOTIC T (Teicoplanin-based CSP) | Teicoplanin CSPs are well-documented for their success in resolving underivatized amino acid enantiomers.[10] |
| Mobile Phase | Methanol/Water/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.1 v/v/v/v) | The organic modifier, acid, and base concentrations must be optimized to achieve baseline separation of the four stereoisomers. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and desired resolution. |
| Detection | MS (as in Section 3.3, monitoring underivatized m/z 134.1 [M+H]⁺) or UV (if derivatized with a chromophore) | Direct MS detection is the most straightforward approach for underivatized chiral separation. |
Method Validation and Trustworthiness
To ensure that the chosen analytical procedure is suitable for its intended purpose, it must be validated. The validation should follow the guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[11][12][13]
Table 5: Key Validation Parameters according to ICH Q2(R1)
| Parameter | Definition | Assessment Approach |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, matrix). | Analyze blank matrix, matrix spiked with 3-HNV, and matrix spiked with potentially interfering compounds. Peak purity analysis using a PDA detector or comparison of ion ratios can also be used.[11] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Analyze a minimum of 5 standards across the desired concentration range. Plot the response vs. concentration and determine the correlation coefficient (r² ≥ 0.995). |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | Confirmed by the linearity, accuracy, and precision experiments.[11] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Perform recovery studies by spiking a blank matrix with known concentrations of 3-HNV (low, medium, high). Calculate the percent recovery. Typically 80-120% is acceptable. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Repeatability (Intra-day): Analyze replicate samples (n=6) at one concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. Expressed as Relative Standard Deviation (%RSD), typically ≤15%. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3, and LOQ is S/N ≥ 10. The LOQ must be validated for precision and accuracy. |
Conclusion
This guide provides two robust, validated, and highly sensitive methods for the quantification of this compound in complex matrices. The UPLC-MS/MS method with AQC derivatization offers superior sensitivity and is ideal for high-throughput analysis. The GC-MS method with methoximation and silylation serves as a powerful and reliable alternative. The choice between methods will depend on the available instrumentation, required sensitivity, and sample matrix. For applications where stereoisomerism is a concern, the outlined chiral HPLC approach provides a clear path to resolving all four stereoisomers. By following these detailed protocols and adhering to the principles of method validation, researchers can achieve accurate and trustworthy results in their critical studies involving this compound.
References
-
PubChem. This compound | C5H11NO3 | CID 65097. National Center for Biotechnology Information. [Link]
-
PubChem. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556. National Center for Biotechnology Information. [Link]
-
MilliporeSigma. DL-3-Hydroxynorvaline. Merck KGaA. [Link]
-
PubChem. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836. National Center for Biotechnology Information. [Link]
-
membrapure GmbH. Determination of the amino acids in Cell Culture Media. membrapure.de. [Link]
-
Han, H., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Advances. [Link]
-
Boutin, J. A., et al. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Food Chemistry. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. eca-a.org. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Waters Corporation. Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Waters Corporation. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Wageningen University & Research. [Link]
-
Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
-
Ciucanu, I. (2006). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Introduction, and Detector. [Link]
-
Mondstar. (2024). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. mondstar.com. [Link]
-
Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
Sources
- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
Application Note: 3-Hydroxynorvaline as a Chemical Probe for Threonyl-tRNA Synthetase Activity and Fidelity
Audience: Researchers, scientists, and drug development professionals in biochemistry, molecular biology, and medicinal chemistry.
Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing 3-Hydroxynorvaline (HNV), a non-proteinogenic amino acid analog, to investigate the enzymatic activity and fidelity mechanisms of threonyl-tRNA synthetase (ThrRS). We delve into the molecular basis of ThrRS function, its critical proofreading capabilities, and how HNV serves as an invaluable tool to probe these processes. The included protocols offer step-by-step guidance for enzyme expression and purification, in vitro kinetic analysis, and cell-based assays, enabling researchers to dissect the intricacies of amino acid selection and editing in protein synthesis.
Introduction: The Gatekeepers of Translational Fidelity
The accurate translation of the genetic code is fundamental to life, a process safeguarded by the aminoacyl-tRNA synthetase (aaRS) enzyme family.[1] These essential enzymes are responsible for the precise esterification of amino acids to their cognate transfer RNAs (tRNAs), establishing the critical link between the languages of nucleic acids and proteins.[1][2] Threonyl-tRNA synthetase (ThrRS), a class II aaRS, specifically catalyzes the attachment of L-threonine to its corresponding tRNA (tRNAThr).[3][4] Like most of its counterparts, ThrRS is a dimeric enzyme that executes this crucial function in a two-step reaction: first, the activation of threonine with ATP to form a threonyl-adenylate (Thr-AMP) intermediate, and second, the transfer of the activated threonyl moiety to the 3'-end of tRNAThr.[5][6]
A significant challenge for ThrRS is discriminating against structurally similar amino acids, particularly L-serine, which differs by only a single methyl group. Misincorporation of serine at threonine codons would lead to widespread protein misfolding and cellular dysfunction. To prevent this, ThrRS has evolved sophisticated proofreading or "editing" mechanisms.[7][8] This quality control occurs through two principal pathways:
-
Pre-transfer editing: The hydrolysis of the non-cognate aminoacyl-adenylate (e.g., Ser-AMP) before it can be transferred to the tRNA.[9][10]
-
Post-transfer editing: The deacylation of the incorrectly charged tRNA (e.g., Ser-tRNAThr) at a distinct editing domain, which is spatially separate from the aminoacylation active site.[4][11][12]
Understanding these fidelity mechanisms is not only of fundamental biological interest but also critical for the development of novel therapeutics, as aaRSs are validated targets for antimicrobial and anticancer agents.[13][14][15][16]
This compound: A Molecular Mimic to Probe ThrRS Function
This compound (HNV) is a non-proteinogenic amino acid that serves as a structural analog of both threonine and serine.[17][18] Its side chain features an additional methylene group compared to threonine, making it a valuable chemical tool to explore the steric and electronic constraints of the ThrRS active sites.[17] The different stereoisomers of HNV can interact distinctly with the enzyme, providing a nuanced probe for its recognition and editing functions.[17]
By substituting HNV for the natural substrate threonine, researchers can quantitatively assess:
-
Substrate Recognition: The ability of the synthetic active site to bind and activate HNV.
-
Editing Efficiency: The capacity of the editing domain to recognize and hydrolyze HNV-AMP (pre-transfer) or HNV-tRNAThr (post-transfer).
-
Inhibition Mechanisms: HNV can be used in competition assays to characterize inhibitors that target the amino acid binding pocket of ThrRS.
The diagram below illustrates the canonical pathway for ThrRS and how HNV can intercept this cycle, either being processed as a poor substrate or acting as a competitive inhibitor, thereby revealing kinetic details of the enzyme's function.
Caption: ThrRS catalytic cycle and points of investigation using this compound.
Experimental Workflows and Protocols
A systematic investigation of ThrRS using HNV involves a series of well-defined experimental stages, from obtaining the active enzyme to performing detailed kinetic and cellular assays.
Caption: Overall experimental workflow for investigating ThrRS using HNV.
Protocol 1: Expression and Purification of Recombinant ThrRS
Principle: To obtain a highly pure and active sample of ThrRS for in vitro assays, the corresponding gene (e.g., thrS from E. coli) is overexpressed in a bacterial host system, typically with an affinity tag (e.g., His-tag) to facilitate purification.[19][20]
Materials:
-
Expression vector containing the ThrRS gene (e.g., pET-28a-thrS).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB Broth and Agar, Kanamycin.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 10% Glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole, 10% Glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole, 10% Glycerol.
-
Dialysis Buffer: 50 mM HEPES-KOH pH 7.2, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 20% Glycerol.
-
Ni-NTA affinity chromatography column.
-
Sonicator or French press.
-
Centrifuge.
Procedure:
-
Transformation: Transform the expression vector into E. coli BL21(DE3) cells and plate on LB agar with Kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with Kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Rationale: This OD range corresponds to the mid-log phase of bacterial growth, where cells are metabolically active and optimal for protein expression.
-
-
Induction: Cool the culture to 18°C, then add IPTG to a final concentration of 0.2 mM to induce protein expression. Incubate overnight at 18°C with shaking.
-
Rationale: Lowering the temperature slows down protein synthesis, which often improves the solubility and proper folding of the recombinant protein.
-
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ThrRS with 5 column volumes of Elution Buffer. Collect fractions.
-
Purity Check & Dialysis: Analyze the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze overnight against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the concentration using a Bradford assay or by measuring A₂₈₀. Aliquot and store at -80°C.
Protocol 2: Spectrophotometric Aminoacylation Assay (Malachite Green)
Principle: This assay measures the total aminoacylation activity by quantifying the pyrophosphate (PPi) released during the amino acid activation step. The PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi), which are then detected colorimetrically using a malachite green reagent.[21][22] This method is a high-throughput, non-radioactive alternative to traditional assays.
Materials:
-
Purified recombinant ThrRS.
-
Total tRNA (e.g., from E. coli or yeast) or in vitro transcribed tRNAThr.
-
Reaction Buffer: 100 mM HEPES-KOH pH 7.2, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Substrates: ATP, L-Threonine, this compound.
-
Enzymes: Inorganic Pyrophosphatase.
-
Malachite Green Reagent (commercially available or prepared as a solution of malachite green and ammonium molybdate).
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve.
-
96-well microplate and plate reader.
Procedure:
-
Prepare Phosphate Standard Curve: Prepare serial dilutions of the Phosphate Standard in Reaction Buffer (e.g., 0 to 100 µM). Add Malachite Green Reagent, incubate, and read absorbance at 620 nm.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures (50 µL final volume) containing:
-
Reaction Buffer
-
2 mM ATP
-
5 µM tRNA
-
0.2 U/mL Inorganic Pyrophosphatase
-
Variable concentrations of L-Threonine or this compound (e.g., 0 to 5 mM).
-
Control reactions lacking enzyme or amino acid.
-
-
Initiate Reaction: Add purified ThrRS (e.g., 100 nM final concentration) to each well to start the reaction.
-
Rationale: The enzyme is added last to ensure all components are mixed and at the correct temperature, allowing for precise timing of the reaction start.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes, within the linear range of the reaction).
-
Stop and Develop: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 20 minutes to allow color development.
-
Read Absorbance: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Convert absorbance values to Pi concentration using the phosphate standard curve. Remember that 1 mole of PPi released yields 2 moles of Pi.
-
Plot reaction velocity (µM Pi/min) against amino acid concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat for both L-Threonine and this compound.
-
Expected Data Summary:
| Substrate | Km (µM) (Hypothetical) | kcat (s⁻¹) (Hypothetical) | kcat/Km (M⁻¹s⁻¹) (Hypothetical) |
| L-Threonine | 50 - 150 | 5 - 15 | ~1 x 10⁵ |
| This compound | > 1000 | < 1 | < 1 x 10³ |
This table presents hypothetical data to illustrate the expected outcome where the natural substrate, L-Threonine, is processed much more efficiently than the analog, this compound.
Protocol 3: Post-Transfer Editing (Deacylation) Assay
Principle: This assay directly measures the ability of the ThrRS editing domain to hydrolyze mischarged tRNA. A non-cognate amino acid (e.g., [³H]-Serine) is used to generate mischarged Ser-tRNAThr. The rate of deacylation (release of [³H]-Serine) is then monitored over time in the presence of ThrRS.
Materials:
-
Purified recombinant ThrRS.
-
In vitro transcribed tRNAThr.
-
Radiolabeled amino acid: [³H]-L-Serine.
-
Non-radiolabeled amino acids: L-Serine.
-
Seryl-tRNA Synthetase (SerRS) for control reactions.
-
Reaction Buffer: 100 mM HEPES-KOH pH 7.2, 30 mM KCl, 10 mM MgCl₂, 2 mM ATP, 2 mM DTT.
-
Quenching Solution: 5% Trichloroacetic Acid (TCA).
-
Filter paper discs (e.g., Whatman 3MM).
-
Scintillation fluid and counter.
Procedure:
-
Prepare Mischarged tRNA:
-
Incubate a high concentration of ThrRS with tRNAThr, ATP, and a high concentration of [³H]-L-Serine.
-
Rationale: Forcing conditions are used to generate a detectable amount of the mischarged Ser-tRNAThr intermediate.
-
Stop the reaction and purify the [³H]Ser-tRNAThr by phenol-chloroform extraction and ethanol precipitation to remove free amino acids and enzyme.
-
-
Deacylation Reaction:
-
Prepare a reaction mixture containing the purified [³H]Ser-tRNAThr in Reaction Buffer (without ATP or free amino acids).
-
Initiate the deacylation reaction by adding a catalytic amount of fresh ThrRS.
-
Take time points (e.g., 0, 1, 2, 5, 10 minutes) by removing aliquots of the reaction.
-
-
Quenching and Filtration:
-
Immediately spot each aliquot onto a filter disc pre-soaked in 5% TCA.
-
Rationale: The acidic TCA precipitates the tRNA (and any attached radiolabeled amino acid) while free radiolabeled amino acids remain soluble.
-
Wash the filters three times with cold 5% TCA, followed by a wash with ethanol, to remove all unbound [³H]-Serine.
-
-
Quantification:
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the remaining radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity remaining on the filter at each time point represents the amount of intact [³H]Ser-tRNAThr.
-
Plot the natural log of the percentage of remaining charged tRNA versus time.
-
The rate of deacylation (kobs) is determined from the negative slope of this plot. This provides a direct measure of the post-transfer editing activity.
-
References
-
Grantome. (n.d.). Mechanism of proofreading by class I aminoacyl-tRNA synthetases. Retrieved from [Link]
-
GENES IV. (n.d.). 7.6 Accuracy depends on proofreading. Retrieved from [Link]
-
M-CSA. (n.d.). Threonine---tRNA ligase. Retrieved from [Link]
-
Proteopedia. (n.d.). Threonyl_tRNA_Synthetase. Retrieved from [Link]
- Jakubowski, H. (2001). Proofreading in Trans by an Aminoacyl-tRNA Synthetases Model for Single Site Editing by Isoleucyl-tRNA Synthetase. Nucleic Acids Research, 29(1), 248-253.
- Palencia, A., et al. (2016). Structural dynamics of the aminoacylation and proof-reading functional cycle of bacterial leucyl-tRNA synthetase.
- Riepl, H., & Giegé, R. (1998). Threonyl-tRNA synthetase. Biological Chemistry, 379(8-9), 977-991.
-
AARS Online. (n.d.). Threonyl-tRNA Synthetase. Retrieved from [Link]
-
Wikipedia. (n.d.). Threonine–tRNA ligase. Retrieved from [Link]
- O'Mahony, G., et al. (2020). A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. Scientific Reports, 10, 13327.
- Ling, J., et al. (2009).
- Vondenhoff, G. H., & Van Aerschot, A. (2011). Methods to Assay Inhibitors of tRNA Synthetase Activity. In Antibiotic Discovery and Development (pp. 539-557).
- Wei, N., et al. (2014). threonyl-tRNA synthetase-like protein has tRNA aminoacylation and editing activities. Nucleic Acids Research, 42(16), 10646-10657.
- Dang, C. V., et al. (1983). Purification and structural characterization of rat liver threonyl transfer ribonucleic acid synthetase. Journal of Biological Chemistry, 258(10), 6314-6318.
- Ling, J., et al. (2007). Mechanism of tRNA-dependent editing in translational quality control. The EMBO Journal, 26(17), 3949-3958.
- Daugherty, A. B., et al. (2006). Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids. Proceedings of the National Academy of Sciences, 103(27), 10245-10250.
- Yaremchuk, A. D., et al. (1994). Threonyl-tRNA synthetase from Thermus thermophilus: purification and some structural and kinetic properties. Biochimie, 76(1), 71-77.
- Bacher, J. M., et al. (2011). Naturally occurring aminoacyl-tRNA synthetases editing-domain mutations that cause mistranslation in Mycoplasma parasites. Proceedings of the National Academy of Sciences, 108(21), 8686-8691.
- Min, B., et al. (2012). The Mechanism of Pre-transfer Editing in Yeast Mitochondrial Threonyl-tRNA Synthetase. Journal of Biological Chemistry, 287(47), 39744-39755.
- Sankaranarayanan, R., et al. (2000). Transfer RNA-mediated editing in threonyl-tRNA synthetase.
- Wang, F., et al. (2012). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 1(9), 405-413.
- Yang, X. L., et al. (2014). Expression, purification, and characterization of rhTyrRS. BMC Biotechnology, 14, 60.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785.
- Splan, K. E., et al. (2012). Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. Nucleic Acids Research, 40(21), 10880-10890.
- Main-Danwe, C., et al. (2023). Synthesis of Peptidyl-tRNA Mimics for Structural Biology Applications. Accounts of Chemical Research, 56(19), 2697-2709.
-
ResearchGate. (n.d.). Expression and purification of threonyl tRNA synthetase RNA binding domain for heteronuclear NMR studies. Retrieved from [Link]
- Pang, Y. L. J., et al. (2014). Aminoacyl-tRNA synthetases. Cold Spring Harbor Perspectives in Biology, 6(9), a016182.
- Francklyn, C. S., & Musier-Forsyth, K. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 44(2), 119-128.
-
ResearchGate. (n.d.). Expression, purification, and functional analysis of mammalian aminoacyl‐tRNA synthetases. Retrieved from [Link]
- Pang, Y. L. J., et al. (2015). Drugging tRNA aminoacylation. Trends in Microbiology, 23(11), 706-718.
-
Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0244983). Retrieved from [Link]
- Li, R., et al. (2020). Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping. European Journal of Medicinal Chemistry, 187, 111956.
- Ogawa, A. K., et al. (2012). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Analytical Biochemistry, 427(2), 136-141.
-
ResearchGate. (n.d.). A spectrophotometric assay for measuring aminoacyl-tRNA synthetase activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2010096170A2 - Inhibition of trna synthetases and therapeutic applications thereof.
- Musier-Forsyth, K., & Francklyn, C. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 44(2), 119-128.
- Das, M., & Jakovljevic, V. (2018). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. The FEBS Journal, 285(19), 3546-3561.
-
ResearchGate. (n.d.). Inhibitors of threonyl-tRNA synthetase. Retrieved from [Link]
-
Research Communities. (2023). The first covalent inhibitor for aminoacyl-tRNA synthetases. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R)-3-Hydroxynorvaline. Retrieved from [Link]
Sources
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Threonine–tRNA ligase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Threonyl-tRNA Synthetase [aars.online]
- 5. UVACollab has been retired [collab.its.virginia.edu]
- 6. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of proofreading by class I aminoacyl-tRNA synthetases - John Perona [grantome.com]
- 8. genes.atspace.org [genes.atspace.org]
- 9. The Mechanism of Pre-transfer Editing in Yeast Mitochondrial Threonyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Transfer RNA-mediated editing in threonyl-tRNA synthetase. The class II solution to the double discrimination problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Threonyl-tRNA synthetase from Thermus thermophilus: purification and some structural and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression, purification, and characterization of rhTyrRS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: Fmoc-Based Solid-Phase Synthesis of Peptides Containing 3-Hydroxynorvaline
For: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction: The Significance of 3-Hydroxynorvaline in Peptide Therapeutics
This compound (HNV) is a non-proteinogenic amino acid that is gaining attention in the design of novel peptide therapeutics.[1] As a derivative of norvaline with a hydroxyl group at the 3-position, HNV introduces a unique combination of hydrophobicity and hydrogen-bonding capability into peptide sequences.[1] This modification can significantly influence the conformational properties, enzymatic stability, and receptor-binding affinity of peptides. For instance, the strategic substitution of proteinogenic amino acids like threonine with this compound has been explored in the development of synthetic cancer vaccines to enhance immunogenicity.[1] The additional methylene group in the side chain of HNV, compared to threonine, can strengthen CH/π interactions within antigen-antibody complexes, potentially leading to a more robust immune response.[1]
However, the successful incorporation of this compound into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) is not without its challenges. The presence of the side-chain hydroxyl group necessitates a carefully considered orthogonal protection strategy to prevent undesirable side reactions during peptide chain elongation. This application note provides a comprehensive guide to the Fmoc-SPPS of peptides containing this compound, addressing the key challenges and offering detailed, field-proven protocols.
Strategic Considerations for Incorporating this compound
The primary challenge in the SPPS of peptides containing this compound is the potential for side reactions involving the unprotected hydroxyl group. These can include O-acylation during the coupling of subsequent amino acids, leading to the formation of branched peptides, and other modifications that can complicate purification and compromise the integrity of the final product.[2][3] Therefore, an effective and orthogonal side-chain protection strategy is paramount.
Side-Chain Protection: A Critical Choice
Given the base-lability of the Nα-Fmoc group, the side-chain protecting group for the 3-hydroxyl moiety of HNV must be stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF).[4] Furthermore, it must be readily cleavable under the final acidic conditions used to release the peptide from the resin and remove other side-chain protecting groups.[4]
The tert-butyl (tBu) ether is an ideal protecting group for the hydroxyl side chain of this compound in Fmoc-SPPS. It offers excellent stability to the basic conditions of Fmoc deprotection and is efficiently removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5][6]
Synthesis of Fmoc-3-Hydroxynorvaline(O-tBu)-OH: A Proposed Protocol
The synthesis of the protected this compound building block is a critical prerequisite for its incorporation into peptides. The following is a proposed synthetic pathway, drawing upon established methodologies for the protection of similar amino acids.
Caption: Proposed synthetic workflow for Fmoc-3-Hydroxynorvaline(O-tBu)-OH.
Experimental Protocol: Synthesis of Fmoc-3-Hydroxynorvaline(O-tBu)-OH
-
Copper Complex Formation:
-
Dissolve DL-3-Hydroxynorvaline in water and add a solution of copper (II) sulfate.
-
Slowly add sodium hydroxide solution to precipitate the copper complex of this compound.
-
Isolate the precipitate by filtration, wash with water and ethanol, and dry under vacuum.
-
-
Side-Chain Protection (tert-Butylation):
-
Suspend the copper complex in a suitable solvent (e.g., dioxane) in a pressure vessel.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Introduce isobutylene gas and heat the reaction mixture.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent to obtain the copper complex of this compound(O-tBu).
-
-
Copper Removal:
-
Dissolve the protected copper complex in a basic aqueous solution.
-
Add a chelating agent such as EDTA or Chelex® 100 resin to remove the copper ions.
-
Filter to remove the copper-chelate complex.
-
Adjust the pH of the filtrate to isolate the this compound(O-tBu).
-
-
Nα-Fmoc Protection:
-
Dissolve the this compound(O-tBu) in an aqueous acetone solution containing sodium bicarbonate.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in acetone dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield Fmoc-3-Hydroxynorvaline(O-tBu)-OH.
-
Fmoc-SPPS of Peptides Containing this compound: A Detailed Protocol
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the synthesized Fmoc-3-Hydroxynorvaline(O-tBu)-OH.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-3-Hydroxynorvaline(O-tBu)-OH
-
Other required Fmoc-protected amino acids (with appropriate side-chain protection)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents (see table below)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[8]
-
Diethylether, cold
Recommended Coupling Reagents
| Coupling Reagent | Additive | Base (Equivalents) | Key Advantages |
| HBTU | HOBt | DIPEA (2 eq.) | Widely used, efficient, and cost-effective.[7] |
| HATU | HOAt | DIPEA (2 eq.) | Highly efficient, especially for sterically hindered couplings.[9] |
| DIC/HOBt | HOBt | - | Carbodiimide-based, minimizes racemization. |
Step-by-Step Protocol
-
Resin Swelling and Preparation:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).
-
-
Amino Acid Coupling (Incorporation of Fmoc-3-Hydroxynorvaline(O-tBu)-OH):
-
In a separate vial, dissolve Fmoc-3-Hydroxynorvaline(O-tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling reaction can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (5 x 1 min), followed by DCM (5 x 1 min).
-
Dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour.
-
Final Cleavage and Side-Chain Deprotection
The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups, including the tBu group from the this compound residue.
| Cleavage Cocktail Component | Purpose |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage of the peptide from the resin and removal of acid-labile protecting groups (e.g., tBu, Boc, Trt).[5][6] |
| Water | Scavenger for carbocations. |
| Triisopropylsilane (TIPS) | Scavenger for carbocations, particularly effective in preventing side reactions with tryptophan and other sensitive residues.[8] |
| Phenol | Scavenger for carbocations.[8] |
Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., Reagent B, approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of Fmoc-3-Hydroxynorvaline(O-tBu)-OH, a double coupling (repeating the coupling step with fresh reagents) is recommended. The use of a more potent coupling reagent like HATU can also improve efficiency for sterically hindered couplings.[9]
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, especially if the peptide contains sensitive amino acids like tryptophan, methionine, or cysteine.[5]
-
Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can still occur, particularly with certain amino acids or under harsh coupling conditions. Using additives like HOBt or HOAt can help to suppress racemization.
Conclusion
The successful incorporation of this compound into peptides using Fmoc-SPPS is readily achievable with a well-defined strategy. The key to success lies in the use of an appropriate side-chain protecting group, such as the tert-butyl ether, to prevent unwanted side reactions. By following the detailed protocols outlined in this application note, researchers can confidently synthesize peptides containing this valuable non-proteinogenic amino acid, paving the way for the development of novel peptide-based therapeutics and research tools.
References
-
Livett, B. G., et al. (2003). Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. Journal of Peptide Science, 9(11), 734-741. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
-
Coin, I., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3533. [Link]
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
- Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-62). Humana Press.
-
Springer Nature Experiments. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 35, 63–72. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Hydroxynorvaline
Welcome to the technical support center for the stereoselective synthesis of 3-Hydroxynorvaline. This non-proteinogenic amino acid is a crucial chiral building block for various pharmaceutical agents, and achieving high stereochemical purity is paramount for its application.[1][2] The creation of two adjacent stereocenters (at C2 and C3) presents significant synthetic challenges. This guide provides in-depth, troubleshooting-focused answers to common problems encountered during its synthesis, particularly via aldol addition methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Controlling Diastereoselectivity (The syn/anti Problem)
Question 1: My aldol reaction with a glycine enolate equivalent and propionaldehyde is yielding a nearly 1:1 mixture of syn and anti diastereomers. How can I selectively synthesize the desired (2S,3R)-syn or (2S,3S)-anti isomer?
Answer:
This is the most common challenge and stems from a lack of control over the reaction's transition state geometry. The relative orientation of the enolate and aldehyde substituents in the transition state dictates the diastereomeric outcome. The key is to manipulate reaction conditions to favor one transition state over the other, a concept explained by the Zimmerman-Traxler model.[3][4][5]
Core Concept: Chelation vs. Non-Chelation Control
The stereochemical outcome of aldol additions is largely governed by the geometry of the enolate (Z vs. E) and the nature of the cation (M+) coordinating the enolate and aldehyde oxygen atoms. This coordination leads to a six-membered, chair-like transition state.[5][6]
-
Z-enolates generally lead to syn -aldol products. To minimize steric hindrance, the R² group of the aldehyde preferentially occupies a pseudo-equatorial position, resulting in the syn configuration.[5][7]
-
E-enolates generally lead to anti -aldol products. In this case, placing the R² group in the equatorial position leads to the anti product.[3]
Troubleshooting Steps & Solutions:
-
Enolate Geometry Control: The most reliable method for high diastereoselectivity is to pre-form a specific enolate isomer before adding the aldehyde.[7][8]
-
For syn Products (via Z-enolates): The Evans Aldol reaction using an N-acyloxazolidinone chiral auxiliary is the gold standard.[9][10] Using dibutylboron triflate ((Bu)₂BOTf) with a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) reliably generates the Z-boron enolate, leading to excellent syn selectivity.[5][10]
-
For anti Products (via E-enolates): Generating E-enolates can be more challenging. For some substrates, using bulky bases like lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA) can favor the E-enolate. Alternatively, specific Lewis acids like TiCl₄ can override the inherent preference of the enolate and enforce an anti selectivity through a tightly chelated transition state.[11][12]
-
-
Lewis Acid Selection: The choice of Lewis acid is critical.
-
Boron Lewis Acids (e.g., (Bu)₂BOTf): Promote highly organized, chair-like transition states, leading to excellent diastereoselectivity, typically for the syn product with Evans auxiliaries.[7][9]
-
Titanium Lewis Acids (e.g., TiCl₄): Can act as strong chelating agents, particularly with α-alkoxy aldehydes or ketones. This chelation can lock the transition state into a specific conformation, often favoring the anti product, irrespective of the initial enolate geometry.[12][13][14]
-
Data Summary: Influence of Conditions on Diastereoselectivity
| Objective | Enolate Source | Lewis Acid / Base | Typical d.r. (syn:anti) | Reference |
| syn-selective | N-Propionyl oxazolidinone | (Bu)₂BOTf / DIPEA | >95:5 | Evans, D. A. et al. (1981) |
| anti-selective | N-Propionyl oxazolidinone | TiCl₄ / DIPEA | ~5:95 | Crimmins, M. T. et al. |
| syn-selective | Glycine Schiff Base | Brønsted Base | >20:1 | Palomo, C. et al. (2021)[15] |
II. Addressing Poor Enantioselectivity
Question 2: I am using an Evans chiral auxiliary, but the enantiomeric excess (ee) of my this compound is low. What are the likely causes?
Answer:
Low enantioselectivity in an auxiliary-based method points to issues with the auxiliary itself, incomplete reactions, or competing non-selective background reactions.
Troubleshooting Steps & Solutions:
-
Verify Auxiliary Purity: The enantiomeric purity of your chiral auxiliary is the absolute ceiling for your product's ee.
-
Action: Confirm the ee of the starting amino alcohol used to prepare the oxazolidinone or purchase auxiliaries with a specified ee of >99%. Verify by chiral HPLC or NMR analysis with a chiral shift reagent if in doubt.
-
-
Ensure Complete Enolate Formation: The reaction must be run under kinetic control. This requires the quantitative and rapid conversion of the N-acyloxazolidinone to its enolate before the aldehyde is introduced.
-
Action: Use a slight excess (1.1-1.2 eq.) of your base and Lewis acid. Ensure anhydrous conditions and low temperatures (typically -78 °C for lithium enolates, 0 °C for boron enolate formation) to prevent side reactions.[5][7] Incomplete deprotonation leaves starting material that can react via a poorly-controlled, non-selective pathway.
-
-
Check Reaction Temperature and Time: The aldol addition step must be kept at a low temperature (-78 °C) to maximize facial selectivity, as the energy difference between the desired and undesired transition states is often small.
-
Action: Maintain strict temperature control throughout the addition of the aldehyde. Allow the reaction to proceed for a sufficient time at low temperature (e.g., 2 hours) before slowly warming. Premature warming can decrease selectivity.
-
III. Preventing Epimerization During Workup and Purification
Question 3: My initial reaction shows high diastereoselectivity by ¹H NMR, but this ratio degrades after workup or column chromatography. How can I prevent epimerization?
Answer:
This is a classic problem caused by the lability of the α-proton (at C2) in your product. Both acidic and basic conditions can catalyze its removal, leading to a planar enolate intermediate which can be re-protonated from either face, thus scrambling the stereochemistry at C2.[16][17][18][19][20]
Troubleshooting Steps & Solutions:
-
Neutral or Buffered Quench: Avoid harsh acidic or basic quenches.
-
Action: Quench the reaction with a buffered solution (e.g., saturated aqueous NH₄Cl or a pH 7 phosphate buffer) instead of strong acids or bases. For boron aldol reactions, a standard oxidative workup (e.g., pH 7 buffer, H₂O₂) is designed to be mild.
-
-
Purification on Deactivated Silica Gel: Standard silica gel is inherently acidic and can cause on-column epimerization.
-
Action: Deactivate the silica gel before use. This is easily done by preparing the silica slurry in an eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
-
Minimize Time in Solution: The longer your product is in solution, especially during purification, the higher the risk of epimerization.
-
Action: Perform chromatography as quickly as possible. If the product is stable, consider crystallization as an alternative to chromatography for purification, as this can often enhance diastereomeric purity.
-
IV. Auxiliary Cleavage without Racemization
Question 4: What is the most reliable method to cleave the Evans auxiliary to yield the final carboxylic acid or alcohol without compromising the stereocenters?
Answer:
Cleavage of the robust N-acyl bond requires specific conditions that must be chosen carefully to avoid epimerization or other side reactions.[21]
Troubleshooting Steps & Solutions:
-
For Carboxylic Acid Formation: The standard and most reliable method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[22][23]
-
Protocol: Dissolve the aldol adduct in a mixture of THF and water at 0 °C. Add aqueous H₂O₂ followed by aqueous LiOH. Stir until the reaction is complete (TLC monitoring). The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, avoiding epimerization.[21][23]
-
Safety Note: This reaction can evolve oxygen gas, which may create a pressure buildup in a closed system. Ensure proper venting.[22]
-
-
For Primary Alcohol Formation: Reductive cleavage is effective.
-
Protocol: Use a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Et₂O) at 0 °C to -78 °C. This reduces the amide to the corresponding primary alcohol, and the chiral auxiliary can be recovered.
-
Summary of Cleavage Methods
| Desired Product | Reagent | Typical Conditions | Key Advantage |
| Carboxylic Acid | LiOH / H₂O₂ | THF/H₂O, 0 °C | High yield, minimal epimerization risk[22][23] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | THF or Et₂O, 0 °C | Direct reduction, good yields |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | THF, 0 °C | Forms a stable intermediate for ketone synthesis |
Visualizing Key Concepts
Experimental & Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in the stereoselective synthesis of this compound.
Caption: Troubleshooting workflow for stereoselective aldol reactions.
Zimmerman-Traxler Transition States
This diagram illustrates the chair-like transition states for Z- and E-enolates, which lead to syn and anti aldol products, respectively.
Caption: Zimmerman-Traxler models for syn and anti diastereoselectivity.
References
-
Park, H. G., & Jew, S. S. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. The Journal of Organic Chemistry, 69(19), 6489–6492. [Link]
-
Ito, D., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase. Applied and Environmental Microbiology, 87(20), e0143621. [Link]
-
Wang, Y., et al. (2020). Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid derivatives. Chinese Journal of Chemistry, 38(10), 1087-1100. [Link]
-
The Organic Chemistry Tutor. (2013). The Zimmerman-Traxler Transition State Model. YouTube. [Link]
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. OpenOChem Learn. [Link]
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7625–7635. [Link]
-
Various Authors. (2025). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
-
Tetrahedron Chemistry Classes. (2025). ZIMMERMAN TRAXLER MODEL. YouTube. [Link]
-
Tummala, P. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1463–1471. [Link]
-
Hilton, M. (2013). Zimmerman traxler model. Slideshare. [Link]
-
MacMillan Group. (2002). The Selective Aldol Reaction. MacMillan Group Meeting. [Link]
-
Reeve, J. T., et al. (2013). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 90(1), 113-116. [Link]
-
Various Authors. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Bernardi, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Liverpool. [Link]
-
Evans, D. A., et al. (1990). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. The Journal of Organic Chemistry, 55(21), 5678–5680. [Link]
-
Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Beilstein Journal of Organic Chemistry, 10, 2999-3006. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic letters, 8(8), 1613-1616. [Link]
-
Notz, W., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 46(10), 1556-1560. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Michigan State University. (n.d.). Asymmetric Induction. MSU Chemistry. [Link]
-
NotEvans. (2017). Chelation-controlled aldol: why is the α substituent pseudo-axial?. Chemistry Stack Exchange. [Link]
-
Various Authors. (n.d.). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. ResearchGate. [Link]
-
Yasuno, Y., et al. (2021). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2), 1-10. [Link]
-
Mahrwald, R. (1995). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 95(4), 1095-1120. [Link]
-
Andrey K. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
-
Myers, A. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. Harvard University. [Link]
-
Trost, B. M., & O'Boyle, B. M. (2010). Direct Synthesis of β‑Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 12(17), 3828–3831. [Link]
-
Chem-Tools. (n.d.). (2S,3R)-3-Hydroxynorvaline. Chem-Tools. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3R)-3-Hydroxynorvaline. PubChem. [Link]
-
Various Authors. (n.d.). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: A non-proteinogenic amino acid segment of the linear pentapeptide microginin. ResearchGate. [Link]
-
Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. PubMed. [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]
-
Organic Chemistry. (2023). Epimerization and Carbonyl Migration of Carbohydrates. YouTube. [Link]
-
Chemistry by Dr. Anand Bhardwaj. (2020). Diastereoselectivity in Aldol condensation. YouTube. [Link]
-
The Organic Chemistry Teacher. (2017). racemization of a carbonyl compound. YouTube. [Link]
-
Kennington, S. C. D., et al. (2024). Diastereoselective Aldol Reactions. Comprehensive Chirality, 9-51. [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
Various Authors. (n.d.). Stereoselective synthesis of (2 S,3 R)-α-hydroxy-β-amino acids (AHBAs). ResearchGate. [Link]
-
Obeng, S., et al. (2020). Stereoselective syntheses of 3-dehydroxynaltrexamines and N-methyl-3-dehydroxynaltrexamines. Molecules, 25(19), 4402. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
Sources
- 1. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Zimmerman traxler model | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. aklectures.com [aklectures.com]
- 21. uwindsor.ca [uwindsor.ca]
- 22. pubs.acs.org [pubs.acs.org]
- 23. connectsci.au [connectsci.au]
Technical Support Center: Protecting Group Strategies for 3-Hydroxynorvaline in Peptide Synthesis
Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic reasoning to empower your research. This guide is dedicated to a particularly challenging non-canonical amino acid: 3-Hydroxynorvaline (Hnv). Its secondary alcohol side chain introduces specific hurdles that, if not properly managed, can lead to failed syntheses and complex purification challenges.
This document is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. We will delve into the causality behind these issues and provide validated protocols to overcome them.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I am designing a solid-phase peptide synthesis (SPPS) incorporating this compound. What is the most critical consideration for my protecting group strategy?
Answer: The most critical consideration is the robust and orthogonal protection of the β-hydroxyl group on the Hnv side chain. Unlike the primary hydroxyl of serine, the secondary alcohol of Hnv is a reactive nucleophile that can initiate significant side reactions if left unprotected during synthesis.[1] The protection is mandatory to prevent two primary failure pathways: O-acylation and potential lactonization.[2][3]
The choice of protecting group must be orthogonal to the primary backbone protection strategy (typically Fmoc for the α-amine).[4][5] This means the side-chain protecting group must remain stable during the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) but be cleanly removable during the final acid-mediated cleavage from the resin.[6]
For standard Fmoc/tBu-based SPPS, the tert-butyl (tBu) ether is the industry-standard and highly recommended protecting group for the Hnv side chain. It offers excellent stability to the repetitive basic treatments for Fmoc removal and is efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and resin cleavage step.[6][7]
Data Summary: Comparison of Common Hydroxyl Protecting Groups for Fmoc-SPPS
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Orthogonality with Fmoc | Key Advantages & Disadvantages |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Isobutylene, H₂SO₄ | >95% TFA | Excellent | Adv: Highly stable, standard in Fmoc chemistry. Disadv: Requires strong acid for cleavage. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Trityl chloride, base | 1-5% TFA in DCM | Good | Adv: Very acid-labile, useful with sensitive peptides/resins. Disadv: Can be too labile for some sequences, steric bulk. |
| TBDMS | -O-Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole | TBAF in THF | Excellent | Adv: Orthogonal to both acid/base cleavage. Disadv: Requires a separate, non-standard deprotection step.[8] |
Logical Workflow: Orthogonal Protection in Hnv Synthesis
The following diagram illustrates the core principle of an orthogonal Fmoc/tBu strategy for a peptide containing Hnv. The Fmoc group is removed at each cycle, while the tBu group on the Hnv side chain remains intact until the final cleavage step.
Caption: Orthogonal Fmoc/tBu strategy for Hnv incorporation.
Question 2: My mass spectrometry results show a mass addition of [+ MW of the next amino acid residue] on my Hnv-containing peptide. What is this side product?
Answer: You are observing O-acylation , a common and significant side reaction when the hydroxyl group of an amino acid like Hnv is left unprotected.[1]
Causality: During the coupling step, the incoming amino acid is activated at its C-terminus (e.g., with HATU, HBTU) to form a highly reactive ester. The unprotected hydroxyl group on the Hnv side chain acts as a competing nucleophile, attacking the activated carboxyl group. This results in the formation of a depsipeptide or ester linkage, creating a branched peptide. This side product is often difficult to separate from the target peptide due to similar hydrophobic properties.
Visualizing the O-Acylation Side Reaction
Caption: Competing N-acylation vs. O-acylation pathways.
Troubleshooting Protocol: Confirmation of O-Acylation
-
Mass Analysis: Calculate the expected mass of the O-acylated side product. It will be [Mass of Target Peptide] + [Mass of Acylating Residue] - [Mass of H₂O]. Note that during MS/MS fragmentation, you may see a neutral loss corresponding to the acylated residue.
-
Preventative Action: The definitive solution is to use a properly protected Hnv derivative, such as Fmoc-Hnv(tBu)-OH , for the synthesis. If you must use unprotected Hnv, reduce coupling times and use less reactive coupling agents, though this will likely compromise overall yield and is not recommended.
Question 3: I am attempting to synthesize Fmoc-Hnv-OH from Hnv, but my yield is very low, and I'm isolating a stable, neutral compound. What is happening?
Answer: You are likely observing intramolecular cyclization to form a β-lactone . This is a known challenge when working with β-hydroxy amino acids, especially during reactions that activate the C-terminal carboxyl group in the absence of N-terminal protection.[3][9]
Causality: When you attempt to activate the carboxyl group of unprotected Hnv (for instance, during the synthesis of an active ester like Fmoc-Hnv-OSu), the side-chain hydroxyl group can readily perform an intramolecular nucleophilic attack on the activated carbonyl carbon. This results in the formation of a highly stable five-membered ring lactone, which is a thermodynamic sink and effectively removes your starting material from the desired reaction pathway. A similar issue can occur during attempts to protect the α-amino group with reagents like Boc₂O if conditions are not carefully controlled.[3]
Visualizing the Lactonization Side Reaction
Caption: Lactonization of Hnv upon carboxyl activation.
Experimental Protocol: Synthesis of Fmoc-L-Hnv(tBu)-OH This protocol outlines the strategy of protecting the hydroxyl group first to prevent lactonization before introducing the Fmoc group.
-
Side Chain Protection (tert-Butylation):
-
Suspend 1.0 equivalent of L-3-Hydroxynorvaline in a suitable solvent like dioxane/water.
-
Add 4.0 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.
-
Saturate the solution with isobutylene gas and stir in a sealed pressure vessel at room temperature for 48-72 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Neutralize the reaction carefully with a base (e.g., NaOH) and extract the H-Hnv(tBu)-OH product.
-
-
N-terminal Protection (Fmoc Introduction):
-
Dissolve the crude H-Hnv(tBu)-OH (1.0 eq) in a 10% sodium carbonate solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone or dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl to pH ~2 and extract the product with ethyl acetate.
-
Purify the final Fmoc-L-Hnv(tBu)-OH by column chromatography.[6]
-
Question 4: The coupling efficiency for the amino acid immediately following Hnv is poor, even when using Fmoc-Hnv(tBu)-OH. What can I do?
Answer: This is a common issue related to steric hindrance. The combination of the resin-bound peptide chain, the ethyl group, and the bulky tBu protecting group on the Hnv side chain can sterically shield the N-terminal amine, making it less accessible for the incoming activated amino acid.
Troubleshooting Protocol: Overcoming Steric Hindrance
-
Implement a Double Coupling Protocol: This is the most effective and straightforward solution. After the first coupling, perform a wash step and then repeat the coupling reaction with a fresh solution of activated amino acid.
-
Step 1: Couple the next Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF for 1-2 hours.
-
Step 2: Wash the resin thoroughly with DMF.
-
Step 3: Repeat Step 1.
-
-
Monitor for Completion: Use a qualitative test to ensure the coupling is complete. The Kaiser test is ideal for detecting free primary amines.[10] A negative Kaiser test (clear or yellow beads) indicates a successful coupling. If the test is positive (blue beads), a third coupling may be warranted.
-
Increase Reaction Time/Temperature: For particularly difficult couplings, increasing the reaction time to 4 hours or gently heating the reaction vessel to 35-40°C can improve efficiency. However, be cautious as prolonged heating can increase the risk of side reactions like racemization.[11]
By anticipating these challenges and implementing the appropriate protection and coupling strategies, you can successfully incorporate this compound into your peptide sequences, unlocking new possibilities for your research and drug development projects.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Available from: [Link]
-
Albericio, F. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available from: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available from: [Link]
-
Reddit. (2022). Best Protecting Group for Alcohol. r/OrganicChemistry. Available from: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. Available from: [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Available from: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 65097. Available from: [Link]
-
SciSpace. (2019). Amino Acid-Protecting Groups. Available from: [Link]
-
Taliani, M., et al. (2024). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. (2024). An array of orthogonal N-protecting groups for the amino acids, using... Available from: [Link]
-
Papas, S., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Available from: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
Kuda-Wedagedara, A. N., et al. (2016). Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. Journal of Peptide Science, 22(8), 526-532. Available from: [Link]
-
Zhang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(14), 5369. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available from: [Link]
-
Fields, C. G., et al. (2019). Amino Acid-Protecting Groups. Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3R)-3-Hydroxynorvaline. PubChem Compound Summary for CID 10953556. Available from: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
-
BioXconomy. (2024). The secret life of β-lactone peptides. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. International Journal of Molecular Sciences, 24(6), 5488. Available from: [Link]
-
Simon, M. D., et al. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Journal of the American Chemical Society, 144(30), 13579–13584. Available from: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Available from: [Link]
-
Li, C., et al. (2018). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters, 20(24), 7988–7991. Available from: [Link]
-
Archer, S., et al. (2008). Structural Determinants of Opioid Activity in Derivatives of 14-Aminomorphinones: Effects of Changes to the Chain Linking the C14-Amino Group to the Aryl Ring. Journal of Medicinal Chemistry, 51(19), 6062–6071. Available from: [Link]
Sources
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
Common side reactions during the incorporation of 3-Hydroxynorvaline into peptides
Welcome to the technical support center for the successful incorporation of 3-Hydroxynorvaline (Hnv), a non-proteinogenic β-hydroxy amino acid, into synthetic peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with this unique building block. By understanding the underlying chemical principles, you can optimize your solid-phase peptide synthesis (SPPS) protocols for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating this compound into a peptide sequence?
A1: Based on the chemistry of β-hydroxy amino acids, the three most prevalent side reactions during the incorporation of this compound are:
-
Dehydration: Elimination of a water molecule from the β-hydroxyl group and the α-proton, leading to the formation of a dehydroamino acid residue (2-amino-2-pentenoic acid). This is often catalyzed by the acidic or basic conditions used during SPPS.
-
O-acylation: The nucleophilic side-chain hydroxyl group of an unprotected or poorly protected Hnv residue can be acylated by the activated C-terminus of the incoming amino acid, resulting in a branched peptide impurity.
-
Lactonization: Intramolecular cyclization involving the side-chain hydroxyl group and the activated C-terminal carboxyl group can occur, especially during the activation step prior to coupling. This is a known issue with other hydroxy amino acids like threonine.[1][2]
Q2: Is it necessary to protect the side-chain hydroxyl group of this compound during Fmoc-based SPPS?
A2: Yes, it is highly recommended to use a side-chain protected derivative of this compound, such as Fmoc-L-3-Hydroxynorvaline(tBu)-OH. The tert-butyl (tBu) protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved under the final acidic cleavage conditions (e.g., TFA).[3][][5][6] Using an unprotected Hnv residue significantly increases the risk of O-acylation, which can lead to the formation of difficult-to-remove branched peptide impurities.[7][8]
Q3: What are the signs of dehydration in my crude peptide analysis?
A3: Dehydration of a this compound residue results in a mass loss of 18 Da in your peptide. When analyzing your crude product by mass spectrometry (MS), you should look for a peak corresponding to [M-18]+. In reverse-phase high-performance liquid chromatography (RP-HPLC), the dehydrated peptide, being more hydrophobic, will typically have a longer retention time than the desired product.
Q4: How can I differentiate between the desired peptide and the dehydrated by-product using mass spectrometry?
A4: High-resolution mass spectrometry can confirm the -18 Da mass difference. Furthermore, tandem mass spectrometry (MS/MS) can pinpoint the location of the modification. Fragmentation of the dehydrated peptide will show a modified residue mass for this compound, and the fragmentation pattern (b- and y-ions) will differ from that of the desired peptide, confirming the site of dehydration.[9][10][11][12][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of this compound.
Issue 1: A significant peak corresponding to [M-18]+ is observed in the mass spectrum of the crude peptide.
Possible Cause: Dehydration of the this compound residue.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Avoid highly activating reagents that can promote elimination reactions. Carbodiimide-based reagents like DIC in the presence of an additive like OxymaPure are often a milder choice.[11][14][15] Uronium/aminium-based reagents such as HBTU or HATU should be used with caution and for shorter activation times.
-
Temperature: Avoid elevated temperatures during coupling, as this can favor the dehydration side reaction.[16]
-
-
Protecting Group Strategy:
-
Ensure that a robust side-chain protecting group, such as tert-butyl (tBu), is used for the this compound residue. This sterically hinders the hydroxyl group and reduces its susceptibility to elimination.
-
-
Deprotection Conditions:
-
While standard Fmoc deprotection with piperidine is generally not the primary cause, prolonged exposure or the use of stronger bases could potentially contribute to dehydration. Ensure deprotection times are not excessively long.
-
Issue 2: A complex mixture of impurities is observed, with some peaks having a mass corresponding to the desired peptide plus the mass of the incoming amino acid.
Possible Cause: O-acylation of an unprotected or prematurely deprotected this compound side chain.
Troubleshooting Steps:
-
Verify Protecting Group Integrity:
-
Confirm that you are using a side-chain protected this compound derivative.
-
If you are synthesizing a long peptide, consider the possibility of slight lability of the protecting group over many cycles.
-
-
Coupling Protocol:
-
Equivalents of Reagents: Use a minimal excess of the activated amino acid and coupling reagents. A large excess can drive the O-acylation side reaction.
-
Pre-activation Time: Minimize the pre-activation time of the incoming amino acid to reduce the concentration of the highly reactive activated species in the reaction vessel.
-
Issue 3: Low coupling efficiency is observed for the amino acid following this compound.
Possible Cause: Steric hindrance from the this compound residue and its protecting group.
Troubleshooting Steps:
-
Optimize Coupling Reaction:
-
Extended Coupling Time: Increase the coupling time for the amino acid being coupled to the Hnv residue to allow the reaction to go to completion.
-
Double Coupling: Perform a second coupling of the same amino acid to ensure complete acylation of the deprotected N-terminus of the Hnv residue.
-
Choice of Coupling Reagent: For sterically hindered couplings, more potent activating reagents like HATU or HCTU may be necessary.[17]
-
-
Solvent Selection:
-
Ensure good swelling of the resin. Solvents like NMP or the use of solvent mixtures (e.g., DMF/DCM) can improve solvation and reaction kinetics.[17]
-
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-3-Hydroxynorvaline(tBu)-OH
This protocol is designed to minimize side reactions during the incorporation of the protected this compound.
Reagents:
-
Fmoc-L-3-Hydroxynorvaline(tBu)-OH (3 equivalents)
-
DIC (3 equivalents)
-
OxymaPure (3 equivalents)
-
DMF (synthesis grade)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using standard conditions (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-L-3-Hydroxynorvaline(tBu)-OH and OxymaPure in DMF.
-
Add the solution from step 4 to the resin, followed by the addition of DIC.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction for another hour or perform a second coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 2: Analytical HPLC Method for Detecting Dehydration
This method provides a starting point for the separation of the desired peptide from its dehydrated counterpart.
Instrumentation:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient:
A shallow gradient is recommended to achieve good separation. For example:
| Time (min) | % Solvent B |
| 0 | 10 |
| 40 | 60 |
| 45 | 90 |
| 50 | 90 |
| 51 | 10 |
| 60 | 10 |
Flow Rate: 1.0 mL/min Detection: UV at 220 nm
Expected Result: The dehydrated peptide, being more hydrophobic due to the presence of the double bond, is expected to elute after the desired peptide.
Visualizations
Workflow for Troubleshooting this compound Incorporation
Caption: Troubleshooting workflow for this compound incorporation.
Potential Side Reactions of this compound
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. hplc.eu [hplc.eu]
- 3. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 8. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 9. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. jbt.abrf.org [jbt.abrf.org]
- 13. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Conditions for 3-Hydroxynorvaline in Peptide Synthesizers
Welcome to the technical support center for the effective incorporation of 3-Hydroxynorvaline into synthetic peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this non-proteinogenic amino acid. This compound, with its secondary hydroxyl group, presents unique hurdles in solid-phase peptide synthesis (SPPS), primarily related to steric hindrance and potential side reactions. This document provides in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis outcomes.
Troubleshooting Guide: Navigating Common Issues with this compound Coupling
This section addresses specific problems you may encounter during the synthesis of peptides containing this compound, presented in a question-and-answer format.
Question 1: My synthesis shows a significant deletion of this compound in the final peptide, confirmed by LC-MS. What is the likely cause and how can I fix it?
Answer:
A major deletion at the this compound position almost certainly indicates a failed or incomplete coupling reaction. The β-hydroxyl group and the ethyl side chain can create steric hindrance, making the formation of the peptide bond more challenging than with simpler amino acids like alanine or glycine.
Probable Causes:
-
Insufficient Activation: The coupling reagent may not be potent enough to overcome the steric bulk of this compound.
-
Short Coupling Time: Standard coupling times may be insufficient for this sterically hindered amino acid.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing the activated this compound from accessing the N-terminal amine.[1][2]
Solutions:
-
Employ a Stronger Coupling Reagent: Switch to a more reactive coupling reagent. Urionium/aminium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides (e.g., DIC) alone for hindered couplings.[3][4][5] These reagents form highly reactive OAt or Oxyma esters, which can significantly improve coupling efficiency.[4][6]
-
Increase Coupling Time and/or Temperature: Extend the coupling time to at least 2 hours. If your synthesizer allows for temperature control, increasing the temperature to 50-75°C can also enhance the reaction rate.[7]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[3][8] This is a very common and effective strategy for difficult couplings.
-
Use a Disaggregating Solvent: If you suspect peptide aggregation, consider using a solvent mixture known to disrupt secondary structures. A common choice is to add a small percentage of dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) to your DMF solvent.[1][9]
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Question 2: My LC-MS analysis shows a peak with the correct mass, but it elutes earlier than expected and I observe a mixture of diastereomers. What could be happening?
Answer:
This issue points towards racemization of the this compound during the activation/coupling step. Racemization is the loss of stereochemical integrity at the alpha-carbon, leading to a mixture of L- and D-isomers.[10][11] This is a common side reaction in peptide synthesis, especially with hindered amino acids.[1]
Probable Causes:
-
Over-activation: The activated amino acid can form an oxazolone intermediate, which is prone to racemization.[10][11]
-
Excess Base: The presence of a strong, non-nucleophilic base like diisopropylethylamine (DIPEA or DIEA) can promote racemization by abstracting the alpha-proton.[11]
-
Inadequate Additives: Coupling reagents like DIC require additives to suppress racemization.
Solutions:
-
Use Racemization-Suppressing Additives: When using carbodiimide coupling reagents like DIC, always include an additive such as Oxyma Pure or 1-hydroxybenzotriazole (HOBt).[5][12] Oxyma Pure is often preferred as it is non-explosive and highly effective at minimizing racemization.[4]
-
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the coupling. Typically, 2 equivalents of DIEA are sufficient. For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM).
-
Choose the Right Coupling Reagent: Urionium/aminium reagents that incorporate a racemization-suppressing moiety, such as COMU (which contains Oxyma), are excellent choices.[5]
-
Lower the Temperature: If possible, perform the coupling at 0°C or room temperature, as higher temperatures can accelerate racemization.
Question 3: I've observed a side product with a mass corresponding to the addition of my desired peptide plus an acetyl group or another amino acid. What is this and how do I prevent it?
Answer:
This side product is likely due to O-acylation of the unprotected hydroxyl group on the this compound side chain. The hydroxyl group can act as a nucleophile and attack the activated carboxyl group of another incoming amino acid or any capping reagents like acetic anhydride.[13]
Probable Causes:
-
Unprotected Hydroxyl Group: The hydroxyl side chain of this compound is reactive and susceptible to acylation.
-
High Reagent Concentration: A large excess of the activated amino acid increases the likelihood of side chain acylation.
Solutions:
-
Protect the Hydroxyl Group: The most robust solution is to use a protected form of this compound, such as Fmoc-L-Thr(tBu)-OH's structural analog, Fmoc-3-Hydroxynorvaline(tBu)-OH. The tert-butyl (tBu) protecting group is stable to the basic conditions of Fmoc deprotection but is easily removed during the final acidic cleavage with trifluoroacetic acid (TFA).[14]
-
Optimize Reagent Equivalents: If using unprotected this compound, use a minimal excess of the activated amino acid (e.g., 3-4 equivalents) to reduce the chance of O-acylation.
-
Careful Selection of Capping Reagent: If a capping step is necessary after the this compound coupling, be aware that acetic anhydride will likely cap the hydroxyl group as well.
Caption: Potential side reactions during the coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for incorporating this compound?
A: For sterically hindered amino acids like this compound, uronium/aminium-based reagents are highly recommended.[3][15] The order of reactivity is generally considered to be OAt > Oxyma > OBt esters.[6] Therefore, reagents like HATU (generates OAt esters) and COMU (generates Oxyma esters) are excellent first choices.[4][5] HCTU is also a very effective and widely used reagent.[3]
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| HATU | (Internal HOAt) | DIEA/NMM | Very high reactivity, low racemization.[4][6] | Higher cost. |
| HCTU | (Internal 6-Cl-HOBt) | DIEA/NMM | High reactivity, good for difficult couplings.[3] | Can cause guanidinylation of the N-terminal amine.[6] |
| COMU | (Internal Oxyma) | DIEA/NMM | High reactivity, non-explosive byproducts, low racemization.[5] | Limited solution stability.[6] |
| DIC/Oxyma Pure | Oxyma Pure | DIEA/NMM | Cost-effective, low racemization, non-explosive.[4][16] | Slower activation compared to uronium salts. |
Q2: Should I protect the hydroxyl group of this compound?
A: While synthesis can sometimes be achieved without protection, especially in shorter peptides, it is highly recommended to use a side-chain protected derivative, such as one with a tert-butyl (tBu) group.[13] This preemptively prevents O-acylation, which can complicate purification and lower the yield of your target peptide. The use of a protecting group provides a more robust and reliable synthetic strategy.[14]
Q3: What is a good standard protocol for coupling this compound?
A: Below is a reliable starting protocol for automated peptide synthesizers.
Experimental Protocol: Optimized Coupling of this compound
This protocol assumes the use of a side-chain protected Fmoc-3-Hydroxynorvaline(tBu)-OH.
Reagents:
-
Amino Acid Solution: 0.5 M Fmoc-3-Hydroxynorvaline(tBu)-OH in DMF.[8]
-
Activator Solution: 0.5 M HATU in DMF.
-
Base Solution: 2 M N,N-Diisopropylethylamine (DIEA) in NMP.
-
Deprotection Solution: 20% Piperidine in DMF.
-
Washing Solvent: DMF.
Methodology:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with the deprotection solution for 3 minutes.
-
Drain and repeat the deprotection treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Cycle (Double Coupling Recommended):
-
First Coupling:
-
Add the Fmoc-3-Hydroxynorvaline(tBu)-OH solution (4 eq.), HATU solution (3.9 eq.), and DIEA solution (8 eq.) to the reaction vessel.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat the addition of the amino acid, activator, and base solutions.
-
Allow the second coupling to proceed for 45-60 minutes.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 times) to prepare for the next deprotection cycle.
-
-
-
Monitoring:
-
Perform a Kaiser test after the second coupling to ensure the absence of free primary amines, indicating a complete reaction.[17] A negative result (yellow beads) confirms the coupling was successful.
-
References
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 16, 2026.
- VDOC.PUB. (n.d.). Side Reactions In Peptide Synthesis [PDF]. Retrieved January 16, 2026.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved January 16, 2026.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 16, 2026.
-
Wikipedia. (2023, October 27). Peptide synthesis. Retrieved January 16, 2026, from [Link]
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved January 16, 2026.
-
Gyros Protein Technologies. (2019, April 4). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved January 16, 2026, from [Link]
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 16, 2026.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 16, 2026.
-
Reddit. (2024, August 22). Best peptide coupling method in DMF? : r/Chempros. Retrieved January 16, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Retrieved January 16, 2026.
- PubMed Central - NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved January 16, 2026.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 16, 2026, from [Link]
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved January 16, 2026.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved January 16, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. vdoc.pub [vdoc.pub]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. jpt.com [jpt.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in the synthesis of 3-Hydroxynorvaline-containing peptides
Welcome to the technical support center for troubleshooting low yields in the synthesis of peptides containing 3-Hydroxynorvaline (Hnv). As a non-proteinogenic amino acid with a secondary hydroxyl group, Hnv presents unique challenges in solid-phase peptide synthesis (SPPS). This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to help you diagnose and resolve common synthetic issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields when incorporating this compound?
Low coupling yields are frequently due to a combination of steric hindrance and reduced nucleophilicity.[1] The β-hydroxyl and ethyl side chain of this compound physically obstruct the incoming activated amino acid, slowing the reaction.[1] Standard coupling reagents may not be potent enough to overcome this hindrance, leading to incomplete reactions and deletion sequences.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered residues like Hnv, powerful onium-salt-based reagents are recommended. Uronium/aminium salts such as HATU, HCTU, and COMU are highly effective because they form reactive OAt or OBt active esters that can overcome steric challenges.[1][2][3] Phosphonium salts like PyBOP are also a good choice as they avoid potential guanidinylation side reactions associated with some uronium reagents.[2][3]
Q3: Is it necessary to protect the side-chain hydroxyl group of this compound?
While synthesis can sometimes proceed with an unprotected hydroxyl group, protecting it is a crucial strategy to prevent side reactions and improve yield.[4] The most common side reactions involving the unprotected hydroxyl group are dehydration and N→O acyl migration.[5][6] A tert-butyl (tBu) ether is a standard protecting group, as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA).
Q4: How can I prevent the dehydration of the 3-hydroxyl group during synthesis?
Dehydration, which forms an unsaturated α,β-dehydro-amino acid residue, is a common side reaction for β-hydroxy amino acids, often catalyzed by acid or base.[7] Key prevention strategies include:
-
Side-Chain Protection: Using a protecting group like tBu on the hydroxyl moiety is the most effective method.
-
Optimized Reagents: Avoid over-activation of the carboxylic acid, which can promote side reactions.[8] Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress dehydration.[9]
-
Mild Cleavage Conditions: During the final cleavage from the resin, use a milder TFA "cocktail" with scavengers and reduced reaction time or temperature to minimize acid-catalyzed dehydration.
Q5: What is N→O acyl migration and how can it be avoided?
N→O acyl migration is a well-known side reaction in peptides containing serine or threonine, and it can also occur with this compound, particularly under strong acidic conditions.[5][6][10] The peptide backbone's amide bond rearranges to form an ester bond with the side-chain hydroxyl group. This ester is labile and can be cleaved during subsequent workup or purification, leading to peptide fragmentation and low yield. To avoid this:
-
Protect the Hydroxyl Group: This is the most direct way to prevent the migration.
-
Use Milder Cleavage Reagents: Avoid prolonged exposure to strong acids like HF or high concentrations of TFA. A cleavage cocktail with a lower TFA concentration and the inclusion of scavengers is recommended.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving the root causes of low yield.
Problem: Incomplete or Slow Coupling Reactions
Incomplete coupling of Hnv or the subsequent amino acid is a major source of deletion impurities and reduced overall yield.
Root Cause Analysis
-
Steric Hindrance: The bulky side chain of Hnv significantly slows down the kinetics of the coupling reaction.[1]
-
Peptide Aggregation: Sequences containing multiple hydrophobic residues, including Hnv, can aggregate on the solid support, making reactive sites inaccessible.[1][11]
-
Inefficient Activation: Standard carbodiimide reagents like DCC or DIC may not generate a sufficiently reactive activated ester to overcome the steric barrier presented by Hnv.[1]
Solutions & Protocols
-
Select a High-Potency Coupling Reagent: For challenging couplings involving Hnv, stronger reagents are necessary. The choice of reagent is critical for success.[12]
Coupling Reagent Class Key Advantages Potential Issues HATU Aminium/Uronium Highly efficient for hindered couplings; forms highly reactive OAt esters.[2][3][13] Based on potentially explosive HOAt; can cause N-terminal guanidinylation.[2] HCTU Aminium/Uronium More cost-effective than HATU with similar high reactivity. Can cause guanidinylation. COMU Aminium/Uronium High efficiency comparable to HATU; safer as it's based on non-explosive OxymaPure.[2][3] Limited stability in solution.[2] PyBOP Phosphonium Efficient coupling; avoids guanidinylation side reactions.[2][3] Generally less reactive than HATU.[2] -
Optimize Reaction Conditions:
-
Extended Coupling Time: Double the standard coupling time for the Hnv residue and the following residue. Monitor the reaction using a qualitative test like the Kaiser test to ensure completion.
-
Double Coupling: Perform the coupling step twice before proceeding to the deprotection of the next amino acid.
-
Elevated Temperature: For extremely difficult sequences, microwave-assisted synthesis can be employed to provide the energy needed to overcome aggregation and accelerate coupling.[11]
-
Problem: Yield Loss Due to Side Reactions
Side reactions involving the Hnv residue can occur during coupling, deprotection, or final cleavage, leading to difficult-to-remove impurities and significant yield reduction.[8][14]
Root Cause Analysis & Mitigation
Dehydration results in the formation of an α,β-unsaturated amino acid, altering the peptide's structure and biological activity. This can be triggered by both basic (during Fmoc deprotection) and acidic (during cleavage) conditions.[7]
Caption: Acid-catalyzed dehydration of a β-hydroxy residue.
Mitigation Strategy:
-
Orthogonal Protection: The most robust solution is to use an orthogonally protected Hnv derivative, such as Fmoc-L-3-Hydroxynorvaline(tBu)-OH . The tert-butyl group is stable to piperidine but is removed during the final TFA cleavage, effectively preventing dehydration throughout the synthesis cycles.[15][16]
-
Milder Reagents: If using unprotected Hnv, avoid excessively strong bases or acids. Additives like HOBt or OxymaPure during coupling can buffer the reaction and reduce the risk of base-catalyzed dehydration.[9]
This rearrangement is particularly problematic during the final acid-mediated cleavage step. The resulting O-acyl isopeptide (an ester) is often unstable and may not survive purification, leading to cleavage of the peptide chain.[5][10]
Caption: Mechanism of N→O Acyl Migration under acidic conditions.
Mitigation Strategy:
-
Side-Chain Protection: As with dehydration, using Fmoc-L-3-Hydroxynorvaline(tBu)-OH is the most effective preventative measure.
-
Optimized Cleavage Protocol: If using an unprotected residue, minimize the risk of acyl migration by modifying the cleavage step. See the "Key Protocols" section below for a detailed procedure.
Problem: Purification Challenges
Low purity of the crude product complicates purification and often leads to a low recovery of the final peptide.
Root Cause Analysis
-
Co-elution of Impurities: Deletion sequences (from incomplete coupling) and side-product peptides (like the dehydrated form) often have similar hydrophobicity to the target peptide, making them difficult to separate using standard reverse-phase HPLC (RP-HPLC).[17]
-
Presence of Scavenger Adducts: Reactive species formed during cleavage can attach to the peptide if insufficient scavengers are used.
Solutions
-
Optimize HPLC Gradient: Use a shallower acetonitrile gradient during RP-HPLC purification to improve the resolution between the target peptide and closely eluting impurities.[17][18]
-
Alternative Chromatography: If co-elution persists, a secondary purification step using a different chromatographic mode, such as ion-exchange chromatography, may be necessary.
-
Flash Chromatography Pre-purification: For very crude samples, using flash chromatography can be a cost-effective way to remove a significant portion of impurities before final polishing with preparative HPLC.[19]
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low peptide yield.
Key Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-3-Hydroxynorvaline(tBu)-OH
This protocol is designed to maximize coupling efficiency and minimize side reactions.
-
Resin Swelling: Swell the peptide-resin thoroughly in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (1 x 3 min, 1 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin extensively with DMF (at least 6 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, pre-activate the amino acid. For a 0.1 mmol scale synthesis, use:
-
Fmoc-Hnv(tBu)-OH: 4 equivalents (0.4 mmol)
-
HATU: 3.9 equivalents (0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 8 equivalents (0.8 mmol)
-
Dissolve in DMF. Allow to activate for 2-3 minutes before adding to the resin.
-
-
Coupling: Add the activation mixture to the resin. Let the reaction proceed for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete reaction, continue coupling for another 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Mild Cleavage to Minimize Side Reactions
This protocol is recommended when using unprotected Hnv to reduce the risk of dehydration and N→O acyl migration.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard "soft" cocktail is:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Let the reaction proceed at room temperature for 1.5 to 2 hours. Avoid longer cleavage times.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum before purification.
References
-
Side Reactions In Peptide Synthesis [PDF]. (n.d.). VDOC.PUB. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed. Retrieved from [Link]
-
Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. (n.d.). ACS Publications. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. (n.d.). PubMed. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]
-
Peptide Purification. (2020). YouTube. Retrieved from [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. Retrieved from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved from [Link]
-
Mechanism of NO and ON intramolecular acyl migration reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC - NIH. Retrieved from [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025). PMC - NIH. Retrieved from [Link]
-
Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Rapid Flow-Based Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. (2025). ResearchGate. Retrieved from [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (n.d.). NIH. Retrieved from [Link]
-
Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. (2023). MDPI. Retrieved from [Link]
-
Chemical structures of alpha and beta hydroxy and amino acid monomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Dehydration of Aldol Products - Synthesis of Enones. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PMC - PubMed Central. Retrieved from [Link]
-
β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. vdoc.pub [vdoc.pub]
- 5. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. bachem.com [bachem.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 19. youtube.com [youtube.com]
Methods for removing by-products from 3-Hydroxynorvaline synthesis
A Guide to By-Product Removal and Purification
Welcome to the technical support guide for the synthesis of 3-Hydroxynorvaline (HNV). As a non-proteinogenic amino acid, HNV is a critical building block in drug development and biomedical research, particularly in the design of synthetic antigens for cancer vaccines.[1] Achieving high purity is paramount for these applications. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for identifying and removing common by-products encountered during HNV synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding impurities in this compound synthesis.
FAQ 1: What are the most common by-products in this compound synthesis?
The by-products in your HNV synthesis are highly dependent on the synthetic route employed. However, several classes of impurities are common across various methods, such as aldol reactions or biocatalytic approaches.
-
Diastereomers: this compound has two chiral centers (at C2-alpha and C3-beta positions), meaning it can exist as four stereoisomers (two pairs of enantiomers). A non-stereoselective or partially stereoselective synthesis will inevitably produce a mixture of diastereomers (e.g., syn and anti forms).[2][3] The separation of these diastereomers is often the most significant purification challenge.[4][5]
-
Unreacted Starting Materials: Residual starting materials, such as the initial aldehyde (e.g., propanal) and glycine derivatives (like glycine Schiff bases), are common impurities. Their removal is typically straightforward due to significant differences in physicochemical properties compared to the amino acid product.
-
Aldol Condensation Products: In syntheses proceeding via an aldol addition mechanism, a common side reaction is the elimination of water from the β-hydroxy carbonyl intermediate to form an α,β-unsaturated carbonyl compound.[6][7] This is particularly prevalent under harsh basic or acidic conditions or at elevated temperatures.
-
Reagents and Catalysts: Impurities can also include residual catalysts (e.g., organocatalysts, metal catalysts) or reagents used in the reaction.[2]
FAQ 2: How can I effectively monitor the progress of my synthesis and the formation of by-products?
Real-time or quasi-real-time reaction monitoring is crucial for optimizing reaction conditions and minimizing by-product formation.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product and major by-products. A commercial standard of DL-3-Hydroxynorvaline is available for comparison.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis. It can precisely track the conversion rate and, more importantly, determine the diastereomeric ratio (dr) of the product. For accurate analysis of all stereoisomers, derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is often necessary before analysis on a standard C18 column.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for monitoring the reaction in real-time (if instrumentation allows) or by analyzing aliquots. It can be used to determine the conversion of starting materials and the diastereomeric ratio of the product by integrating characteristic signals of the different isomers in the crude reaction mixture.[2]
FAQ 3: What is the first step I should take when my final product has low purity?
When faced with an impure product, a systematic approach is essential. The first step is to identify the impurities . A combination of analytical techniques is recommended:
-
Obtain an HPLC chromatogram: This will reveal the number of components and their relative abundance.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the molecular weights of the impurities, offering crucial clues to their identity (e.g., unreacted starting material, dehydrated product).
-
Perform ¹H NMR on the crude product: This can confirm the structure of the desired product and help identify impurities by comparing the spectrum to that of pure starting materials and by looking for characteristic signals of expected by-products (e.g., vinyl protons for a dehydrated product).
Once the impurities are identified, you can select the most appropriate purification strategy as detailed in the troubleshooting guides below.
Part 2: Troubleshooting Guides for By-Product Removal
This section provides detailed solutions to specific purification challenges.
Issue 1: My final product is a mixture of diastereomers. How can I separate them?
The separation of diastereomers is possible because they have different physical properties. The choice of method depends on the scale of the synthesis, the properties of the diastereomers, and the available equipment.
Decision Workflow for Diastereomer Separation
Caption: Workflow for selecting a diastereomer separation method.
Method A: Flash Column Chromatography
Flash chromatography is a highly effective technique for separating diastereomers on a milligram to gram scale. The principle relies on the differential partitioning of the isomers between a stationary phase (typically silica gel) and a mobile phase.[2]
Causality: Diastereomers, while stereoisomers, have different 3D arrangements of atoms. This results in distinct dipole moments and abilities to interact (e.g., via hydrogen bonding) with the polar silica gel surface, leading to different retention times and enabling separation.
Step-by-Step Protocol:
-
Solvent System Selection: Use TLC to screen for an optimal solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system will show good separation (ΔRf > 0.1) with the product Rf values between 0.2 and 0.4.
-
Column Packing: Dry pack the column with silica gel, then flush with the chosen mobile phase until the bed is stable and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM). For less soluble samples, a "dry loading" technique is preferred: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure diastereomers.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Typical Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol gradients | Balances polarity to achieve differential elution. |
| Sample Loading | Dry loading | Prevents band broadening and improves resolution. |
| Fraction Analysis | TLC with UV and/or staining (e.g., ninhydrin) | Ninhydrin stain is specific for primary/secondary amines. |
Method B: Fractional Crystallization
For larger quantities, fractional crystallization is often more economical. This method exploits slight differences in the solubility of diastereomers in a specific solvent.
Causality: The different shapes of diastereomers affect how well they pack into a crystal lattice. One diastereomer will typically form a more stable, less soluble crystal lattice in a given solvent, allowing it to crystallize out of solution while the other remains dissolved.[4] The success of this technique is highly dependent on finding the right solvent and controlling conditions like temperature and cooling rate.[4][9]
Step-by-Step Protocol:
-
Solvent Screening: Identify a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Test various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures).
-
Dissolution: Dissolve the diastereomeric mixture in the minimum amount of boiling solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. Seeding with a pure crystal of the desired diastereomer can promote selective crystallization.
-
Isolation: Collect the crystals by filtration. Wash them with a small amount of the cold crystallization solvent.
-
Purity Check: Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR.
-
Recrystallization: If necessary, repeat the process (recrystallize) to achieve the desired purity. The mother liquor can be concentrated and recrystallized to recover more of the second diastereomer.[10][11]
Issue 2: My product is contaminated with unreacted starting materials.
Removing unreacted aldehydes and protected glycine derivatives is typically simpler than separating diastereomers due to larger differences in their chemical properties compared to the zwitterionic amino acid product.
Purification Workflow for Starting Material Removal
Caption: Workflow for purification via acid-base extraction.
Method: Acid-Base Extraction
This classic technique leverages the amphoteric nature of the amino acid product.
Causality: this compound contains both a basic amino group and an acidic carboxylic acid group. By adjusting the pH of an aqueous solution, its charge state and solubility can be manipulated.
-
At low pH (<2): The amino group is protonated (-NH₃⁺), making the molecule a cation and highly soluble in water.
-
At high pH (>9): The carboxylic acid is deprotonated (-COO⁻), making the molecule an anion and soluble in water.
-
At the isoelectric point (pI, typically pH 5-6): The molecule exists as a neutral zwitterion, where its aqueous solubility is at a minimum.
Most organic impurities, like aldehydes or benzophenone imines, are neutral and will remain in the organic phase regardless of the aqueous pH.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute acidic solution (e.g., 1M HCl). The HNV will move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers. Perform a "back-extraction" by washing this combined layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Neutralization: Slowly add a base (e.g., NaHCO₃ or dilute NaOH) to the aqueous layer with stirring until the pH reaches the isoelectric point (~6-7). The this compound will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration. Wash the solid with cold water and dry under vacuum.
Part 3: Key Protocols and Data
Protocol 1: Analytical HPLC Method for Stereochemical Analysis
This protocol is for assessing the diastereomeric and/or enantiomeric purity of this compound after derivatization with Marfey's Reagent (L-FDAA).[8]
-
Sample Preparation:
-
To ~0.1 mg of HNV sample in a vial, add 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and neutralize by adding 100 µL of 1 M HCl.
-
Dilute with the mobile phase to a final concentration of ~0.1 mg/mL for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 × 50 mm, 1.8 µm).[8]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 50% B over 25 minutes.
-
Flow Rate: 0.35 mL/min.
-
Detection: UV at 340 nm.
-
Expected Outcome: The four possible stereoisomers of HNV will yield four separable diastereomeric derivatives, allowing for precise quantification of the stereochemical purity.
-
Protocol 2: General Protocol for Recrystallization
This protocol provides a general method for purifying solid this compound.[10][11]
-
Choose a Solvent: Use a solvent system in which HNV is sparingly soluble at room temperature but very soluble when hot (e.g., water/ethanol mixture).
-
Dissolve the Solute: Place the impure HNV in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the HNV is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate and Wash: Collect the crystals using vacuum filtration. Gently break the vacuum and add a small amount of ice-cold solvent to wash the crystals. Reapply the vacuum.
-
Drying: Dry the purified crystals in a vacuum oven. Determine the melting point and obtain an HPLC or NMR spectrum to confirm purity.
References
-
Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids by ObiH. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Barbera, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. Available at: [Link]
-
Grell, E., et al. (2021). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. University of Wisconsin–Madison Research. Available at: [Link]
-
Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Schmitz, C. L., et al. (2017). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Available at: [Link]
- Process for preparing beta-amino-alpha-hydroxy acid derivatives. (1999). Google Patents.
-
Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. (2021). ResearchGate. Available at: [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
DL-3-Hydroxynorvaline. (n.d.). MilliporeSigma. Retrieved January 16, 2026, from [Link]
-
Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase. Applied and Environmental Microbiology. Available at: [Link]
-
Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
- Separation of diastereomers by extractive distillation. (1989). Google Patents.
-
Balamurugan, K., et al. (2023). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. MDPI. Available at: [Link]
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
n-methyl-3,4-dihydroxyphenylalanine. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
(2S,3R)-3-Hydroxynorvaline. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Showing metabocard for this compound (HMDB0244983). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
Using Aldol Reactions in Synthesis. (2022). Chemistry LibreTexts. Available at: [Link]
-
Barbera, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Cleavage Conditions for Peptides with 3-Hydroxynorvaline from Solid Support
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids such as 3-Hydroxynorvaline (Hnv) into peptide structures is a key strategy for developing novel therapeutics with improved efficacy and stability. However, the secondary alcohol on the Hnv side chain presents a significant challenge during the final cleavage from the solid support, as it is highly susceptible to acid-catalyzed dehydration. This guide provides in-depth technical assistance, troubleshooting strategies, and optimized protocols to minimize this side reaction and ensure the integrity of your synthetic peptide.
Troubleshooting Guide & FAQs
This section addresses common problems and questions that arise during the cleavage of peptides containing this compound.
Q1: What is the primary side reaction affecting this compound during TFA cleavage and why does it occur?
The predominant side reaction is the dehydration of the 3-hydroxyl group on the norvaline side chain, resulting in the formation of a 2-amino-4-hexenoic acid residue. This elimination reaction is catalyzed by the strong acid, typically trifluoroacetic acid (TFA), used in the cleavage cocktail. The reaction proceeds via an E1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which is then stabilized by the loss of a proton from an adjacent carbon, forming a double bond.[1][2][3][4] Secondary alcohols, like the one in this compound, are particularly prone to this reaction due to the relative stability of the secondary carbocation intermediate.[5]
Q2: My mass spectrometry analysis shows a significant peak with a mass loss of 18 Da. What does this indicate and how can I prevent it?
A mass loss of 18 Da is the characteristic signature of a dehydration event, where a water molecule has been eliminated from the peptide.[6][7] In the context of a this compound-containing peptide, this strongly suggests the formation of the dehydrated analog. To minimize this side reaction, several strategies can be employed:
-
Modification of the Cleavage Cocktail: Reducing the concentration of TFA can decrease the rate of dehydration. However, this must be balanced with the requirement for complete removal of other side-chain protecting groups.[8]
-
Lowering the Reaction Temperature: Performing the cleavage at a reduced temperature (e.g., 0-4 °C) can significantly slow down the rate of the dehydration reaction.
-
Minimizing Cleavage Time: The duration of exposure to the strong acidic environment should be kept to the minimum necessary for complete cleavage and deprotection.
-
Inclusion of Scavengers: While traditional carbocation scavengers are essential, the composition of the scavenger cocktail can be optimized to create a less dehydrating environment.
Q3: What are the recommended cleavage cocktail compositions for minimizing dehydration of this compound?
The ideal cleavage cocktail will depend on the overall composition of your peptide. However, for peptides containing acid-sensitive residues like this compound, a modification of the standard "Reagent K" or the use of a milder TFA "cocktail" is recommended.
Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound
| Reagent | Standard Cocktail (High Acidity) | Optimized Cocktail (Reduced Dehydration) |
| Trifluoroacetic Acid (TFA) | 95% | 90% |
| Water | 2.5% | 5% |
| Triisopropylsilane (TIS) | 2.5% | 5% |
| Dithiothreitol (DTT) | - | Optional (for Cys-containing peptides) |
Rationale for the Optimized Cocktail:
-
Reduced TFA Concentration: A lower concentration of TFA reduces the overall acidity of the medium, thereby decreasing the rate of the acid-catalyzed dehydration.[9][10]
-
Increased Water Content: Water can act as a weak nucleophile and can help to quench the carbocation intermediate, competing with the elimination reaction.
-
Increased Triisopropylsilane (TIS) Content: TIS is an excellent scavenger of carbocations generated from protecting groups, which can also contribute to a more reactive environment.
Q4: How can I definitively confirm and characterize the dehydrated peptide side product?
The primary method for identification is mass spectrometry (MS). As noted, a mass loss of 18 Da is a key indicator. For more detailed characterization, tandem mass spectrometry (MS/MS) can be employed.[6][7][11] Fragmentation of the dehydrated peptide will reveal the location of the modification by a corresponding mass shift in the fragment ions containing the modified this compound residue. Reversed-phase high-performance liquid chromatography (RP-HPLC) will also show a distinct, typically more hydrophobic, peak for the dehydrated product compared to the desired peptide.[12]
Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the cleavage of a this compound-containing peptide from solid support, designed to minimize the risk of dehydration.
Protocol 1: Low-Impact TFA Cleavage for Hnv-Containing Peptides
Objective: To efficiently cleave a peptide containing this compound from the solid support while minimizing the formation of the dehydrated side product.
Materials:
-
Peptide-bound resin (fully dried)
-
Optimized Cleavage Cocktail: TFA/Water/TIS (90:5:5 v/v/v)
-
Ice bath
-
Reaction vessel with a sintered glass filter
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge and appropriate tubes
-
Nitrogen or argon gas for drying
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel. Ensure the resin is thoroughly dry to prevent dilution of the TFA.
-
Pre-chilling: Cool the reaction vessel containing the resin and the freshly prepared, pre-chilled cleavage cocktail separately in an ice bath for at least 15 minutes.
-
Initiation of Cleavage: Add the cold cleavage cocktail to the resin. A general guideline is to use 10 mL of the cocktail per gram of resin.
-
Reaction Conditions: Gently agitate the slurry at 0-4 °C. The optimal reaction time should be determined empirically for your specific peptide, starting with a 1.5 to 2-hour duration.
-
Monitoring the Reaction: If possible, take a small aliquot of the cleavage solution at intermediate time points (e.g., 1 hour), precipitate the peptide with cold ether, and analyze by LC-MS to assess the extent of cleavage and dehydration.
-
Peptide Precipitation: Once the cleavage is complete, filter the resin and collect the TFA solution containing the peptide. Slowly add the filtrate to a 10-fold excess of cold ether to precipitate the peptide.
-
Washing and Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and TFA.
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen or argon, or in a vacuum desiccator.
-
Analysis: Reconstitute the peptide in a suitable solvent (e.g., a solution of acetonitrile and water with a small amount of acetic or formic acid) and analyze by RP-HPLC and MS to determine purity and confirm the molecular weight.[12]
Visual Representations of Key Processes
The following diagrams provide a visual summary of the cleavage workflow and the chemical mechanism of this compound dehydration.
Caption: The E1 mechanism for acid-catalyzed dehydration of this compound.
By implementing these optimized conditions and understanding the underlying chemical principles, researchers can significantly improve the yield and purity of synthetic peptides containing this compound, a crucial step in the development of novel peptide-based therapeutics.
References
-
Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. [Link]
-
Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
-
Dehydration of peptide [M + H]+ ions in the gas phase | Journal of the American Society for Mass Spectrometry. [Link]
-
Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC. [Link]
-
Chemical Cleavage of Polypeptides - Springer Nature Experiments. [Link]
-
Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor - PubMed. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - NIH. [Link]
-
Optimization of the Cleavage Reaction for Cyanylated Cysteinyl Proteins for Efficient and Simplified Mass Mapping - PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement - YouTube. [Link]
-
Acid-Catalyzed Dehydration - YouTube. [Link]
-
SPPS Tips For Success Handout - Mesa Labs. [Link]
-
Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc. [Link]
-
Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Study.com. [Link]
-
Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed. [Link]
-
This compound | C5H11NO3 | CID 65097 - PubChem - NIH. [Link]
-
Acid-Catalyzed Hydration & Dehydration - YouTube. [Link]
-
14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols under Hydrothermal Conditions - Arizona State University. [Link]
-
Fundamental investigation of impact of water and TFA additions in peptide sub/supercritical fluid separations - PubMed. [Link]
-
Lability of N-alkylated peptides towards TFA cleavage - PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fundamental investigation of impact of water and TFA additions in peptide sub/supercritical fluid separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 3-Hydroxynorvaline vs. Threonine and Their Impact on Peptide Stability and Conformation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide design and therapeutic development, the choice of amino acid residues is paramount in dictating the final properties of a molecule. While the 20 proteinogenic amino acids form the fundamental alphabet of peptide chemistry, the exploration of non-proteinogenic amino acids opens up a vast space for modulating peptide stability, conformation, and biological activity. This guide provides a detailed comparison between the canonical amino acid L-threonine and its non-proteinogenic analog, 3-hydroxynorvaline, focusing on their potential effects on peptide stability and conformation.
Introduction: The Significance of Hydroxylated Amino Acids
Threonine, an essential amino acid, plays a crucial role in protein structure and function.[1] Its hydroxyl group is a key participant in hydrogen bonding, contributing to the stabilization of secondary structures like alpha-helices and beta-sheets.[1] Furthermore, the hydroxyl moiety serves as a site for post-translational modifications, most notably phosphorylation, which is a cornerstone of cellular signaling.[1]
This compound, as a structural analog of threonine, presents an intriguing alternative for peptide chemists.[2][3] It shares the characteristic β-hydroxyl group but possesses an ethyl group instead of a methyl group in its side chain. This subtle difference in steric bulk and hydrophobicity can have profound implications for the local and global conformation of a peptide, as well as its resistance to enzymatic degradation. While direct comparative studies are limited, this guide synthesizes existing knowledge and proposes experimental frameworks to elucidate the distinct contributions of these two amino acids to peptide science.
Structural and Chemical Properties: A Tale of Two Side Chains
| Property | L-Threonine (Thr, T) | This compound (Hnv) |
| Chemical Formula | C4H9NO3 | C5H11NO3 |
| Molecular Weight | 119.12 g/mol | 133.15 g/mol [2] |
| Side Chain | -CH(OH)CH3 | -CH(OH)CH2CH3 |
| Classification | Proteinogenic, Essential | Non-proteinogenic |
| Key Functional Group | β-hydroxyl group | β-hydroxyl group |
| Stereocenters | Two (α-carbon, β-carbon) | Two (α-carbon, β-carbon) |
The additional methylene group in the side chain of this compound introduces greater steric hindrance compared to threonine. This seemingly minor alteration can influence the accessible dihedral angles (phi and psi) of the peptide backbone, potentially favoring or disfavoring specific secondary structures.
Effects on Peptide Conformation: Extrapolations and Hypotheses
The incorporation of threonine into a peptide sequence has been shown to influence its conformational equilibrium, with studies indicating a propensity to favor β-turn formation.[1] This is attributed to the ability of the hydroxyl group to form intramolecular hydrogen bonds that stabilize these folded structures.
For this compound, while direct experimental data on its conformational preferences within a peptide are scarce, we can formulate hypotheses based on its structure:
-
Induction of Turns: Similar to threonine, the β-hydroxyl group of this compound can participate in hydrogen bonding to stabilize turn structures. The larger ethyl group might, however, impose different steric constraints, potentially favoring a specific type of β-turn or altering the turn geometry.
-
Helical Propensities: The increased steric bulk of the this compound side chain could disfavor its incorporation into tightly packed α-helices. Conversely, in more solvent-exposed helical regions, the ethyl group might engage in hydrophobic interactions that could stabilize the helical fold.
-
β-Sheet Formation: In β-sheets, the side chains project alternately above and below the plane of the sheet. The larger side chain of this compound could influence inter-sheet packing and stability.
To definitively assess these conformational effects, the following experimental workflow is proposed:
Figure 1: Workflow for comparative conformational analysis.
Impact on Peptide Stability: A Frontier of Investigation
Peptide stability is a critical parameter for therapeutic applications, encompassing both thermal stability and resistance to proteolytic degradation.
Thermal Stability
The thermal stability of a peptide is a measure of its ability to maintain its folded structure at elevated temperatures. The substitution of threonine with this compound could impact thermal stability in several ways:
-
Enhanced Hydrophobic Interactions: The larger ethyl group of this compound could lead to more extensive hydrophobic interactions within the core of a folded peptide, potentially increasing its melting temperature (Tm).
-
Steric Strain: Conversely, the increased steric bulk could introduce strain into the folded structure, leading to a decrease in thermal stability.
A differential scanning calorimetry (DSC) or temperature-controlled circular dichroism experiment would be instrumental in quantifying these effects.
Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases. The incorporation of non-proteinogenic amino acids is a well-established strategy to enhance proteolytic resistance. It is hypothesized that substituting threonine with this compound would increase the peptide's stability against enzymatic cleavage for the following reasons:
-
Steric Hindrance: The bulkier side chain of this compound in the vicinity of a cleavage site can sterically hinder the approach of a protease.
-
Altered Recognition: Proteases often exhibit high specificity for their substrates. The subtle change from a methyl to an ethyl group may be sufficient to disrupt the recognition of the peptide by the enzyme's active site.
The following experimental protocol outlines a method for comparing the proteolytic stability of threonine- and this compound-containing peptides.
Figure 2: Workflow for assessing proteolytic stability.
Experimental Protocols
Protocol 1: Comparative Conformational Analysis using Circular Dichroism (CD) Spectroscopy
-
Peptide Synthesis and Purification: Synthesize the threonine-containing peptide and its this compound-substituted analog using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.
-
Sample Preparation: Prepare stock solutions of each peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration of each peptide solution by UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis.
-
CD Spectra Acquisition:
-
Record far-UV CD spectra (190-260 nm) for each peptide at a concentration of 20-50 µM in a 1 mm pathlength cuvette at 25 °C.
-
Acquire spectra in both aqueous buffer and in the presence of a secondary structure-inducing co-solvent (e.g., 50% trifluoroethanol) to assess the intrinsic conformational propensities.
-
Collect at least three scans for each sample and average them. Subtract the spectrum of the buffer blank.
-
-
Data Analysis: Deconvolute the CD spectra using a suitable algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content for each peptide. Compare the secondary structure content of the threonine- and this compound-containing peptides.
Protocol 2: Detailed Structural Analysis by 2D NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of each lyophilized peptide (typically 1-5 mg) in 90% H2O/10% D2O or a deuterated buffer to a final concentration of 1-2 mM.
-
NMR Data Acquisition: Acquire a suite of 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances of the individual amino acid spin systems. Use the sequential (i, i+1) NOE connectivities in the NOESY spectrum to assign the resonances to their specific positions in the peptide sequence.
-
Structural Calculations:
-
Integrate the cross-peaks in the NOESY spectrum and convert them into interproton distance restraints.
-
Measure scalar coupling constants (3JHNα) from a high-resolution 1D or 2D spectrum to derive dihedral angle (φ) restraints.
-
Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
-
Structural Comparison: Analyze and compare the resulting structural ensembles for the threonine- and this compound-containing peptides, paying close attention to backbone dihedral angles, the presence of intramolecular hydrogen bonds, and the overall fold.
Protocol 3: Assessment of Proteolytic Stability
-
Peptide and Protease Preparation: Prepare stock solutions of the purified threonine- and this compound-containing peptides at a known concentration (e.g., 1 mg/mL) in a relevant biological matrix (e.g., human serum, plasma) or a buffer with a specific protease (e.g., trypsin, chymotrypsin).
-
Incubation: Incubate the peptide solutions at 37 °C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the proteolytic activity by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Fit the data to a first-order decay model to determine the degradation rate constant and calculate the half-life (t1/2) of each peptide.
-
Optionally, collect the degradation products and analyze them by mass spectrometry to identify the cleavage sites.
-
Conclusion and Future Directions
The substitution of threonine with its non-proteinogenic analog, this compound, offers a promising avenue for modulating the conformational and stability properties of peptides. While direct comparative data remains limited, the structural differences suggest that this compound could be a valuable tool for enhancing proteolytic resistance and fine-tuning peptide conformation. The experimental protocols outlined in this guide provide a robust framework for systematically investigating these effects. Future research in this area will be crucial for unlocking the full potential of this compound in the design of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]
-
Liszewski, M. K. (2015). Threonine: A Key Amino Acid in Health and Disease. Nutra-Pharma Focus. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, Threonine. Retrieved January 16, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65097, this compound. Retrieved January 16, 2026 from [Link].
-
Datta, D. B., & Das, D. (2019). Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. Biochemical Journal, 230(3), 641–649. [Link]
-
Kuznetsova, K., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1323-1331. [Link]
-
Liskamp, R. M. J., et al. (2011). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Confirming the Incorporation of 3-Hydroxynorvaline in Peptides
Introduction: The Challenge and Imperative of Confirming 3-Hydroxynorvaline Incorporation
In the landscape of peptide therapeutics and chemical biology, the incorporation of unnatural amino acids (UAAs) is a transformative strategy.[1][2] By moving beyond the 20 canonical amino acids, we can engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][3] One such UAA of growing interest is this compound (Hnv), a non-proteinogenic amino acid derivative of norvaline featuring a hydroxyl group on its side chain.[4] This modification can introduce new hydrogen bonding capabilities, alter peptide conformation, and influence biological activity.
However, the successful synthesis of an Hnv-containing peptide is only the first step. The critical, non-negotiable next step is unequivocal confirmation of its incorporation at the correct position. Mass spectrometry (MS) is the cornerstone analytical technique for this verification.[] Yet, the presence of Hnv introduces specific challenges that demand a nuanced approach. Its hydroxyl group is a labile modification, prone to fragmentation, and it shares the same mass as other isomeric amino acids, creating a significant analytical hurdle.[6][7]
This guide provides an in-depth comparison of mass spectrometry strategies for the robust confirmation of this compound incorporation. We will dissect the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower researchers, scientists, and drug development professionals to achieve confident and accurate characterization of their novel peptides.
The Core Analytical Decision: Choosing the Right Fragmentation Technique
The crux of confirming Hnv incorporation lies in tandem mass spectrometry (MS/MS), where a specific peptide ion (the precursor) is isolated and fragmented to reveal its amino acid sequence. The choice of fragmentation method is the single most important parameter that dictates the quality and reliability of the data. The two primary, yet fundamentally different, approaches are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): The Workhorse with a Caveat
CID is the most common fragmentation technique.[8] It involves accelerating precursor ions and colliding them with neutral gas molecules. This collision converts kinetic energy into vibrational energy, which ultimately leads to the cleavage of the weakest bonds—typically the peptide amide bonds.[8][9] This process generates a series of characteristic N-terminal b-ions and C-terminal y-ions that allow for sequence determination.
Causality Behind the Challenge: For Hnv, the CID process is a double-edged sword. While it effectively fragments the peptide backbone, the high vibrational energy also readily cleaves the C-O bond of the hydroxyl group on the Hnv side chain. This results in a characteristic neutral loss of water (H₂O), a mass difference of -18.01 Da. While this water loss can be a diagnostic indicator for the presence of a hydroxylated residue, it complicates the precise localization of Hnv, as the key fragment ions may appear without the modification. This is particularly problematic in peptides with multiple potential hydroxylation sites or other labile modifications.[8]
Electron-Transfer Dissociation (ETD): The Superior Choice for Labile Modifications
ETD operates on a completely different principle. It involves a non-ergodic fragmentation mechanism where radical anions transfer an electron to the multiply protonated peptide precursor.[10][11] This induces cleavage of the N-Cα bond along the peptide backbone, generating c-ions and z-ions .[8]
Causality Behind the Advantage: The key advantage of ETD is that the fragmentation process is rapid and directs energy specifically to the peptide backbone, leaving labile side-chain modifications, like the hydroxyl group of Hnv, largely intact.[10][12] This preservation is critical. By retaining the +16 Da modification (for the oxygen atom) on the resulting c- and z-type fragment ions, ETD provides unambiguous evidence of not only the presence of Hnv but also its precise location within the peptide sequence. For analyzing peptides with labile PTMs, ETD has been shown to provide significantly better sequence coverage and site localization than CID.[10][12]
Comparative Overview of Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) | Higher-Energy Collisional Dissociation (HCD) |
| Mechanism | Collisional activation (ergodic) | Electron transfer (non-ergodic) | Beam-type collisional activation (ergodic) |
| Primary Fragment Ions | b- and y-ions[9] | c- and z-ions[8] | Primarily b- and y-ions[8] |
| Bond Cleavage | Peptide amide bond (C-N) | N-Cα backbone bond | Peptide amide bond (C-N) |
| Preservation of Hnv | Poor; prone to neutral loss of H₂O (-18 Da)[8] | Excellent; preserves side-chain modifications[10][12] | Moderate; less neutral loss than ion trap CID but still occurs |
| Precursor Charge State | Most effective for 2+ and 3+ ions | More effective for higher charge states (≥3+)[12] | Effective across a range of charge states |
| Primary Application for Hnv | Initial screening; can indicate presence via neutral loss | Gold standard for localization and confirmation | Alternative to CID, often providing richer fragment spectra |
Experimental Workflow: A Self-Validating Protocol
Caption: A comprehensive workflow for the confirmation of this compound incorporation.
Step-by-Step Methodology
1. Peptide Synthesis and Purification:
-
Synthesize the target peptide containing this compound using standard solid-phase peptide synthesis (SPPS) protocols with an appropriately protected Hnv-amino acid building block.[13][14]
-
Cleave the peptide from the resin and remove protecting groups.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the mass of the final product using a preliminary LC-MS analysis to ensure it matches the theoretical mass of the Hnv-containing peptide.
2. Liquid Chromatography and Mass Spectrometry (LC-MS):
-
Chromatography: Use a C18 analytical column with a standard water/acetonitrile gradient containing 0.1% formic acid. This ensures proper retention and ionization of the peptide.
-
Full Scan (MS1): Acquire full scan mass spectra to identify the precursor ion of the Hnv-peptide. The observed m/z should correspond to the theoretical mass for its expected charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
3. Tandem Mass Spectrometry (MS/MS) Acquisition:
-
Data-Dependent Acquisition (DDA): Set up a DDA method where the instrument automatically selects the most intense precursor ions from the MS1 scan for subsequent fragmentation.
-
Parallel Fragmentation: Crucially, configure the method to acquire both CID and ETD spectra for the same precursor ion in subsequent scans. Many modern mass spectrometers allow for "decision tree" methods where higher charge state ions (≥3+) are preferentially fragmented by ETD, while lower charge states (2+) are fragmented by CID.[12]
-
CID Settings: Use a normalized collision energy (NCE) of ~25-30%. This is a standard starting point for peptide fragmentation.
-
ETD Settings: Use calibrated ETD reaction times and supplemental activation to ensure efficient fragmentation.
-
4. Data Interpretation:
-
Analyze the CID Spectrum: Look for the expected b- and y-ion series. Identify fragment ions that show a neutral loss of 18.01 Da, which is diagnostic for the loss of water from the Hnv side chain.
-
Analyze the ETD Spectrum: This is the confirmatory step. Look for the c- and z-ion series. Map the fragments that contain the Hnv residue. These fragments should have a mass that includes the intact Hnv residue (residue mass: 133.07 Da). The absence of significant neutral loss and the presence of a complete c- and z-ion series across the modification site provide the highest level of confidence.[10]
Visualizing the Fragmentation Difference
The fundamental difference between CID and ETD can be visualized by the bonds they cleave.
Caption: Peptide backbone cleavage sites for CID (amide bond) and ETD (N-Cα bond).
Case Study: Interpreting Fragmentation Data for Peptide Ac-Y-Hnv-G-F-L-NH₂
Let's consider a hypothetical peptide, Ac-Tyr-Hnv -Gly-Phe-Leu-NH₂.
-
Monoisotopic Mass: 710.38 Da
Expected Observations:
-
MS1 Spectrum: A prominent ion at m/z 711.39 ([M+H]⁺) or 356.20 ([M+2H]²⁺).
-
CID MS/MS Spectrum: We expect to see a y-ion series (y₄, y₃, y₂, y₁) and a b-ion series (b₂, b₃, b₄). The b₂ ion (Ac-Y-Hnv) and subsequent ions would be highly susceptible to a water loss of -18.01 Da. For example, the theoretical m/z for the b₂ ion is 297.15, but a prominent peak at m/z 279.14 would likely be observed.
-
ETD MS/MS Spectrum: We would expect a c- and z-ion series. The key confirmatory ions would be the c₂ ion (containing Ac-Y-Hnv) and the z₄ ion (containing Hnv-G-F-L-NH₂). Both would appear at their theoretical m/z values with the hydroxyl group intact, providing definitive localization.
Caption: Expected key fragments for a model peptide containing Hnv using CID vs. ETD.
Advanced Considerations: The Isomer Problem
The greatest challenge in UAA analysis is differentiating isomers, which have identical masses.[6][7] this compound (2-amino-3-hydroxypentanoic acid) can be isomeric with other structures, such as 5-hydroxynorvaline or various isomers of hydroxyvaline. While standard CID and ETD may show subtle differences in fragment ion intensities between isomers, definitive differentiation often requires more advanced techniques.[15]
-
Specialized Fragmentation (HECD): Hot Electron Capture Dissociation (HECD), a related technique to ETD, has been shown to produce unique side-chain fragment ions (w-ions) that can differentiate between isomers like valine and norvaline.[16][17] Similar strategies could be developed to identify diagnostic fragment ions unique to the 3-hydroxy position of Hnv.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge.[18] As isomers often have different three-dimensional structures, they will have different drift times in an IMS cell. Coupling IMS with mass spectrometry (IM-MS) provides an additional dimension of separation that can resolve isomeric peptides before fragmentation, enabling unambiguous characterization.[18]
Conclusion
Confirming the incorporation of this compound is a critical quality control step in the development of novel peptides. While CID can provide preliminary evidence, its tendency to induce neutral loss of the defining hydroxyl group makes it unreliable for definitive localization. Electron-Transfer Dissociation (ETD) is the superior and recommended methodology , as it preserves the labile side-chain modification, allowing for unambiguous confirmation of Hnv's presence and precise position within the peptide sequence. By employing a systematic workflow that leverages both CID and ETD, and by being cognizant of advanced challenges like isomerism, researchers can ensure the structural integrity of their molecules and build a foundation of trust in their subsequent biological and therapeutic applications.
References
-
Characterization and differentiation of isomers in biological macromolecules using mass spectrometry is one of the most significant challenges facing scientists in the field. (PubMed, link)
-
Mass spectrometry (MS) is an indispensable tool for verifying the incorporation of unnatural amino acids (UAAs) into proteins and peptides. (BOC Sciences, )
-
Identifying and localizing isomerized residues in biological samples is challenging because isomerization does not result in a mass shift, but MS3 experiments can be used to evaluate fragment ions and localize differences. (ACS Publications, link)
-
Replacing ordinary peptide side chains with unnatural amino acids can overcome drawbacks of traditional peptides, such as ease of proteolysis and poor membrane permeability. (American Chemical Society, link)
-
The incorporation of unnatural amino acids (UAAs) into proteins allows for the engineering of enzymes with enhanced stability, activity, and versatile physicochemical properties. (PubMed Central, link)
-
The study of isomerization by mass spectrometry presents a unique challenge because isomers have the same atomic composition and mass, though differences in 3D structure can lead to different fragment ion abundances. (NIH, link)
-
A systematic comparison of CID and ETD showed that ETD resulted in approximately a 20% increase in amino acid sequence coverage over CID. (PubMed Central, link)
-
LC-MS/MS combines the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it suitable for analyzing amino acids in complex samples. (WuXi AppTec, link)
-
The introduction of unnatural amino acids (UAAs) into peptides is a powerful strategy in chemical biology and drug discovery, endowing them with novel properties. (Benchchem, link)
-
Ion mobility mass spectrometry (IM-MS) adds a dimension of separation based on ion shape, allowing for the differentiation of peptides containing D-amino acids from their L-amino acid counterparts. (Taylor & Francis Online, link)
-
Collision-induced dissociation (CID) is a widely used fragmentation method but is not suitable for peptides with labile post-translational modifications, whereas Electron-transfer dissociation (ETD) can cleave the backbone while leaving modifications intact. (Walsh Medical Media, link)
-
In Electron Transfer Dissociation (ETD), an electron is transferred to a peptide cation, inducing fragmentation at the N-Cα bond, which is a non-specific process regarding amino acid sequence. (European Pharmaceutical Review, link)
-
Studies suggest that using Electron Transfer Dissociation (ETD) can lead to a higher yield of ubiquitylation site identifications compared to CID and HCD because it is more effective at fragmenting highly charged species and preserving PTMs. (PubMed Central, link)
-
This compound is a non-proteinogenic amino-acid derivative of norvaline where a hydrogen at position 3 is replaced by a hydroxy group. (PubChem, link)
-
Hot electron capture dissociation (HECD) can be used to differentiate isomeric amino acids like Norvaline (Nva) and Valine (Val) by generating characteristic diagnostic fragment ions. (ACS Publications, link)
-
Solid-phase peptide synthesis (SPPS) can be used for the synthesis of cyclic β-tripeptides using an aryl hydrazide linker that is cleavable by oxidation. (Beilstein Journals, link)
-
Peptides can be synthesized in solution or on solid supports, with the choice of method depending on factors like peptide size, solubility, and desired quantity. (Thieme, link)
-
Hot electron capture dissociation (HECD) can differentiate Valine from Norvaline by producing diagnostic w-ions, and the formation of these ions is dependent on the presence of a corresponding z-ion. (PubMed, link)
-
The nomenclature for peptide fragment ions classifies them based on which terminus (N or C) retains the charge, with a, b, or c ions being N-terminal fragments and x, y, or z ions being C-terminal fragments. (Matrix Science, link)
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
- 4. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of trifunctional cyclo-β-tripeptide templates [beilstein-journals.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Researcher's Guide to Functional Comparison: Proteins with Incorporated 3-Hydroxynorvaline versus Wild-Type
For researchers, scientists, and drug development professionals, the ability to precisely engineer proteins opens up new frontiers in understanding and manipulating biological systems. The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering, allowing for the introduction of novel chemical functionalities to probe or enhance protein function.[][2]
This guide provides an in-depth functional comparison between proteins containing the ncAA 3-Hydroxynorvaline (Hnv) and their wild-type counterparts. Hnv, a derivative of norvaline with a hydroxyl group at the beta-carbon, serves as a valuable tool, particularly as a mimic for post-translational modifications (PTMs) like threonine or serine hydroxylation.[3][4][5] Understanding the functional consequences of this substitution is critical for its effective application in research and therapeutic development.
The Rationale: Why Incorporate this compound?
Protein hydroxylation is a crucial PTM that governs protein structure, stability, and signaling.[6][7] For example, the hydroxylation of proline is essential for the structural integrity of collagen, and defects in this process can lead to diseases like osteogenesis imperfecta.[8] However, studying the precise role of a single hydroxylation event is challenging due to the dynamic and often substoichiometric nature of PTMs in vivo.
By site-specifically incorporating Hnv, a stable mimic of a hydroxylated residue, we can generate homogenous populations of modified proteins.[5] This allows for the systematic and quantitative dissection of how a specific hydroxylation event impacts:
-
Protein Stability and Folding: Does the added hydroxyl group introduce new stabilizing (or destabilizing) hydrogen bonds?
-
Enzymatic Activity: How does the modification affect substrate binding and catalysis if located near an active site?
-
Protein-Protein Interactions (PPIs): Does the hydroxyl group create or disrupt a key binding interface?
-
Cellular Processing: How does the modification influence processes like glycosylation and secretion?[9]
Below, we compare the chemical structures of Threonine, a canonical hydroxyl-containing amino acid, and its analogue, this compound.
Caption: Chemical structures of Threonine and this compound.
Methodology: Site-Specific Incorporation of this compound
The cornerstone of this technology is the expansion of the genetic code.[10][11] The most common method for site-specific incorporation of ncAAs is nonsense suppression , which repurposes a stop codon, typically the amber codon (UAG), to encode the ncAA.[11][12][13]
This process requires an "orthogonal" translation system: an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that is engineered to work exclusively with the ncAA and not interact with the host cell's endogenous components.[10] The Pyrrolysyl-tRNA synthetase/tRNA (PylRS/tRNAPyl) pair from Methanosarcina species is commonly evolved for this purpose.[14]
Caption: Workflow for site-specific Hnv incorporation via nonsense suppression.
Functional Comparison: Experimental Data and Insights
Impact on Protein Stability
The introduction of a hydroxyl group can alter the network of intramolecular hydrogen bonds, potentially impacting the protein's thermal stability.
Experimental Approach: Differential Scanning Fluorimetry (DSF) DSF, or Thermal Shift Assay, is a high-throughput method to measure protein thermal stability. It monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
Comparative Data (Illustrative)
| Protein Variant | Melting Temperature (Tm) in °C | Interpretation |
| Wild-Type (WT) | 55.2 ± 0.3 | Baseline thermal stability. |
| Hnv at Position 85 | 58.1 ± 0.4 | Stabilized. The Hnv hydroxyl group likely forms a new, favorable hydrogen bond. |
| Hnv at Position 150 | 53.5 ± 0.2 | Destabilized. The Hnv substitution may disrupt a critical hydrophobic packing interaction. |
Expert Insight: The outcome is highly context-dependent. A stabilizing effect suggests the hydroxyl group fulfills an unmet hydrogen bonding potential or favorably interacts with the solvent. A destabilizing effect often points to steric hindrance or the disruption of an existing favorable interaction.
Alterations in Enzymatic Activity
If Hnv is incorporated into or near an enzyme's active site, it can significantly modulate its catalytic function.
Experimental Approach: Michaelis-Menten Kinetics Enzyme kinetics assays are performed to determine the key parameters:
-
Km (Michaelis constant): Reflects the substrate concentration at half-maximal velocity, indicating substrate binding affinity.
-
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit time.
-
kcat/Km: A measure of catalytic efficiency.
Comparative Data (Illustrative - for a hypothetical hydrolase)
| Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type (WT) | 150 | 10 | 6.7 x 10⁴ |
| Hnv at Active Site | 450 | 2 | 0.4 x 10⁴ |
Expert Insight: In this example, the Hnv-containing enzyme shows a 3-fold increase in Km, indicating weaker substrate binding. The 5-fold decrease in kcat suggests that the orientation of the hydroxyl group interferes with the catalytic mechanism. The overall catalytic efficiency is reduced by over 16-fold. This demonstrates Hnv's potential to act as an inhibitory threonine analog, a phenomenon observed in cellular systems where it can interfere with processes like glycosylation.[9]
Modulation of Protein-Protein Interactions (PPIs)
Hydroxylation is a known mediator of PPIs. Using Hnv allows for a precise study of these interactions.
Experimental Approach: Bio-Layer Interferometry (BLI) BLI is a label-free technology for measuring biomolecular interactions in real-time. A biotinylated "bait" protein is immobilized on a streptavidin-coated biosensor tip, which is then dipped into a solution containing the "prey" protein to measure association (kon) and dissociation (koff) rates. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Comparative Data (Illustrative)
| Bait Protein | Prey Protein | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| WT-Protein A | Protein B | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 |
| Hnv-Protein A | Protein B | 3.5 x 10⁵ | 4.8 x 10⁻³ | 13.7 |
Expert Insight: The Hnv-containing protein exhibits a nearly 3-fold faster association rate and a similar dissociation rate, resulting in a 3-fold stronger binding affinity (lower KD). This strongly suggests the hydroxyl group on Hnv forms a key hydrogen bond at the interaction interface, stabilizing the complex.
Caption: Logical workflow for the comparative functional analysis.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
Causality: This protocol utilizes an engineered plasmid system to express the orthogonal aaRS and tRNA required to charge Hnv and incorporate it in response to an amber (TAG) stop codon introduced into the gene of interest.
-
Transformation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:
-
pEVOL-HnvRS: A plasmid expressing the evolved PylRS specific for Hnv and its corresponding tRNAPyl.
-
pET-Protein-TAG: An expression vector containing the target gene with a TAG codon at the desired incorporation site, typically under control of a T7 promoter.
-
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Dilute the overnight culture 1:100 into a larger volume of Terrific Broth supplemented with antibiotics and 1 mM this compound . Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C. Induce protein expression by adding 0.2 mM IPTG and continue to grow overnight (16-18 hours).
-
Harvest and Purification: Harvest the cells by centrifugation. Purify the Hnv-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Verification: Confirm successful incorporation and protein mass using ESI-Mass Spectrometry.
Protocol 2: Enzymatic Hydrolysis for Peptide Mapping
Causality: To confirm the precise location and extent of ncAA incorporation, the purified protein is digested into smaller peptides, which are then analyzed by mass spectrometry. This protocol uses pepsin, a common protease.
-
Protein Preparation: Resuspend 100 µg of the purified Hnv-containing protein in 100 µL of 5% formic acid to denature it.
-
Enzyme Addition: Add pepsin to the protein solution at an enzyme-to-substrate ratio of 1:25 (w/w).[15]
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.[15]
-
Reaction Quenching: Stop the hydrolysis by increasing the pH to 8.0 with 1 M NaOH.[15]
-
Sample Preparation: Centrifuge the mixture to remove any precipitate. The supernatant containing the peptide fragments is now ready for LC-MS/MS analysis.
-
Analysis: Analyze the peptide fragments by LC-MS/MS to identify the peptide containing the mass shift corresponding to Hnv incorporation.
Conclusion and Future Outlook
The site-specific incorporation of this compound provides an unprecedented tool for protein engineers and chemical biologists. By serving as a precise and stable mimic of hydroxylation, it enables the detailed investigation of this PTM's role in protein stability, enzyme catalysis, and molecular recognition events. The functional consequences—be they stabilizing or destabilizing, activating or inhibiting—are entirely dependent on the local structural context of the incorporation site.
This guide demonstrates a clear experimental framework for comparing Hnv-containing proteins to their wild-type versions. The insights gained from these comparisons are not merely academic; they provide a rational basis for designing proteins with enhanced stability, novel enzymatic functions, and tailored interaction profiles for therapeutic and biotechnological applications.[2] As our ability to manipulate the genetic code expands, so too will our capacity to create new-to-nature proteins with functions limited only by our imagination.
References
-
Incorporation of non-canonical amino acids - PMC. PubMed Central. Available at: [Link]
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. Available at: [Link]
-
A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Technology Networks. Available at: [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
-
Site-specific incorporation of 3 into proteins at diverse codons and... ResearchGate. Available at: [Link]
-
Proteins Carrying One or More Unnatural Amino Acids. National Center for Biotechnology Information. Available at: [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. Available at: [Link]
-
This compound | C5H11NO3. PubChem. Available at: [Link]
-
(2S,3R)-3-Hydroxynorvaline | C5H11NO3. PubChem. Available at: [Link]
-
Reprogramming natural proteins using unnatural amino acids. Royal Society of Chemistry. Available at: [Link]
-
Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology. Available at: [Link]
-
Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. PubMed Central. Available at: [Link]
-
Effect of a post-translational modification mimic on protein translocation through a nanopore. bioRxiv. Available at: [Link]
-
Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. PubMed. Available at: [Link]
-
Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. ResearchGate. Available at: [Link]
-
Showing metabocard for this compound (HMDB0244983). Human Metabolome Database. Available at: [Link]
-
Mimicry of post-translational modifications using dehydroalanine synthetic chemistry. ResearchGate. Available at: [Link]
-
Functional analysis of protein post-translational modifications using genetic codon expansion. PubMed Central. Available at: [Link]
-
Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. National Institutes of Health. Available at: [Link]
-
Translational incorporation of L-3,4-dihydroxyphenylalanine into proteins. The Biomolecular Modeling & Computational Biology Group. Available at: [Link]
-
(2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3. PubChem. Available at: [Link]
-
(2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3. PubChem. Available at: [Link]
-
Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification? Taylor & Francis Online. Available at: [Link]
-
3-Hydroxylysine, a Potential Marker for Studying Radical-Induced Protein Oxidation. ACS Publications. Available at: [Link]
-
The Interaction of Inhibitors of Proteolytic Enzymes With 3-methylhistidine-57-chymotrypsin. PubMed. Available at: [Link]
-
Post-translational modification. Proteopedia. Available at: [Link]
-
14-3-3 Protein-Protein Interactions: From Mechanistic Understanding to their Small-molecule Stabilization. PubMed Central. Available at: [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]
-
Enzymatic Hydrolysis With Pepsin Enhanced the Nutrient Compositions of Unfractionated Soy Protein Hydrolysate and Its Cell Viability and Nitric Oxide Activities. PubMed Central. Available at: [Link]
-
Enzymatic Hydrolysis With Pepsin Enhanced the Nutrient Compositions of Unfractionated Soy Protein Hydrolysate and Its Cell Viability and Nitric Oxide Activities. PubMed. Available at: [Link]
-
6.5: Enzyme and Protein Regulation. Biology LibreTexts. Available at: [Link]
-
Whey Protein Enzymatic Breakdown: Synthesis, Analysis, and Discovery of New Biologically Active Peptides in Papain-Derived Hydrolysates. MDPI. Available at: [Link]
Sources
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of a post-translational modification mimic on protein translocation through a nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of protein post‐translational modifications using genetic codon expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 7. Post-translational modification - Proteopedia, life in 3D [proteopedia.org]
- 8. Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Validation of 3-Hydroxynorvaline-Containing Cancer Vaccines
This guide provides a comprehensive framework for the preclinical validation of cancer vaccines incorporating the non-proteinogenic amino acid 3-Hydroxynorvaline (Hnv). As a structural analog of threonine, Hnv presents a novel avenue for modifying tumor-associated antigen (TAA) peptides to enhance their immunogenicity. This document offers an objective comparison of hypothetical Hnv-modified peptide vaccines with conventional unmodified peptide vaccines, supported by detailed experimental protocols and data presentation formats designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Peptide Modification in Cancer Vaccines
Peptide-based cancer vaccines represent a promising therapeutic strategy, aiming to elicit a potent and specific anti-tumor immune response.[1] The core of this approach lies in the presentation of tumor-associated antigen (TAA) epitopes by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, leading to recognition and elimination by cytotoxic T lymphocytes (CTLs).[1] However, the clinical efficacy of unmodified peptide vaccines has often been limited by factors such as poor peptide stability, low binding affinity to MHC molecules, and inefficient T-cell activation.[2]
To overcome these hurdles, the modification of TAA peptides with non-proteinogenic amino acids has emerged as a compelling strategy. Such modifications can enhance the peptide's physicochemical properties, leading to improved stability against proteolytic degradation and increased affinity for the MHC binding groove.[3] This guide focuses on the potential application of this compound (Hnv), a threonine analog, as a novel modification in cancer vaccine design.[4]
What is this compound?
This compound is a non-proteinogenic amino acid derivative of norvaline, featuring a hydroxyl group at the third carbon position.[4] This structural similarity to threonine allows for its potential incorporation into peptide chains in place of threonine residues. The introduction of this hydroxyl group can alter the peptide's polarity and hydrogen-bonding capabilities, which may, in turn, influence its interaction with the proteasome, MHC molecules, and T-cell receptors (TCRs).
The Hypothesized Mechanism of Action of Hnv-Containing Cancer Vaccines
The central hypothesis underpinning the use of Hnv in cancer vaccines is that its incorporation into TAA peptides can modulate the antigen processing and presentation pathway to elicit a more robust anti-tumor immune response.
Sources
- 1. Frontiers | Beyond Just Peptide Antigens: The Complex World of Peptide-Based Cancer Vaccines [frontiersin.org]
- 2. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting 3-Hydroxynorvaline-Modified Peptides
Introduction: The Challenge of Detecting 3-Hydroxynorvaline, a Rare Post-Translational Modification
In the landscape of proteomics, post-translational modifications (PTMs) represent a critical layer of biological regulation, vastly expanding the functional diversity of proteins encoded by the genome.[1] While common PTMs like phosphorylation and acetylation are well-studied, the scientific community is increasingly focused on rare or novel modifications that may hold keys to understanding complex diseases. This compound (3-Hyn), a non-proteinogenic amino acid, represents one such frontier. Its presence as a PTM is not widely characterized, distinguishing it from more common hydroxylation events like that of proline in collagen.[2][3][4][5]
The scarcity and subtlety of the 3-Hyn modification present a significant analytical challenge. Generating antibodies that can specifically recognize a single hydroxyl group on a norvaline residue, without cross-reacting with the unmodified protein or other structurally similar molecules, is a formidable task.[6][7] Cross-reactivity, where an antibody binds to unintended targets, can lead to false-positive signals, inaccurate quantification, and misinterpreted biological functions.[8][9]
This guide provides a comprehensive framework for characterizing and comparing the cross-reactivity of antibodies generated against this compound-modified peptides. We will move beyond mere protocol recitation to explain the scientific rationale behind each experimental choice, empowering researchers to design robust, self-validating studies. We will compare two archetypal antibody candidates to illustrate these principles in practice:
-
mAb-1H5: A monoclonal antibody, theoretically offering high specificity to a single epitope.[8]
-
pAb-Hyn-C12: An affinity-purified polyclonal antibody, which recognizes multiple epitopes and may provide a stronger signal but carries a higher risk of cross-reactivity.[6][8]
Immunogen Design and Antibody Generation: The Foundation of Specificity
The success of any anti-PTM antibody project is built upon the design of the immunogen.[10] For a rare PTM like 3-Hyn, the peptide sequence flanking the modification is paramount.
Causality Behind Immunogen Design:
-
Peptide Length: A peptide of 10-20 amino acids is typically optimal. Shorter peptides may not be immunogenic, while longer ones increase the risk of generating antibodies to regions other than the PTM, enhancing potential cross-reactivity.[11]
-
Location of the PTM: Placing the 3-Hyn residue centrally within the peptide sequence helps ensure that the immune response is directed specifically to the modification and its immediate chemical environment.
-
Carrier Protein Conjugation: Peptides are too small to elicit a strong immune response on their own and must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[12][13] The conjugation strategy is critical; for instance, adding a terminal cysteine residue for coupling ensures the peptide's primary sequence remains unaltered.[11][14]
-
Counter-Screening: During the antibody purification process, particularly for polyclonal antibodies, it is essential to perform negative selection. This involves passing the antibody solution over a column containing the unmodified peptide to remove antibodies that do not specifically recognize the 3-Hyn modification.[10]
The following diagram illustrates a generalized workflow for generating and screening PTM-specific antibodies, emphasizing the critical quality control checkpoints for ensuring specificity.
Caption: Workflow for PTM-Specific Antibody Generation and Screening.
Comparative Analysis of Anti-3-Hyn Antibodies: A Multi-Assay Approach
No single assay can fully define an antibody's cross-reactivity profile. A multi-pronged approach using orthogonal methods is required for a comprehensive assessment.[15] Here, we compare our hypothetical antibodies, mAb-1H5 and pAb-Hyn-C12, using ELISA, Western Blot, and Surface Plasmon Resonance (SPR).
Assay 1: Direct and Competitive ELISA for Specificity Profiling
The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method ideal for initial screening and specificity assessment.[10][16] We employ two formats: a direct ELISA to measure binding to various peptides and a competitive ELISA to quantify specificity.[17][18]
Causality Behind the ELISA Protocol:
-
Coating Antigens: We coat separate wells with the 3-Hyn modified peptide, the corresponding unmodified peptide, and an irrelevant peptide containing a different PTM (e.g., phosphoserine) to test for broad PTM cross-reactivity. This directly tests the antibody's ability to discriminate.
-
Blocking: Using a protein-rich solution like Bovine Serum Albumin (BSA) is critical to prevent non-specific binding of the antibody to the polystyrene plate, which would otherwise create false-positive signals.[18]
-
Competition: In the competitive ELISA, the antibody is pre-incubated with a solution of free peptide before being added to a plate coated with the 3-Hyn peptide. This measures how effectively the free peptide outcompetes the immobilized peptide for antibody binding. High specificity is demonstrated when only the free 3-Hyn peptide can effectively compete.[17]
Caption: Principle of Competitive ELISA for Specificity Assessment.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of 2 µg/mL 3-Hyn-modified peptide in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block wells with 200 µL/well of Blocking Buffer (5% BSA in PBST) for 2 hours at room temperature (RT).
-
Competition Reaction: In a separate plate, prepare serial dilutions of competitor peptides (3-Hyn peptide, unmodified peptide, etc.). Add a constant concentration of the primary antibody (e.g., mAb-1H5 or pAb-Hyn-C12, previously determined by titration) to each well with the competitor peptides. Incubate for 1 hour at RT.
-
Incubation: Wash the coated plate 3 times. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step (Step 2).
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG or anti-rabbit IgG) diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step (Step 2).
-
Detection: Add 100 µL/well of TMB substrate.[18] Incubate in the dark until a blue color develops (5-15 minutes).
-
Stop Reaction: Add 50 µL/well of 1 M H₂SO₄.
-
Read Plate: Measure absorbance at 450 nm using a microplate reader.
Comparative Data: ELISA Specificity Profile
| Antibody | Target Peptide Coated on Plate | Competitor Peptide in Solution | IC₅₀ (nM) | Interpretation |
| mAb-1H5 | 3-Hyn Peptide | 3-Hyn Peptide | 15 | High Specificity |
| 3-Hyn Peptide | Unmodified Peptide | > 10,000 | No cross-reactivity with unmodified peptide | |
| 3-Hyn Peptide | Phospho-Peptide | > 10,000 | No cross-reactivity with other PTMs | |
| pAb-Hyn-C12 | 3-Hyn Peptide | 3-Hyn Peptide | 25 | Good Specificity |
| 3-Hyn Peptide | Unmodified Peptide | 1,500 | Minor cross-reactivity with unmodified peptide | |
| 3-Hyn Peptide | Phospho-Peptide | > 10,000 | No cross-reactivity with other PTMs |
Table 1: Hypothetical competitive ELISA data. IC₅₀ represents the concentration of competitor peptide required to inhibit 50% of the antibody binding to the coated plate. A lower IC₅₀ indicates higher affinity/specificity.
Assay 2: Western Blot Analysis for Target Validation
Western blotting is essential for verifying that an antibody can detect its target in a complex mixture of proteins, such as a cell lysate.[19][20][21] It also serves as a critical cross-reactivity check against all proteins in the proteome.
Causality Behind the Western Blot Protocol:
-
Sample Preparation: We would ideally use cell lysates from a model system where the target protein is known to be modified with 3-Hyn, and a negative control lysate from a system lacking the modification (e.g., via knockout of the modifying enzyme). This provides definitive positive and negative controls.[10]
-
Blocking: As with ELISA, blocking the membrane (e.g., with non-fat milk or BSA) is crucial to prevent non-specific antibody binding that would obscure the results.
-
Antibody Concentration: Titrating the primary antibody is necessary. Too high a concentration increases background and non-specific bands, while too low a concentration may fail to detect the target.
Experimental Protocol: Western Blot
-
Sample Prep & Electrophoresis: Prepare protein lysates from positive and negative control cells. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (mAb-1H5 or pAb-Hyn-C12) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at RT.
-
Washing: Repeat the wash step (Step 5).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Comparative Data: Western Blot Performance
| Antibody | Positive Control Lysate | Negative Control Lysate | Off-Target Bands | Interpretation |
| mAb-1H5 | Single band at correct MW | No band detected | None | Excellent Specificity: Cleanly detects the target protein only when modified. |
| pAb-Hyn-C12 | Strong band at correct MW | Faint band at correct MW | 2 minor bands | Good Sensitivity, Minor Cross-Reactivity: Strong target detection but shows some recognition of the unmodified protein and other off-target proteins. |
Table 2: Hypothetical Western Blot results. MW = Molecular Weight.
Assay 3: Surface Plasmon Resonance (SPR) for Quantitative Affinity and Kinetics
SPR provides real-time, label-free analysis of binding kinetics, delivering precise data on association (kₐ), dissociation (kₑ), and affinity (Kₑ).[22][23][24][25] This allows for a quantitative comparison of how strongly and how quickly an antibody binds to the modified peptide versus potential cross-reactive ligands.
Causality Behind the SPR Protocol:
-
Immobilization Strategy: The antibody is captured on the sensor chip surface, and the peptides (analytes) are flowed over it. This allows for the direct measurement of the binding kinetics of multiple peptides to the same immobilized antibody surface, ensuring comparability.
-
Analyte Concentration Series: Flowing a range of peptide concentrations is essential to accurately calculate the kinetic constants.
-
Regeneration: A low-pH solution (e.g., glycine-HCl) is used to strip the bound peptide from the antibody without denaturing the antibody itself, allowing the same surface to be used for multiple binding cycles.
Experimental Protocol: SPR Analysis
-
Chip Preparation: Use a sensor chip designed for antibody capture (e.g., Protein A or anti-Fc).
-
Antibody Capture: Inject the primary antibody (mAb-1H5 or pAb-Hyn-C12) over the appropriate flow cells to achieve a target capture level (e.g., ~1000 RU).
-
Kinetic Analysis: Inject a series of concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) of the analyte peptides (3-Hyn peptide and unmodified peptide) over the captured antibody surface. Use a high flow rate (e.g., 30-60 µL/min) to minimize mass transport effects.[22][26]
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.7) to remove the bound peptide.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants kₐ, kₑ, and the equilibrium dissociation constant Kₑ.
Comparative Data: SPR Kinetic and Affinity Profile
| Antibody | Analyte Peptide | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) | Interpretation |
| mAb-1H5 | 3-Hyn Peptide | 2.5 x 10⁵ | 8.0 x 10⁻⁴ | 3.2 | High Affinity & Specific |
| Unmodified Peptide | No Binding Detected | N/A | N/A | No measurable cross-reactivity | |
| pAb-Hyn-C12 | 3-Hyn Peptide | 5.1 x 10⁵ | 4.5 x 10⁻⁴ | 0.9 | Very High Affinity |
| Unmodified Peptide | 1.2 x 10³ | 9.0 x 10⁻³ | 7500 | ~8000-fold lower affinity for unmodified peptide |
Table 3: Hypothetical SPR data. Kₑ (dissociation constant) = kₑ/kₐ. A lower Kₑ value indicates higher binding affinity.
Synthesizing the Results: A Performance Matrix and Final Recommendations
To make an informed decision, we must synthesize the data from all three assays into a single performance matrix.
| Performance Metric | mAb-1H5 (Monoclonal) | pAb-Hyn-C12 (Polyclonal) | Recommendation |
| Specificity (ELISA) | Excellent (>600-fold specific) | Good (~60-fold specific) | mAb-1H5 is superior for applications requiring unequivocal specificity. |
| Specificity (Western Blot) | Excellent (no off-target bands) | Fair (minor off-target bands) | pAb-Hyn-C12 may require further optimization or validation for Western Blot. |
| Affinity (SPR) | High (Kₑ = 3.2 nM) | Very High (Kₑ = 0.9 nM) | pAb-Hyn-C12 offers higher affinity, which could translate to higher sensitivity. |
| Cross-Reactivity Risk | Very Low | Low to Moderate | mAb-1H5 is the safer choice to avoid false positives. |
Expert Recommendation:
-
For quantitative, high-specificity applications such as immunohistochemistry (IHC) or immunoprecipitation followed by mass spectrometry (IP-MS), mAb-1H5 is the clear choice. Its clean profile in Western blotting and exceptional specificity in ELISA and SPR ensure that the signal being measured is from the 3-Hyn-modified target alone.
-
For applications where signal amplification is paramount and some level of cross-reactivity can be tolerated or controlled for, such as using it as a detection antibody in a sandwich ELISA, pAb-Hyn-C12 could be advantageous due to its higher affinity.[8] However, any results obtained with pAb-Hyn-C12 should be validated with appropriate unmodified controls.
Ultimately, the choice of antibody is not absolute but is dictated by the specific requirements of the experimental application. This comparative guide provides the framework and the causal logic necessary for researchers to make that choice with confidence.
References
-
Gomes, P., van der Schoot, A., & Melo, E. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods. [Link]
-
Taranova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Creative Biolabs. (n.d.). Post-Translational Modification (PTM) Specific Antibody Discovery Services. Creative Biolabs. [Link]
-
Baitepack Biotechnology. (n.d.). Detection Methods for Protein Post-Translational Modifications. Baitepack Biotechnology. [Link]
-
Taranova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
-
Hauck, T. S., et al. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. Nano Letters. [Link]
-
Bitesize Bio. (2022). Detecting Post-translational Modifications: 5 Easy Methods. Bitesize Bio. [Link]
-
Brooks, C. L., & Gu, W. (2011). Detection of Post-translationally Modified p53 by Western Blotting. Methods in Molecular Biology. [Link]
-
Hattori, T., et al. (2021). Next-generation antibodies for post-translational modifications. ResearchGate. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]
-
Drake, A. W. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. [Link]
-
Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]
-
Hattori, T., et al. (2018). Next-generation antibodies for post-translational modifications. Computational and Structural Biotechnology Journal. [Link]
-
Gomes, P., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. CORE. [Link]
-
Rockland Immunochemicals. (n.d.). Mastering Post-Translational Modifications. Rockland. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Drake, A. W. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]
-
2BScientific. (n.d.). Application Guides / ELISA Protocol. 2BScientific. [Link]
-
Nakakido, M., et al. (2021). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. PNAS. [Link]
-
Covalab. (n.d.). Immunogen - Selection & Design. Covalab. [Link]
-
Flower, D. R. (2013). Designing immunogenic peptides. Nature Chemical Biology. [Link]
-
Innovagen AB. (n.d.). Designing synthetic peptides as antigens for antibody production. Innovagen AB. [Link]
-
Bionity. (n.d.). Posttranslational modification. Bionity. [Link]
-
Weis, M. A., et al. (2013). Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification? Connective Tissue Research. [Link]
-
Montgomery, N. T., et al. (2018). Post-translational modification of type IV collagen with 3-hydroxyproline affects its interactions with glycoprotein VI and nidogens 1 and 2. Journal of Biological Chemistry. [Link]
-
Montgomery, N. T., et al. (2018). Post-translational modification of type IV collagen with 3-hydroxyproline affects its interactions with glycoprotein VI and nidogens 1 and 2. ResearchGate. [Link]
Sources
- 1. Posttranslational_modification [bionity.com]
- 2. Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-translational modification of type IV collagen with 3-hydroxyproline affects its interactions with glycoprotein VI and nidogens 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation antibodies for post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Mastering Post-Translational Modifications | Rockland [rockland.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Immunogen - Selection & Design [covalab.com]
- 13. biosynth.com [biosynth.com]
- 14. Designing synthetic peptides as antigens for antibody production. [innovagen.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 17. mybiosource.com [mybiosource.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 24. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Comparative Guide to NMR Spectroscopy for Structural Confirmation of 3-Hydroxynorvaline-Containing Peptides
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel peptides is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids, such as 3-Hydroxynorvaline (HNV), introduces unique stereochemical complexities that demand rigorous analytical confirmation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount and indispensable technique for this purpose, offering unparalleled insights into the three-dimensional structure of peptides in their native solution state.[3][4] This guide provides an in-depth comparison of various NMR methodologies, supported by experimental data, to definitively confirm the structure of HNV-containing peptides.
The primary challenge in characterizing peptides with non-standard amino acids lies in unambiguously determining the amino acid sequence, the stereochemistry of the unique residue, and the overall peptide conformation. Unlike standard proteinogenic amino acids, the NMR spectral signatures of HNV are not as extensively documented, necessitating a systematic and multi-faceted NMR approach.
Foundational 1D and 2D NMR Experiments for Initial Assessment
A logical starting point for the structural analysis of an HNV-containing peptide is the acquisition of one-dimensional (1D) ¹H NMR spectra. This provides a general overview of the sample's purity and folding status.[5][6] However, due to significant resonance overlap, even in small peptides, 1D spectra are often insufficient for complete assignment.[4][7] Consequently, a suite of two-dimensional (2D) NMR experiments is essential.[4][7]
A standard set of initial 2D NMR experiments includes:
-
COSY (Correlation Spectroscopy): Reveals through-bond scalar couplings between protons separated by two or three bonds.[4][8] This is crucial for identifying coupled protons within the HNV side chain and the peptide backbone.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.[9] This is particularly powerful for identifying the complete set of protons belonging to a specific amino acid residue, including HNV.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing critical information about the peptide's three-dimensional structure and conformation.[7][11][12]
Delving Deeper: Pinpointing the this compound Residue
The unique spin system of this compound allows for its differentiation from the 20 canonical amino acids. The key is to meticulously trace the scalar coupling network from the amide proton (NH) to the alpha-proton (Hα), and subsequently down the side chain.
Workflow for HNV Identification and Assignment:
Caption: Workflow for HNV identification.
1. Spin System Identification via TOCSY: The TOCSY experiment is the workhorse for identifying amino acid types.[9][10] For this compound, one would expect to see correlations from the amide proton to the Hα, Hβ, Hγ, and the terminal methyl protons (Hδ). The presence of a hydroxyl group on the β-carbon will influence the chemical shifts of the Hβ and Hγ protons.
2. Sequential Assignment with NOESY/ROESY: Once the HNV spin system is identified, its position in the peptide sequence can be determined using NOESY or ROESY spectra.[13] By observing NOEs between the amide proton of one residue and the Hα proton of the preceding residue (the i-1 residue), a "walk" along the peptide backbone can be performed to establish the sequence.
Heteronuclear NMR for Unambiguous Confirmation
To further solidify the assignment and gain more detailed structural information, heteronuclear correlation experiments are invaluable, though they often require isotopic labeling (¹³C and/or ¹⁵N).[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[14][15] It allows for the unambiguous assignment of the Cα/Hα pairs and the carbons in the HNV side chain. The chemical shift of the β-carbon, being attached to a hydroxyl group, will be a key indicator.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons separated by two or three bonds.[14] This is extremely useful for confirming the connectivity within the HNV side chain and for linking different amino acid residues through correlations across the peptide bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. [1]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cα | 3.61 | 59.9 |
| Cβ | 3.85 | 71.8 |
| Cγ | 1.57 | 27.0 |
| Cδ | 0.93 | 10.1 |
| CO | - | 174.1 |
Note: These are predicted values and can vary based on the local chemical environment within the peptide.
Stereochemistry Determination
Determining the stereochemistry of the α and β carbons of this compound is a more advanced challenge that often requires a combination of NMR data and computational modeling. The magnitudes of the ³J(Hα-Hβ) coupling constant can provide some information about the dihedral angle. Additionally, specific NOE patterns, particularly those involving the side chain protons, can be indicative of a particular stereoisomer. For definitive stereochemical assignment, comparison with synthetic standards of known stereochemistry is often the most reliable approach.
Experimental Protocols
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated buffer) to a concentration of 1-5 mM.[8][16][17]
-
Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange).[8]
-
Transfer the sample to a high-quality NMR tube.
NMR Data Acquisition:
A comprehensive dataset for structural elucidation should include the following experiments, acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
1D ¹H: A standard single-pulse experiment.
-
2D ¹H-¹H TOCSY: Use a mixing time of 60-80 ms to ensure magnetization transfer throughout the entire spin system.[9]
-
2D ¹H-¹H NOESY/ROESY: A mixing time of 200-300 ms is a good starting point for peptides of this size.[18] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[19]
-
2D ¹H-¹³C HSQC (if ¹³C labeled): Standard parameters are typically sufficient.
-
2D ¹H-¹³C HMBC (if ¹³C labeled): Optimize the evolution time for long-range couplings (e.g., 60-100 ms).
Data Processing and Analysis Workflow:
Caption: NMR data analysis workflow.
Conclusion
Confirming the structure of peptides containing non-standard amino acids like this compound requires a systematic and multi-pronged NMR approach. While 1D ¹H NMR provides an initial quality check, a combination of 2D homonuclear (COSY, TOCSY, NOESY/ROESY) and, ideally, heteronuclear (HSQC, HMBC) experiments is essential for unambiguous assignment. The unique spin system of HNV, characterized by its extended side chain with a hydroxyl group, can be definitively identified through careful analysis of TOCSY spectra. Subsequent sequential assignment using NOESY/ROESY places the HNV residue within the peptide sequence. For absolute certainty and detailed conformational analysis, isotopic labeling and heteronuclear NMR are highly recommended. This comprehensive approach ensures the scientific integrity of the structural data, which is paramount for drug development and other research applications.
References
-
Sanctuary, B. (n.d.). Automated Extracting of Amino Acid Spin Systems in Proteins Using 3D HCCH-COSY. Retrieved from [Link]
-
Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. (2020). Methods in Molecular Biology. Retrieved from [Link]
-
NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Retrieved from [Link]
-
TOCSY. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]
-
Peptide NMR. (n.d.). Retrieved from [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. Retrieved from [Link]
-
Peptide NMR Analysis Services from Triclinic Labs. (n.d.). Retrieved from [Link]
-
Automated extracting of amino acid spin systems in proteins using 3D HCCH-COSY/TOCSY spectroscopy and constrained partitioning algorithm (CPA). (n.d.). National Yang Ming Chiao Tung University Academic Hub. Retrieved from [Link]
-
The very basics of NMR of proteins. (n.d.). Retrieved from [Link]
-
Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures. Retrieved from [Link]
-
Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. Retrieved from [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (n.d.). ChemRxiv. Retrieved from [Link]
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.). MDPI. Retrieved from [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]
-
Peptide Structure Determination by NMR. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved from [Link]
-
NOESY and ROESY. (2018). Retrieved from [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). PMC - NIH. Retrieved from [Link]
-
How do I distinguish backbone peaks from side-chain peaks on my HSQC?. (2019). ResearchGate. Retrieved from [Link]
-
Backbone and Sidechain 1H, 15N and 13C Resonance Assignments of a Multidrug Efflux Membrane Protein using Solution and Solid-State NMR. (2025). bioRxiv. Retrieved from [Link]
-
Double Resonance Backbone Assignment. (2014). Protein NMR. Retrieved from [Link]
-
CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. (n.d.). Oldfield Group Website. Retrieved from [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
This compound | C5H11NO3 | CID 65097. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Showing metabocard for this compound (HMDB0244983). (2021). Human Metabolome Database. Retrieved from [Link]
-
(2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. di.univr.it [di.univr.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 13. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. nmr-bio.com [nmr-bio.com]
- 17. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Researcher's Guide to Assessing the Immunogenicity of Peptides Containing 3-Hydroxynorvaline Versus Native Peptides
For researchers, scientists, and drug development professionals, the introduction of non-native amino acids into therapeutic peptides is a double-edged sword. While such modifications can enhance stability, bioavailability, and potency, they also risk altering the peptide's interaction with the immune system, potentially leading to unwanted immunogenicity.[1] This guide provides a comprehensive framework for assessing the immunogenic potential of peptides containing the non-proteinogenic amino acid 3-Hydroxynorvaline compared to their native counterparts.
The Central Hypothesis: A Balancing Act of Recognition
The core of our assessment revolves around a central hypothesis: the introduction of this compound, a non-proteinogenic amino acid, is likely to decrease the immunogenicity of a peptide by disrupting its recognition by the host immune system.[8] This disruption can occur at two key stages:
-
Binding to Major Histocompatibility Complex (MHC) molecules: T-cell activation, a critical step in the adaptive immune response, requires the presentation of peptide fragments by MHC molecules on the surface of antigen-presenting cells (APCs).[1] The unique side chain of this compound may sterically hinder or alter the binding affinity of the peptide to the MHC groove.
-
T-cell Receptor (TCR) recognition: Even if a modified peptide binds to an MHC molecule, the altered conformation of the peptide-MHC complex may not be effectively recognized by the TCRs of specific T-cells, leading to a diminished or altered immune response.
To rigorously test this hypothesis, a multi-tiered approach combining computational prediction and robust in vitro experimentation is essential.
Tier 1: In Silico Immunogenicity Prediction
Before embarking on resource-intensive in vitro studies, in silico tools can provide a valuable initial assessment of immunogenic potential. These algorithms predict the binding affinity of peptide sequences to various Human Leukocyte Antigen (HLA) alleles, which are the human equivalent of MHC.
A recommended workflow for the in silico analysis is as follows:
In Silico Immunogenicity Prediction Workflow.
Key In Silico Tools:
-
EpiMatrix: This tool predicts potential T-cell epitopes by scoring peptide sequences for their binding affinity to a panel of common HLA-DR alleles.[9]
-
JanusMatrix: This algorithm assesses the "humanness" of predicted T-cell epitopes by comparing them to sequences in the human proteome. A high degree of homology may suggest a lower risk of immunogenicity due to potential T-regulatory cell induction.
Expected Outcomes and Interpretation:
It is hypothesized that the this compound-containing peptide will exhibit a lower EpiMatrix score compared to its native counterpart. This would suggest a reduced capacity to bind to a broad range of HLA alleles, thereby lowering its potential to initiate a T-cell response. The JanusMatrix analysis will provide context to any predicted epitopes, helping to differentiate between potentially immunogenic and tolerogenic sequences.
Tier 2: In Vitro Assessment of Immunogenicity
While in silico tools are excellent for initial screening, in vitro assays using human cells are crucial for confirming the predictions and providing a more direct measure of immunogenicity. The following assays form a comprehensive suite for this purpose.
HLA-Peptide Binding Assays
These cell-free assays directly measure the binding affinity of the native and modified peptides to a panel of purified, recombinant HLA-DR molecules representing common supertypes.
Experimental Protocol: Competitive ELISA-based HLA-Peptide Binding Assay
-
Plate Coating: Coat 96-well ELISA plates with an anti-HLA-DR antibody.
-
HLA Capture: Add purified, recombinant HLA-DR molecules to the wells and incubate to allow capture by the antibody.
-
Competitive Binding: Prepare a mixture of a known high-affinity, biotinylated reference peptide for the specific HLA-DR allele and a serial dilution of either the native or the this compound-containing test peptide.
-
Incubation: Add the peptide mixtures to the HLA-coated wells and incubate to allow for competitive binding.
-
Detection: Wash the plates and add streptavidin-horseradish peroxidase (HRP) to detect the bound biotinylated reference peptide.
-
Signal Development: Add a suitable HRP substrate (e.g., TMB) and measure the absorbance.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the reference peptide. A higher IC50 value indicates lower binding affinity.
Hypothetical Comparative Data:
| Peptide | HLA-DRB10101 IC50 (µM) | HLA-DRB10401 IC50 (µM) | HLA-DRB1*0701 IC50 (µM) |
| Native Peptide | 5.2 | 12.8 | 8.5 |
| 3-HNV Peptide | 45.7 | >100 | 62.3 |
This is a hypothetical representation of expected data.
T-Cell Proliferation Assays
These cell-based assays measure the ability of the peptides to induce the proliferation of T-cells from a cohort of healthy human donors with diverse HLA types. The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard method for this purpose.
CFSE T-Cell Proliferation Assay Workflow.
Experimental Protocol: CFSE T-Cell Proliferation Assay
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the labeling reaction with complete RPMI medium containing 10% fetal bovine serum.
-
Cell Culture: Plate the CFSE-labeled PBMCs in 96-well round-bottom plates.
-
Peptide Stimulation: Add the native peptide, the this compound peptide, a positive control (e.g., phytohemagglutinin - PHA), and a negative control (medium only) to the respective wells.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, and CD8. Analyze the cells using a flow cytometer, gating on the CD4+ and CD8+ T-cell populations to assess CFSE dilution.
-
Data Analysis: Determine the percentage of proliferated cells and the proliferation index for each condition.
Hypothetical Comparative Data:
| Stimulant | Mean % Proliferated CD4+ T-cells (n=20 donors) |
| Negative Control | 0.5% |
| Native Peptide | 12.8% |
| 3-HNV Peptide | 2.1% |
| Positive Control (PHA) | 85.3% |
This is a hypothetical representation of expected data.
Cytokine Profiling (ELISpot Assay)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting T-cells at the single-cell level. This assay can reveal the functional polarization of the T-cell response (e.g., Th1, Th2, Th17).
Experimental Protocol: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 30 minutes.
-
Cell Plating: Add freshly isolated PBMCs to the wells.
-
Peptide Stimulation: Add the native peptide, this compound peptide, positive control, and negative control to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Enzymatic Reaction: Wash the plate and add streptavidin-alkaline phosphatase (ALP).
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.
Hypothetical Comparative Data:
| Stimulant | Mean IFN-γ Spot Forming Units (SFU) per 10^6 PBMCs (n=20 donors) |
| Negative Control | 5 |
| Native Peptide | 150 |
| 3-HNV Peptide | 15 |
| Positive Control (PHA) | 2500 |
This is a hypothetical representation of expected data.
Summary and Conclusion
Based on established principles of peptide immunogenicity, it is anticipated that the incorporation of this compound will lead to a significant reduction in the immunogenic potential of a peptide. This will likely manifest as:
-
Reduced in silico predicted HLA binding.
-
Higher IC50 values in in vitro HLA-peptide binding assays, indicating weaker binding.
-
Lower T-cell proliferation in response to the modified peptide.
-
Fewer cytokine-secreting T-cells in ELISpot assays.
The comprehensive experimental framework outlined in this guide provides a robust methodology for formally testing this hypothesis. By systematically evaluating the impact of this compound incorporation on key immunological events, researchers and drug developers can make informed decisions about the potential benefits and risks of this modification in their therapeutic peptide candidates. The judicious use of such non-proteinogenic amino acids holds promise for the development of safer and more effective peptide-based therapeutics.
References
- Rubinstein, A., et al. (1995).
- Ott, P. A., et al. (2017). An immunogenic personal neoantigen vaccine for patients with melanoma.
- Liu, Y., et al. (2020). Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability. Journal for ImmunoTherapy of Cancer, 8(2), e001212.
- Gonçalves, J. & Caliceti, P. (2025, January 25). Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4) [Video]. YouTube.
- Dolton, G., et al. (2018). A Peptide Super-Agonist Enhances T-Cell Responses to Melanoma. Frontiers in Immunology, 9, 1937.
- Koren, E., et al. (2020). T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020. Frontiers in Immunology, 11, 580803.
- PubChem. (n.d.). This compound.
- Lau, Y. F., et al. (2022). Antigenicity and Immunogenicity of Three Synthetic Peptides Derived from Predicted B Cell Epitopes of Nervous Necrosis Virus. Preprints.org.
- Sallberg, M., et al. (1993). Human T-helper cell responses to a synthetic peptide derived from the hepatitis B surface antigen. Journal of Medical Virology, 40(1), 1-7.
- De Groot, A. S., et al. (2023). Immunogenicity risk assessment of generic peptide impurities: Current orthogonal approaches. Drug Discovery Today, 28(10), 103714.
- Chen, Y., et al. (2022). Switching the Immunogenicity of Peptide Assemblies Using Surface Properties. ACS Chemical Biology, 17(10), 2821-2830.
- Parkhurst, M. R., et al. (1996). Increased Immunogenicity of an Anchor-Modified Tumor-Associated Antigen Is Due to the Enhanced Stability of the Peptide/MHC Complex: Implications for Vaccine Design. The Journal of Immunology, 157(6), 2539-2548.
- Terry, F., et al. (2023). Assessing the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods. Frontiers in Immunology, 14.
- Sigma-Aldrich. (n.d.). DL-3-Hydroxynorvaline.
- Sigma-Aldrich. (n.d.). DL-3-Hydroxynorvaline ≥98% (TLC).
- ResearchGate. (n.d.).
- Antunes, D. A., et al. (2022). 3pHLA-score improves structure-based peptide-HLA binding affinity prediction. Scientific Reports, 12(1), 10738.
- Antunes, D. A., et al. (2022). 3pHLA-score improves structure-based peptide-HLA binding affinity prediction. Scientific Reports, 12(1), 10738.
- Kern, F., et al. (2004). Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose?. Human Immunology, 65(5), 509-17.
- Toes, R. E., et al. (2021). Tuning antiviral CD8 T-cell response via proline-altered peptide ligand vaccination.
Sources
- 1. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 2. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Immunogenicity of an Anchor-Modified Tumor-Associated Antigen Is Due to the Enhanced Stability of the Peptide/MHC Complex: Implications for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Peptide Super-Agonist Enhances T-Cell Responses to Melanoma [frontiersin.org]
- 7. Safety and immunogenicity of a V3 loop synthetic peptide conjugated to purified protein derivative in HIV-seronegative volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxynorvaline
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. 3-Hydroxynorvaline, a non-proteinogenic amino acid analogue, is a valuable tool in biochemical and pharmaceutical research, particularly in studies involving threonine metabolism and antiviral activity. However, its inherent hazardous properties necessitate a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of its safe management. It is not merely a benign organic compound; regulatory and toxicological data classify it as a hazardous substance.
Chemical Profile and Hazards:
| Property | Information | Source |
| IUPAC Name | 2-amino-3-hydroxypentanoic acid | [1] |
| Molecular Formula | C₅H₁₁NO₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Appearance | White powder | |
| GHS Hazard Codes | H315, H318, H335 | [1] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | [1] |
| Signal Word | Danger | |
| Other Hazards | Toxic to mammalian cells; embryotoxic and teratogenic |
The Globally Harmonized System (GHS) classifications are critical. The H318 "Causes serious eye damage" designation indicates a risk of irreversible harm, while H315 and H335 point to significant skin and respiratory tract irritation.[1] Furthermore, its documented toxicity to mammalian cells underscores the necessity of preventing environmental release and personnel exposure. Therefore, all this compound waste, including pure compound, contaminated solutions, and used consumables, must be treated as hazardous chemical waste .
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before handling any this compound waste, a stringent safety protocol must be in place. The causality is clear: preventing direct contact is the most effective way to mitigate the risks of eye damage, skin irritation, and respiratory distress.
Mandatory PPE:
-
Eye Protection: Tight-sealing safety goggles are essential. Standard safety glasses are insufficient due to the risk of powder or splashes entering from the sides.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron is recommended.
-
Respiratory Protection: When handling the solid powder form or when aerosols may be generated, a NIOSH-approved N95 dust mask or a respirator is necessary to prevent respiratory tract irritation.
All handling of this compound waste, especially weighing of the solid or transfers of solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the journey of this compound waste from its point of generation to its designated accumulation area, in compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Waste Identification and Segregation
-
Action: At the point of generation (i.e., the laboratory bench), identify all materials contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Aqueous and solvent-based solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, centrifuge tubes).
-
Contaminated PPE (gloves, weighing paper).
-
-
Causality: Proper identification is the first step in the cradle-to-grave tracking of hazardous waste, a core tenet of EPA regulations.[5] Segregation prevents dangerous chemical reactions. For instance, do not mix this compound, an amino acid, with strong acids or bases in the same waste container unless they are part of a neutralized experimental solution.
Step 2: Containerization
-
Action: Select a designated hazardous waste container that is in good condition (no cracks or leaks) and compatible with the waste.[6]
-
For solid waste (powder, contaminated consumables), use a clearly labeled, sealable plastic bag or a wide-mouth plastic container.
-
For liquid waste, use a robust, leak-proof container, typically high-density polyethylene (HDPE). If reusing a chemical bottle, ensure it is triple-rinsed and the original label is completely defaced.[6]
-
-
Causality: The container must prevent release. Using incompatible containers, such as storing acidic solutions in a metal can, can lead to container degradation and leaks.[3] The container must remain closed except when adding waste.[6]
Step 3: Labeling
-
Action: Immediately label the waste container. The label must, at a minimum, include the following information as required by the EPA and OSHA's Hazard Communication Standard:[4][5]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound Waste" . If in a solution, list all components and their approximate percentages.
-
An indication of the hazards (e.g., "Irritant," "Corrosive"). GHS pictograms for skin/eye irritation are highly recommended.[5]
-
-
Causality: Clear, accurate labeling ensures that anyone handling the container understands its contents and associated dangers, preventing accidental exposures or improper mixing downstream.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator.[4][5]
-
Causality: The SAA regulation allows for the safe collection of small amounts of waste in the lab without needing a full-scale storage permit. This keeps the waste managed by trained lab personnel familiar with the risks.
Step 5: Transfer to Central Accumulation Area (CAA)
-
Action: Once the container is full, or when the project is complete, arrange for the transfer of the waste to your institution's Central Accumulation Area (CAA). This is typically handled by trained Environmental Health and Safety (EHS) personnel. Do not move hazardous waste between different labs or SAAs.[5]
-
Causality: The CAA is a dedicated, secure location for storing larger quantities of waste before it is picked up by a licensed hazardous waste transporter for final disposal.[4] This centralized system ensures proper oversight and compliance with storage time limits (e.g., 90 days for Large Quantity Generators).[3][7]
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound waste.
Spill Management Protocol
Accidents can happen, and a prepared response is a key component of a safe laboratory environment.
-
Action: In the event of a small spill of solid this compound:
-
Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood on).
-
Wearing full PPE, gently cover the spill with a dry, absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Place all cleanup materials into the hazardous waste container.
-
-
For liquid spills: Use absorbent pads to contain and soak up the spill before proceeding with decontamination.
-
Causality: A structured spill response minimizes exposure and prevents the spread of contamination. Avoiding dry sweeping of the pure powder is critical to prevent inhalation of the irritant dust.[8]
Regulatory Framework: Adherence to National Standards
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , establishes the framework for managing hazardous waste.[3][4] This includes defining what constitutes hazardous waste and the standards for generators, transporters, and disposal facilities.[9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) , are designed to protect workers.[11][12] These standards mandate proper labeling, safety data sheets, employee training, and safe work practices.[13][14]
By following this guide, your laboratory not only protects its personnel and the environment but also maintains a state of compliance with federal law, building a culture of safety that is the bedrock of scientific integrity.
References
-
This compound | C5H11NO3 | CID 65097. PubChem, National Institutes of Health. [Link]
-
(2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556. PubChem, National Institutes of Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]
-
Showing metabocard for this compound (HMDB0244983). Human Metabolome Database. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
MATERIAL SAFETY DATA SHEET. ChemTreat. [Link]
-
This compound (C5H11NO3). PubChemLite. [Link]
-
SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]
-
WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
-
DL-3-Hydroxynorvaline. MilliporeSigma. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. US Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
-
Hazardous Waste. US Environmental Protection Agency. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency. [Link]
-
Federal Register/Vol. 85, No. 28/Tuesday, February 11, 2020/Proposed Rules. GovInfo. [Link]
Sources
- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. louisville.edu [louisville.edu]
- 7. acs.org [acs.org]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Safely Handling 3-Hydroxynorvaline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. 3-Hydroxynorvaline, a non-proteinogenic amino acid analogue, is a valuable tool in studying protein translation and threonine metabolism. However, its potential as a research tool is matched by its hazardous properties, which demand rigorous and informed handling protocols. This guide provides essential, actionable safety information, moving beyond a simple checklist to explain the causality behind each procedural step.
Immediate Safety Briefing: Understanding the Risks
Before handling this compound, it is critical to recognize its primary hazards. The compound is classified with the signal word "Danger" and is associated with significant health risks upon exposure.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Causes serious eye damage (H318) [1]
-
Causes skin irritation (H315) [1]
-
May cause respiratory irritation (H335) [1]
These classifications are not abstract warnings; they are directives that inform every aspect of our handling procedure, from the selection of personal protective equipment to emergency response.
Hazard and Protection Summary
To ensure clarity, the primary hazards and the corresponding mandatory engineering controls and Personal Protective Equipment (PPE) are summarized below.
| Hazard Classification | GHS Hazard Code | Potential Effect | Required Engineering Control & PPE |
| Serious Eye Damage | H318 | Direct contact can cause irreversible damage to the eyes. | Work within a chemical fume hood. Wear chemical safety goggles and a face shield. |
| Skin Irritation | H315 | Contact with skin will cause irritation, redness, and discomfort. | Wear nitrile gloves and a fully-fastened lab coat. |
| Respiratory Irritation | H335 | Inhalation of the powder can irritate the respiratory tract. | Always handle the solid form within a certified chemical fume hood. Use a NIOSH-approved N95 respirator. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following equipment is mandatory when handling this compound in its solid, powdered form.
-
Respiratory Protection: Because this compound is a powder that can become airborne and cause respiratory irritation, a NIOSH-approved N95 dust mask or a higher-level respirator is essential.[1] All handling of the solid chemical, especially weighing and reconstitution, must be performed within a certified chemical fume hood to minimize inhalation risk.[2]
-
Eye and Face Protection: The risk of serious, potentially irreversible eye damage necessitates robust protection.[1] Chemical safety goggles are mandatory at all times. For procedures with a higher risk of splashing or dust generation, such as transferring large quantities or cleaning spills, a full-face shield must be worn over the safety goggles.
-
Hand Protection: Chemical-resistant nitrile gloves are required to protect against skin irritation.[3] Never use latex gloves, as they may offer insufficient protection. It is good practice to double-glove if handling larger quantities. Always inspect gloves for tears or holes before use and wash your hands thoroughly after removing them.[4]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect your skin and personal clothing.[3] Ensure that you wear closed-toe shoes and long pants to cover all exposed skin on the lower body.[5]
Operational Workflow: From Receipt to Disposal
A systematic workflow is crucial for maintaining safety throughout the experimental process. The following step-by-step guide outlines the critical phases of handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology:
-
Preparation: Before bringing the chemical into the workspace, don all required PPE (lab coat, N95 respirator, goggles, gloves). Verify that the chemical fume hood is functioning correctly. Prepare the workspace by lining it with absorbent bench paper.
-
Handling in a Controlled Environment: Perform all manipulations of powdered this compound, including weighing and transferring, inside a chemical fume hood to contain any dust.[2]
-
Experimentation: Once the compound is in solution, the risk of aerosolization is significantly reduced, but all other PPE must remain in place.
-
Decontamination: After the procedure, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical. A 10% bleach solution followed by a water rinse is a common and effective practice for work surfaces.[6]
-
Disposal: This is a critical step that must be performed with precision to ensure environmental and personal safety.
Disposal Plan: A Self-Validating System
Proper disposal prevents delayed exposure and environmental contamination. Treat everything that has come into contact with this compound as hazardous waste.
-
Chemical Waste: Unused or waste this compound (both solid and solutions) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of it down the sink.[3]
-
Contaminated Materials: All disposable items, including gloves, bench paper, N95 masks, and plasticware, must be placed in a dedicated hazardous waste bag or container.[7] Do not mix this with regular laboratory trash.
-
Regulatory Compliance: All waste must be disposed of following your institution's specific guidelines and in accordance with local, state, and federal regulations.[8]
Emergency Response Protocols
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water.[9] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Spill: Evacuate the immediate area. If the spill is large, alert your institution's environmental health and safety office. For small spills, personnel with appropriate PPE can clean it up using an absorbent material, which must then be disposed of as hazardous waste.[3]
By adhering to these scientifically grounded protocols, you ensure the integrity of your research and, most importantly, the safety of yourself and your colleagues.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65097, this compound. Available at: [Link]
-
Amino Labs (2021). Practice Safe Science with Amino Labs (Lab Safety Guidelines). YouTube. Available at: [Link]
-
Amino Labs. Practice Safe Science. Available at: [Link]
-
SafetyStratus (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]
-
Pediatric Oncology Group of Ontario (2021). Personal Protective Equipment (PPE) provides protection to reduce workers' exposure to hazardous drug (HD) aerosols and residues. Available at: [Link]
-
University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10953556, (2S,3R)-3-Hydroxynorvaline. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10678287, (2S,3S)-2-Amino-3-hydroxypentanoic acid. Available at: [Link]
-
ChemTreat (2012). MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Provista (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
National Institutes of Health Office of Research Services. Safe Laboratory Practices & Procedures. Available at: [Link]
-
Biovera (2024). Laboratory Safety Guidelines for Peptide Handling. Available at: [Link]
-
LabManager (2024). Lab Safety Rules and Guidelines. Available at: [Link]
-
Indian Health Service (2023). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Available at: [Link]
-
Human Metabolome Database (2021). Showing metabocard for this compound (HMDB0244983). Available at: [Link]
-
Duke University Occupational & Environmental Safety Office (2025). Safe Handling of Hazardous Drugs. Available at: [Link]
Sources
- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.duke.edu [safety.duke.edu]
- 3. biovera.com.au [biovera.com.au]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 6. amino.bio [amino.bio]
- 7. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
